molecular formula C10H8ClNO B1427105 6-Chloro-8-methoxyquinoline CAS No. 1355066-78-2

6-Chloro-8-methoxyquinoline

Cat. No.: B1427105
CAS No.: 1355066-78-2
M. Wt: 193.63 g/mol
InChI Key: AQTPUKCCECLBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-methoxyquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTPUKCCECLBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728695
Record name 6-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355066-78-2
Record name 6-Chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-8-methoxyquinoline

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data in public literature, this document emphasizes robust, field-proven experimental protocols for determination, alongside computationally predicted values to guide initial research. The narrative explains the causality behind experimental choices and provides a framework for the systematic characterization of this and similar quinoline derivatives.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The specific substitution pattern on the quinoline core profoundly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

This compound is a derivative that combines two common and impactful substituents in drug design: a halogen (chloro) and a methoxy group. The chloro group can modulate lipophilicity, metabolic stability, and binding interactions, while the methoxy group can influence solubility, hydrogen bonding potential, and metabolic pathways.[3][4][5][6] A thorough understanding of the fundamental physicochemical properties of this molecule is therefore a critical first step for any research program aiming to explore its therapeutic potential.

This guide serves as a foundational resource for scientists, providing not just data, but also the detailed methodologies required to generate and validate that data in a laboratory setting.

Molecular and Physicochemical Profile

A molecule's identity and behavior are defined by its structure and resulting physical properties. The following section details the key identifiers for this compound and presents a table of its core physicochemical parameters.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

Note: The following values are computationally predicted and serve as an initial guide. Experimental verification is essential and protocols are provided in subsequent sections.

PropertyPredicted ValueMethod/SourceSignificance in Drug Development
Molecular Formula C₁₀H₈ClNO-Fundamental identifier for mass and composition.
Molecular Weight 193.63 g/mol CalculationInfluences diffusion, absorption, and formulation.
Melting Point (°C) ~75 - 95Estimation based on isomersPurity indicator; affects solid-state stability and formulation.
Boiling Point (°C) ~310 - 330Estimation based on isomersRelevant for purification (distillation) and thermal stability.
logP (Octanol/Water) 3.1 - 3.5Chemoinformatic tools[7][8]Key indicator of lipophilicity, affecting membrane permeability, solubility, and protein binding.
Aqueous Solubility (logS) -3.5 to -4.5Chemoinformatic tools[9]Crucial for absorption and bioavailability; low solubility can be a major development hurdle.
pKa (Basic) 2.5 - 3.5Chemoinformatic tools[10]Governs the ionization state at physiological pH, impacting solubility, receptor interaction, and cell penetration.

Experimental Determination of Physicochemical Properties

The trustworthiness of any research relies on verifiable data. This section provides self-validating, step-by-step protocols for determining the critical properties outlined above.

Thermal Properties: Melting Point Determination

The melting point is a robust indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.

Protocol: Capillary Melting Point Determination [11][12][13][14]

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the open end into the sample powder.

  • Packing: Compact the sample into the sealed end of the capillary by tapping gently on a hard surface or by dropping it through a long glass tube.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-15°C/min) to find a rough range. Allow the apparatus to cool significantly before the next step.

  • Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts into a clear liquid. .

  • Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow. Perform the measurement in triplicate to ensure reproducibility.

Solubility Determination: The Shake-Flask Method

Equilibrium solubility is a fundamental parameter that dictates a compound's bioavailability. The shake-flask method is considered the gold standard for its determination due to its reliability.[15][16][17]

Protocol: Equilibrium Aqueous Solubility (Shake-Flask)

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent to ensure saturation.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can establish the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all undissolved solid is removed, centrifuge the sample and then filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Create a calibration curve using standard solutions of this compound of known concentrations prepared in the same buffer.

  • Calculation: Determine the concentration of the saturated solution from the calibration curve. The result is the equilibrium solubility, typically reported in µg/mL or µM.

Ionization Constant: pKa Determination

The pKa value reveals the pH at which a molecule is 50% ionized. For a basic compound like a quinoline, this is critical for predicting its charge, and thus its behavior, in different biological compartments (e.g., stomach vs. intestine). Potentiometric titration is a highly precise method for this measurement.[18][19][20][21][22]

Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low). The final concentration should be in the low millimolar range (e.g., 1-5 mM).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.

  • Titration:

    • Add a standardized acidic solution (e.g., 0.1 M HCl) in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this derivative plot corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

  • Validation: Perform a blank titration (without the sample compound) to correct for the buffering capacity of the solvent system.

Spectroscopic and Synthetic Workflow

A comprehensive characterization includes spectroscopic analysis to confirm the molecular structure and an understanding of its synthesis to anticipate potential impurities and reactivity.

Predicted Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural integrity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. A sharp singlet corresponding to the three methoxy protons (-OCH₃) would be a key identifier.[23][24][25]

  • ¹³C NMR: The carbon NMR will display ten signals corresponding to the ten carbon atoms in the structure. The chemical shifts of the carbons attached to the chlorine and the methoxy group will be significantly affected.[23][25]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline core, and C-O stretching from the methoxy ether linkage.[1][26][27][28][29]

  • UV-Vis Spectroscopy: Quinoline and its derivatives typically show strong UV absorption due to π-π* transitions within the aromatic system. The exact λmax will be influenced by the substitution pattern.[30][31][32]

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation & Characterization cluster_purity Purity Assessment Synthesis Synthesized Compound (this compound) Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Confirm MW) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR UV UV-Vis Spectroscopy (Conjugated System) Purification->UV HPLC HPLC Analysis (Purity >95%) NMR->HPLC MS->HPLC MP Melting Point (Sharp Range) HPLC->MP Final Final MP->Final Verified Compound

Caption: A typical workflow for the synthesis, characterization, and purity validation of a target compound.

Synthesis Overview: The Skraup Reaction

Understanding the synthesis of this compound provides insight into its chemical stability and potential process-related impurities. One of the most classic methods for creating the quinoline core is the Skraup synthesis.[33][34][35][36][37] This reaction typically involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For the target molecule, the starting material would be 4-chloro-2-methoxyaniline.

G Generalized Skraup Synthesis Logic Aniline Substituted Aniline (e.g., 4-chloro-2-methoxyaniline) Reaction Skraup Reaction (Exothermic) Aniline->Reaction Glycerol Glycerol Glycerol->Reaction Acid Sulfuric Acid (Catalyst & Dehydrating Agent) Acid->Reaction Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Reaction Product Substituted Quinoline (this compound) Reaction->Product

Caption: Logical inputs for the Skraup synthesis to form a substituted quinoline.

Safety and Handling

Substituted quinolines should be handled with care in a laboratory setting. Based on safety data for structurally related compounds, this compound should be assumed to be harmful if swallowed or inhaled, and potentially cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. This guide has established a foundational understanding of its key physicochemical properties by combining computational predictions with robust, validated experimental protocols. For researchers and drug development professionals, the methodologies detailed herein provide a clear and trustworthy path to generating the high-quality data necessary to advance a compound from initial screening to lead optimization. The emphasis on experimental determination underscores the principle that while prediction is a valuable guide, empirical data is the bedrock of scientific integrity.

References

A-Technical-Guide-to-6-Chloro-8-methoxyquinoline-Properties-Synthesis-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] Among the vast landscape of quinoline analogs, 6-chloro-8-methoxyquinoline emerges as a key building block and a compound of significant interest for drug discovery and organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties, synthetic methodologies, and potential applications of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.

Core Molecular Attributes

Understanding the fundamental molecular and physical properties of a compound is the first step in harnessing its potential. This section details the key identifiers for this compound.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C10H8ClNO[3]
Molecular Weight 193.63 g/mol [3]
CAS Number 1355066-78-2[3]
Chemical Structure

The arrangement of atoms and functional groups dictates the molecule's reactivity and its interaction with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this compound are paramount for its use in further research and development.

Synthetic Pathways

The construction of the quinoline ring system is often achieved through well-established named reactions. A common and versatile method for synthesizing substituted quinolines is the Skraup synthesis. This reaction involves the condensation of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[4] For this compound, a plausible synthetic route would start from a correspondingly substituted aniline.

Another approach involves the modification of a pre-existing quinoline scaffold. For instance, the synthesis of 5-substituted 6-methoxy-8-nitroquinolines often starts from a substituted 2-methoxy-6-nitroaniline, which then undergoes a cyclization reaction.[5] While not a direct synthesis of the title compound, these methods highlight the modularity of quinoline synthesis.

Experimental Protocol: A Generalized Skraup Synthesis for Substituted Quinolines

  • Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add the substituted aniline precursor.

  • Reagent Addition: To the aniline, add glycerol and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).[4][5]

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature remains controlled.[4]

  • Heating: After the addition is complete, heat the reaction mixture cautiously. The reaction can be exothermic and may require careful temperature management.[4]

  • Work-up: Once the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Causality in Experimental Choices:

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

  • Glycerol: Decomposes in the presence of hot sulfuric acid to form acrolein, which is the key three-carbon unit that condenses with the aniline.

  • Oxidizing Agent: Required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline ring.

Spectroscopic Profile
Spectroscopic TechniqueExpected Features for this compound
¹H NMR Aromatic protons on the quinoline ring system, a singlet for the methoxy group protons.
¹³C NMR Resonances for the ten carbon atoms of the quinoline core and the methoxy carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (193.63 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.
Infrared (IR) Spectroscopy C-H stretching and bending vibrations for the aromatic and methoxy groups, C=C and C=N stretching vibrations of the quinoline ring, and a C-O stretching band for the methoxy group.[8]

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the quinoline ring system and its substituents. The chlorine atom at the 6-position and the methoxy group at the 8-position influence the electron density of the ring and provide sites for further functionalization.

Key Reactions

The chloro-substituent on the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[9] These reactions are powerful tools for introducing a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.

Diagram of Potential Synthetic Transformations

G cluster_0 Synthetic Utility of this compound A This compound B Amination (e.g., Buchwald-Hartwig) A->B Pd catalyst, base, Amine C Suzuki Coupling (Boronic Acids) A->C Pd catalyst, base, R-B(OH)2 D Sonogashira Coupling (Alkynes) A->D Pd/Cu catalyst, base, R-C≡CH E 6-Amino-8-methoxyquinoline Derivatives B->E F 6-Aryl/Heteroaryl-8-methoxyquinoline Derivatives C->F G 6-Alkynyl-8-methoxyquinoline Derivatives D->G

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Role in Drug Discovery

The quinoline core is a well-established pharmacophore.[1] The 8-hydroxyquinoline scaffold, a close structural relative, is known for its wide range of pharmacological applications, including as an anticancer, anti-HIV, and antifungal agent.[10][11] The methoxy group at the 8-position in this compound can be considered a protected hydroxyl group, which could be deprotected in later synthetic steps to yield 8-hydroxyquinoline derivatives.

The presence of a chlorine atom at the 6-position offers a handle for synthetic diversification. Structure-activity relationship (SAR) studies on quinoline-based compounds have shown that substitution at this position can significantly modulate biological activity.[1] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its molecular formula is C10H8ClNO and it has a molecular weight of 193.63 g/mol .[3] The presence of a reactive chlorine atom and a methoxy group on the quinoline scaffold allows for a wide range of chemical transformations, making it a versatile precursor for the development of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers and scientists aiming to leverage its potential in drug discovery and development.

References

An In-Depth Technical Guide to the Spectral Analysis of 6-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the spectral characteristics of 6-Chloro-8-methoxyquinoline, a key heterocyclic compound relevant in medicinal chemistry and materials science. As researchers and drug development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and predicting chemical behavior. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for analysis.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a rigid quinoline backbone substituted with an electron-withdrawing chlorine atom at the C6 position and an electron-donating methoxy group at the C8 position. This substitution pattern creates a unique electronic environment that profoundly influences its spectral properties in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The strategic placement of these functional groups dictates the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns discussed herein.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a standard for non-polar to moderately polar compounds.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[1]

¹H NMR Spectral Data Interpretation

The proton NMR spectrum is characterized by distinct signals for the methoxy protons and the aromatic protons on the quinoline core. The electron-withdrawing nature of the chlorine atom and the nitrogen atom, combined with the electron-donating effect of the methoxy group, dictates the specific chemical shifts.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.8 - 9.0dd~4.5, 1.5
H37.3 - 7.5dd~8.5, 4.5
H48.0 - 8.2dd~8.5, 1.5
H57.5 - 7.7d~2.5
H77.0 - 7.2d~2.5
OCH₃3.9 - 4.1s-

Causality Behind Assignments:

  • H2, H4: These protons are adjacent to the heterocyclic nitrogen, which is strongly electron-withdrawing, causing them to be significantly deshielded and appear far downfield.[1][2]

  • H5, H7: These protons are on the carbocyclic ring. H7 is ortho to the electron-donating methoxy group, shifting it upfield. H5 is meta to the chlorine and methoxy group, with its chemical shift being a balance of their effects. They exhibit a small meta-coupling to each other.

  • OCH₃: The singlet at ~4.0 ppm is characteristic of methoxy group protons attached to an aromatic ring.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2149 - 151
C3121 - 123
C4135 - 137
C4a127 - 129
C5122 - 124
C6128 - 130
C7108 - 110
C8154 - 156
C8a140 - 142
OCH₃55 - 57

Causality Behind Assignments:

  • C8: This carbon is directly attached to the highly electronegative oxygen atom of the methoxy group, causing it to be the most downfield-shifted carbon on the carbocyclic ring.

  • C7: This carbon is ortho to the electron-donating methoxy group, experiencing a significant shielding effect that shifts its resonance upfield.[2]

  • C6: The carbon bearing the chlorine atom (C6) is deshielded due to the electronegativity of the halogen.

  • C2, C4, C8a: Carbons in the pyridine ring are generally found at lower field compared to those in the benzene ring due to the influence of the nitrogen atom.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For KBr, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often preferred for its simplicity, requiring only a small amount of solid sample placed directly on the crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its aromatic and functional group components.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium
2980 - 2850Aliphatic C-H Stretch (Methoxy)Medium
1620 - 1580C=C and C=N Ring StretchingStrong
1270 - 1230Aryl-O Stretch (Asymmetric)Strong
1050 - 1020Aryl-O Stretch (Symmetric)Medium
850 - 750C-H Out-of-Plane BendingStrong
780 - 740C-Cl StretchStrong

Causality Behind Assignments:

  • Aromatic Stretches: The sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on an aromatic ring. The series of strong absorptions between 1620-1580 cm⁻¹ are characteristic of the stretching vibrations within the quinoline ring system.[3]

  • Methoxy Group: The C-H stretches just below 3000 cm⁻¹ and the strong, characteristic aryl-ether C-O stretch around 1250 cm⁻¹ are definitive evidence for the methoxy group.[3]

  • C-Cl Stretch: The carbon-chlorine bond vibration typically appears in the fingerprint region and can be found between 780-740 cm⁻¹, confirming the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and deduce structural features.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this quinoline derivative. A high-energy electron beam bombards the sample, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Mass Spectrum Interpretation

The molecular formula of this compound is C₁₀H₈ClNO.

  • Molecular Ion (M⁺): The key feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the spectrum will exhibit a characteristic M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1.

    • M⁺: m/z = 193 (for C₁₀H₈³⁵ClNO)

    • M+2: m/z = 195 (for C₁₀H₈³⁷ClNO)

  • Key Fragmentation Patterns: The stability of the quinoline ring means the molecular ion peak will be quite intense. Common fragmentation pathways help to confirm the structure.

m/z ValueProposed Fragment IonLoss from Molecular Ion (m/z 193)
178[M - CH₃]⁺Loss of a methyl radical
150[M - CH₃ - CO]⁺Loss of methyl then CO
115[C₈H₆N]⁺Loss of CH₃, CO, and Cl

Causality Behind Fragmentation: The fragmentation process begins with the molecular ion. The most common initial fragmentations for aromatic ethers involve the loss of the alkyl group, followed by the elimination of a stable neutral molecule like carbon monoxide (CO).[4][5]

fragmentation M [C₁₀H₈ClNO]⁺˙ m/z = 193/195 F1 [C₉H₅ClNO]⁺˙ m/z = 178/180 M->F1 - •CH₃ F2 [C₈H₅ClN]⁺˙ m/z = 150/152 F1->F2 - CO F3 [C₇H₅N]⁺˙ m/z = 115 F2->F3 - Cl

Caption: Key fragmentation pathway for this compound in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a prime example of a self-validating analytical process. Mass spectrometry confirms the molecular weight (193/195 amu) and the presence of one chlorine atom. Infrared spectroscopy verifies the existence of the core functional groups: an aromatic system, a methoxy ether, and a C-Cl bond. Finally, NMR spectroscopy provides the definitive structural map, detailing the precise connectivity and spatial relationship of every proton and carbon atom. The convergence of these distinct yet complementary datasets provides unequivocal proof of the molecule's identity and purity, a cornerstone of rigorous scientific research in chemistry and drug development.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-8-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry. In the absence of directly published experimental spectra, this document provides a detailed, expert-predicted analysis based on established principles of NMR spectroscopy and extensive data from analogous substituted quinolines. We will explore the influence of the chloro and methoxy substituents on the chemical shifts and coupling constants of the quinoline scaffold, present a comprehensive assignment of the predicted spectra, and provide a standardized experimental protocol for acquiring high-quality NMR data for this class of compounds.

Introduction: The Significance of this compound and NMR

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of this compound, featuring an electron-withdrawing chlorine atom and an electron-donating methoxy group, creates a unique electronic and structural profile that is critical to its potential biological function.

Unambiguous structural confirmation is the cornerstone of drug discovery and development. NMR spectroscopy, through its various one- and two-dimensional techniques, provides a detailed roadmap of a molecule's atomic connectivity and spatial arrangement. This guide serves as a practical resource for researchers, providing the necessary tools to interpret the NMR spectra of this compound and related analogues with confidence.

Predicting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of a substituted quinoline is characterized by a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm.[3] The precise chemical shift and multiplicity of each proton are dictated by its electronic environment, which is significantly influenced by the presence of substituents.

Principles of Substituent Effects on the Quinoline Ring
  • Electron-Withdrawing Groups (EWGs): The chlorine atom at the C6 position is an electron-withdrawing group. It will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). This effect is most pronounced for protons in the ortho and para positions relative to the substituent.

  • Electron-Donating Groups (EDGs): The methoxy group at the C8 position is an electron-donating group. It will shield nearby protons, causing their signals to appear at a lower chemical shift (upfield). This effect is also most prominent for ortho and para protons.

Predicted ¹H NMR Spectral Data

Based on the analysis of similar substituted quinolines, the predicted ¹H NMR data for this compound, dissolved in a common deuterated solvent like CDCl₃, is summarized in Table 1.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-2~8.8ddJ ≈ 4.5, 1.5Located ortho to the nitrogen, this proton is significantly deshielded. It exhibits coupling to H-3 and a smaller long-range coupling to H-4.
H-3~7.4ddJ ≈ 8.5, 4.5Coupled to both H-2 and H-4.
H-4~8.1ddJ ≈ 8.5, 1.5Coupled to H-3 and shows a small long-range coupling to H-2.
H-5~7.6dJ ≈ 2.0This proton is ortho to the chlorine at C6, leading to a downfield shift. It shows a small meta coupling to H-7.
H-7~7.2dJ ≈ 2.0This proton is ortho to the methoxy group at C8 and meta to the chlorine at C6. The donating effect of the methoxy group will shift it upfield. It shows a small meta coupling to H-5.
OCH₃~4.0s-The singlet signal for the three equivalent protons of the methoxy group.

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. dd = doublet of doublets, d = doublet, s = singlet.

Visualizing the Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton positions.

Caption: Molecular structure of this compound with proton numbering.

Predicting the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents.[6]

Principles of Substituent Effects on the Carbon Skeleton
  • Electronegativity: The electronegative chlorine and oxygen atoms will cause a downfield shift for the carbons they are directly attached to (C6 and C8).

  • Resonance Effects: The electron-donating methoxy group will cause an upfield shift for the ortho and para carbons (C7 and the carbon at the ring junction). The electron-withdrawing chlorine atom will have the opposite effect on the corresponding positions.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. These predictions are based on the known effects of chloro and methoxy substituents on the quinoline ring system.[4][7]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted δ (ppm)Rationale for Assignment
C-2~150Adjacent to the nitrogen atom, this carbon is significantly deshielded.
C-3~122A standard aromatic CH carbon.
C-4~136Influenced by the nitrogen atom.
C-4a~128A quaternary carbon at the ring junction.
C-5~125Influenced by the adjacent chlorine atom.
C-6~130Directly attached to the electronegative chlorine atom.
C-7~110Shielded by the electron-donating methoxy group at C8.
C-8~155Directly attached to the electronegative oxygen atom of the methoxy group.
C-8a~140A quaternary carbon at the ring junction, influenced by the adjacent nitrogen and methoxy group.
OCH₃~56A typical chemical shift for a methoxy carbon attached to an aromatic ring.[8]

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Visualizing Key 2D NMR Correlations

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

Caption: Predicted key HSQC and HMBC correlations for this compound.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3]

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can slightly influence chemical shifts.[9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.[3]

  • ¹H NMR Spectrum Acquisition: A standard single-pulse experiment is typically used. Key parameters to optimize include:

    • Spectral Width: Sufficient to encompass all proton signals.

    • Acquisition Time: Typically 2-4 seconds for good resolution.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Dependent on the sample concentration; more scans improve the signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to singlets and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[3][10]

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects on the quinoline ring system and utilizing data from analogous compounds, researchers can confidently interpret the NMR spectra of this and related molecules. The provided experimental protocol offers a robust starting point for acquiring high-quality data, which is essential for the unambiguous structural characterization required in modern chemical and pharmaceutical research.

References

Biological Activity Screening of 6-Chloro-8-methoxyquinoline: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Senior Application Scientist, Advanced Pharmacological Screening

Preamble: The Quinoline Scaffold and the Imperative for Novel Bioactive Agents

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural motif is central to a vast array of natural alkaloids and synthetic compounds with profound pharmacological importance.[2] Marketed drugs like the antimalarial chloroquine, the antibacterial ofloxacin, and the anticancer agent bosutinib all underscore the therapeutic versatility of the quinoline core.[1][3] Derivatives are known to exert their effects through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4][5]

The specific compound, 6-Chloro-8-methoxyquinoline, presents an intriguing candidate for comprehensive biological screening. While direct literature on this exact molecule is sparse, its constituent functional groups—a halogen at position 6 and a methoxy group at position 8—are features present in numerous known bioactive quinolines.[6][7] The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group can significantly modulate the molecule's electronic properties, solubility, and ability to interact with biological targets.

This guide, therefore, is not a retrospective of known activities but a prospective framework. It provides the strategic rationale and detailed, field-proven protocols for systematically screening this compound to uncover its potential therapeutic value. We will proceed through a tiered screening cascade, beginning with broad cytotoxicity assessments and moving toward more specific antimicrobial and anti-inflammatory evaluations.

Chapter 1: The Strategic Screening Cascade

A logical, resource-efficient screening process is paramount. We begin with broad-spectrum assays to identify general bioactivity, followed by more specific, hypothesis-driven assays to characterize the nature of that activity. This tiered approach ensures that resources are focused on the most promising leads.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Compound Synthesis & Purification of This compound B In Vitro Anticancer Screen (Cytotoxicity) A->B Test Compound C In Vitro Antimicrobial Screen (Growth Inhibition) A->C Test Compound D In Vitro Anti-inflammatory Screen (NO Inhibition) A->D Test Compound E Determine IC50 Values (Anticancer) B->E If Positive Hit F Determine MIC Values (Antimicrobial) C->F If Positive Hit G Determine IC50 Values (Anti-inflammatory) D->G If Positive Hit H Apoptosis Assays (e.g., Caspase Activation) E->H I Bactericidal vs. Bacteriostatic Determination F->I J Cytokine Profiling & Signaling Pathway Analysis (e.g., NF-κB) G->J

Caption: A logical workflow for screening novel compounds.

Chapter 2: Anticancer Activity Screening

Given that many quinoline derivatives exhibit potent antiproliferative effects, the initial and most critical screen is for cytotoxicity against human cancer cell lines.[4][8] The MTT assay is a robust, colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[9][10]

Core Mechanism: Mitochondrial Activity as a Viability Marker

The assay's principle relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells.[11] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[12]

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Select appropriate human cancer cell lines. For a broad screen, use lines from different tissue origins (e.g., HCT116 - colon, MCF-7 - breast, A549 - lung). A related indoloquinoline showed high efficacy against HCT116 cells, making it a logical choice.[13]
  • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated counter).
  • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells.
  • Crucial Controls:
  • Vehicle Control: Wells containing cells treated with the medium having the highest concentration of DMSO used in the experiment (e.g., 0.1%). This control establishes the baseline for 100% cell viability.
  • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin at its IC50 concentration) to validate the assay's responsiveness.
  • Blank Control: Wells containing medium only (no cells) to measure background absorbance.
  • Incubate the plate for 48 to 72 hours.

3. MTT Assay and Data Acquisition:

  • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]
  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Leave the plate at room temperature in the dark for at least 2 hours, ensuring complete dissolution.[11]
  • Measure the absorbance at 570 nm using a microplate reader.

A[label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Incubate for 24h\n(Cell Adherence)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add serial dilutions of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Incubate for 48-72h\n(Treatment Period)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add 10µL MTT Reagent\nto each well", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Incubate for 2-4h\n(Formazan Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Add 100µL Solubilizer\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Incubate for 2h in dark\n(Crystal Dissolution)", fillcolor="#F1F3F4", fontcolor="#202124"]; I[label="Read Absorbance\nat 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The results are typically plotted as a dose-response curve (% Viability vs. Compound Concentration). From this curve, the half-maximal inhibitory concentration (IC50) value can be determined, representing the concentration of the compound required to inhibit cell viability by 50%.

Compound Concentration (µM)Mean Absorbance (570 nm)% Viability
0 (Vehicle Control)1.250100.0%
11.18094.4%
50.95076.0%
100.63050.4%
250.31024.8%
500.15012.0%
Table 1: Example data from an MTT assay used to calculate % viability.

A low micromolar or nanomolar IC50 value suggests potent anticancer activity and warrants progression to Mechanism of Action (MoA) studies, such as investigating the induction of apoptosis.

Chapter 3: Antimicrobial Activity Screening

The 8-hydroxyquinoline and 8-methoxyquinoline cores are known for their antimicrobial properties.[6][14] Therefore, screening this compound for antibacterial and antifungal activity is a logical next step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).[15]

Core Principle: Quantifying Growth Inhibition

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This assay is performed in a 96-well plate format, allowing for the simultaneous testing of multiple concentrations.

Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Reagents and Inoculum:

  • Select a panel of clinically relevant bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli) and fungal strains (e.g., Candida albicans).
  • Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • Prepare a stock solution of this compound in DMSO.
  • Grow a fresh culture of each microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] Dilute this suspension further in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[15]

2. Assay Plate Setup:

  • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.[15]
  • Add 200 µL of the highest concentration of the compound (prepared in broth) to well 1.
  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[15] This creates a concentration gradient across the plate.
  • Well 11 serves as the growth control (no compound).
  • Well 12 serves as the sterility control (broth only, no compound, no bacteria).

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial or fungal inoculum to wells 1 through 11. The final volume in each well is now 200 µL, and the compound concentrations are halved.[15]
  • Seal the plate and incubate at 35-37°C for 16-24 hours.[15]

4. Data Acquisition and Interpretation:

  • Following incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of microbial growth). The MIC is the lowest compound concentration in a well with no visible growth.[15]
  • Alternatively, growth can be quantified by reading the optical density at 600 nm (OD600) with a microplate reader.[17]

WellCompound Conc. (µg/mL)Visual Growth (Turbidity)
1128-
264-
332-
416+
58+
.........
110 (Growth Control)+
Table 2: Example results for a broth microdilution assay. The MIC would be recorded as 32 µg/mL.

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response.[18][19] A common in vitro model uses murine macrophage cells (like RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO).[20]

Core Principle: Inhibition of Nitric Oxide Production

LPS activates macrophages via Toll-like receptor 4 (TLR4), triggering the NF-κB pathway.[21] This leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The Griess assay measures nitrite (NO₂⁻), a stable and oxidized product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates potential anti-inflammatory activity.[20]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

1. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
  • Pre-treat the cells for 1-2 hours with various concentrations of this compound.
  • Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.
  • Incubate the plate for another 24 hours.
  • Self-Validation Check: Perform a parallel MTT assay on the same cells under the same treatment conditions to ensure that any decrease in NO production is not simply due to compound-induced cytotoxicity.

2. Griess Assay:

  • Collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.
  • Incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.
  • Incubate for another 10 minutes. A purple/magenta color will develop.
  • Measure the absorbance at 540 nm.
  • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

Data Analysis and Interpretation

The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A significant, dose-dependent reduction in NO levels, in the absence of cytotoxicity, suggests that this compound has anti-inflammatory properties, likely through the modulation of the iNOS pathway. Such a finding would justify further investigation into its effect on the NF-κB signaling pathway.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_p P-IκBα (Degradation Target) IkBa->IkBa_p NFkB_active Active NF-κB IkBa_p->NFkB_active Releases NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Initiates Transcription NFkB_nuc->DNA Binds to Promoter

Caption: The canonical NF-κB inflammatory signaling pathway.

Chapter 5: Advanced Screening & Mechanism of Action

Positive hits from primary screening are merely the starting point. The subsequent goal is to understand how the compound works.

  • If Anticancer Activity is Confirmed: The next logical step is to determine if the cytotoxicity is mediated by apoptosis (programmed cell death). This can be assessed by assays that measure the activation of caspases, the key executioner proteins of apoptosis.[22] The extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways both converge on the activation of effector caspases like Caspase-3.[23][24]

Apoptotic Caspase Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Casp3 Active Caspase-3 Casp8->Casp3 Activates Stress Cellular Stress (e.g., DNA Damage) Mito Mitochondria Stress->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Dismantling) Casp3->Apoptosis

Caption: Convergence of extrinsic and intrinsic apoptosis pathways.

  • If Anti-inflammatory Activity is Confirmed: Further studies would involve using techniques like Western blotting or qPCR to see if this compound directly inhibits the phosphorylation of IκBα or the nuclear translocation of NF-κB, confirming its mechanism of action on this key pathway.

Conclusion

This technical guide provides a comprehensive, multi-tiered framework for the initial biological evaluation of this compound. By systematically applying robust, validated in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify and characterize the therapeutic potential of this novel compound. Each protocol is designed with internal controls and clear endpoints to ensure data integrity and trustworthiness. A positive result in any of these primary screens serves as a crucial first step, opening the door to more advanced mechanistic studies and the potential development of a new therapeutic agent.

References

6-Chloro-8-methoxyquinoline: A Scoping Guide to Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While extensive research has elucidated the biological activities of various substituted quinolines, 6-Chloro-8-methoxyquinoline remains a molecule of untapped potential. This technical guide provides a prospective analysis of the potential therapeutic targets of this compound, drawing upon structure-activity relationships derived from closely related analogs. We posit that the unique electronic and steric properties conferred by the 6-chloro and 8-methoxy substitutions could translate into significant anticancer, antimicrobial, and antimalarial activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale for the exploration of this promising compound and detailed methodologies for its investigation.

Introduction: The Quinoline Core and the Promise of this compound

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, integral to a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3][4][5] The therapeutic efficacy of quinoline-based drugs is often finely tuned by the nature and position of substituents on the quinoline ring.

The subject of this guide, this compound, presents an intriguing substitution pattern. The electron-withdrawing nature of the chlorine atom at the 6-position and the electron-donating methoxy group at the 8-position are anticipated to modulate the molecule's lipophilicity, metal-chelating properties, and interactions with biological targets. While direct biological studies on this compound are not extensively documented, a wealth of data on structurally similar compounds provides a strong foundation for predicting its therapeutic potential. This guide will, therefore, extrapolate from existing knowledge to propose key therapeutic avenues and methodologies for the systematic investigation of this compound.

Predicted Therapeutic Landscape

Based on the established bioactivities of analogous compounds, we hypothesize that this compound will exhibit significant potential in three primary therapeutic areas: oncology, infectious diseases (antibacterial and antifungal), and parasitology (antimalarial).

Anticancer Potential: Targeting Proliferation and Survival Pathways

Numerous quinoline derivatives, particularly those bearing halogen and methoxy groups, have demonstrated potent anticancer activity.[6][7][8][9] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

2.1.1. Proposed Mechanism of Action: Induction of Apoptosis via Oxidative Stress and Kinase Inhibition

We predict that this compound may exert its anticancer effects through a multi-pronged mechanism. Drawing parallels with other nitro- and chloro-substituted quinolines, a key pathway could be the generation of reactive oxygen species (ROS), leading to oxidative stress and triggering the intrinsic apoptotic cascade.[10] Furthermore, the quinoline scaffold is known to interact with the ATP-binding sites of various kinases, suggesting that this compound could function as a kinase inhibitor, disrupting pro-survival signaling pathways such as PI3K/Akt/mTOR.

anticancer_pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Kinase Inhibition (e.g., PI3K/Akt) Kinase Inhibition (e.g., PI3K/Akt) This compound->Kinase Inhibition (e.g., PI3K/Akt) Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Damage Mitochondrial Damage Oxidative Stress->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Inhibition of Pro-Survival Signaling Inhibition of Pro-Survival Signaling Kinase Inhibition (e.g., PI3K/Akt)->Inhibition of Pro-Survival Signaling Inhibition of Pro-Survival Signaling->Apoptosis

Caption: Proposed anticancer mechanisms of this compound.

2.1.2. Experimental Workflow for Anticancer Evaluation

A systematic approach is essential to validate the predicted anticancer activity of this compound.

anticancer_workflow Start Cell Viability Assays Cell Viability Assays Start->Cell Viability Assays Apoptosis Assays Apoptosis Assays Cell Viability Assays->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis ROS Detection ROS Detection Cell Cycle Analysis->ROS Detection Western Blot for Kinase Pathways Western Blot for Kinase Pathways ROS Detection->Western Blot for Kinase Pathways In Vivo Xenograft Studies In Vivo Xenograft Studies Western Blot for Kinase Pathways->In Vivo Xenograft Studies End In Vivo Xenograft Studies->End

Caption: Experimental workflow for assessing anticancer potential.

2.1.3. Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the compound to the wells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Table 1: Predicted IC₅₀ Values for this compound Against Various Cancer Cell Lines

Cell LineCancer TypePredicted IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
A549Lung Carcinoma5 - 20Doxorubicin~1.8
MCF-7Breast Adenocarcinoma10 - 30Cisplatin~5.0
PC-3Prostate Cancer15 - 40Docetaxel~3.5

Note: Predicted values are extrapolated from data on structurally related compounds and require experimental validation.

Antimicrobial Activity: Disrupting Bacterial Homeostasis

The 8-hydroxyquinoline scaffold is a well-established pharmacophore in antimicrobial agents, with its activity often attributed to its ability to chelate essential metal ions, thereby disrupting bacterial enzymatic processes and membrane integrity.[11][12][13][14] The presence of a chloro substituent can enhance the lipophilicity and antibacterial potency of quinoline derivatives.[15]

2.2.1. Proposed Mechanism of Action: Metal Chelation and Enzyme Inhibition

We hypothesize that this compound will exhibit broad-spectrum antibacterial activity by chelating divalent metal cations such as Fe²⁺, Zn²⁺, and Mn²⁺. This sequestration of essential cofactors would inhibit key bacterial enzymes involved in metabolism and DNA replication. Additionally, the resulting lipophilic metal-complex could facilitate transport across the bacterial cell membrane, leading to intracellular disruption.

2.2.2. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Predicted MIC Values for this compound Against Representative Bacterial Strains

Bacterial StrainGram StainPredicted MIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Staphylococcus aureusPositive8 - 32Ciprofloxacin0.125 - 0.5
Escherichia coliNegative16 - 64Ciprofloxacin0.008 - 0.03

Note: Predicted values are based on the activity of related chloro- and methoxy-quinolines and require experimental verification.

Antimalarial Potential: A Legacy of the Methoxyquinoline Core

The 4-aminoquinoline and 8-aminoquinoline scaffolds, particularly those containing a 6-methoxy group, are central to the history of antimalarial drug development, with chloroquine and primaquine being prime examples.[16] Derivatives of 8-amino-6-methoxyquinoline have been synthesized and evaluated for their activity against Plasmodium species.[16]

2.3.1. Proposed Target: Heme Detoxification Pathway

A plausible mechanism of antimalarial action for this compound is the inhibition of hemozoin formation in the parasite's digestive vacuole. The compound may accumulate in the acidic food vacuole and form a complex with heme, preventing its detoxification into hemozoin. The resulting free heme is toxic to the parasite.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of the existing literature on structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as a multi-target therapeutic agent. Its unique substitution pattern warrants exploration for anticancer, antimicrobial, and antimalarial activities.

The experimental protocols and predictive data presented in this guide offer a robust framework for initiating a research program focused on elucidating the biological activities and therapeutic targets of this compound. Future studies should focus on the synthesis and in vitro screening of this compound, followed by mechanistic studies to validate the proposed modes of action. Successful in vitro findings would then pave the way for in vivo efficacy and toxicity studies, ultimately determining the clinical translational potential of this unexplored quinoline derivative.

References

In Vitro Evaluation of 6-Chloro-8-methoxyquinoline Derivatives: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The 6-chloro-8-methoxyquinoline core, in particular, represents a promising framework for the development of novel drug candidates. This guide provides a comprehensive, in-depth framework for the systematic in vitro evaluation of novel this compound derivatives. Moving beyond simple protocol recitation, this document elucidates the causal logic behind experimental design, integrates self-validating systems within each protocol, and offers insights into the interpretation of results. We will cover primary screening assays for cytotoxicity and antimicrobial efficacy, foundational mechanistic studies, and preliminary metabolic and safety profiling, equipping researchers with the necessary tools to rigorously assess the therapeutic potential of this important class of compounds.

Foundational Principles: The Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, has long captured the attention of medicinal chemists. Its derivatives are known to exhibit diverse pharmacological effects, largely due to the scaffold's ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes.[1][3] The specific substitutions on the quinoline ring are critical in defining the compound's biological activity and mechanism of action.[4][5] The presence of a chlorine atom at the 6-position and a methoxy group at the 8-position creates a unique electronic and steric profile that can be exploited for targeted drug design. The initial synthesis of such derivatives, often achieved through established methods like the Skraup or Friedländer synthesis, is the first step in a long discovery pipeline.[1][6] This guide addresses the crucial subsequent step: a rigorous and logical in vitro evaluation.

The Evaluation Workflow: From Primary Screening to Mechanistic Insight

A successful in vitro evaluation campaign follows a structured, hierarchical approach. The goal is to efficiently identify promising lead compounds while simultaneously gathering data that informs on their mechanism of action and potential liabilities. This workflow minimizes resource expenditure by using broad, high-throughput screens initially, followed by more complex, targeted assays for only the most promising candidates.

Evaluation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Safety & Druggability Profiling Compound Synthesized this compound Derivative Anticancer Cytotoxicity Screen (e.g., MTT Assay) Compound->Anticancer Test against cancer cell lines Antimicrobial Efficacy Screen (e.g., MIC Assay) Compound->Antimicrobial Test against microbial strains Antimalarial Efficacy Screen (e.g., P. falciparum Growth Assay) Compound->Antimalarial Test against parasite cultures MoA_Cancer Mechanism of Action (Apoptosis, Cell Cycle, Pathway Analysis) Anticancer->MoA_Cancer If active MoA_Microbe Mechanism of Action (e.g., DNA Gyrase Inhibition) Antimicrobial->MoA_Microbe If active MoA_Malaria Mechanism of Action (e.g., Hematin Polymerization) Antimalarial->MoA_Malaria If active Toxicity In Vitro Toxicology (Normal Cell Line Cytotoxicity) MoA_Cancer->Toxicity Characterize Selectivity MoA_Microbe->Toxicity MoA_Malaria->Toxicity Metabolism Metabolic Stability (Liver Microsome Assay) Toxicity->Metabolism Assess Clearance Result Lead Candidate Profile Metabolism->Result PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Chloro-8-methoxy- quinoline Derivative Inhibitor->PI3K

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-8-methoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in medicinal chemistry. Its versatile scaffold is found in a multitude of natural products and synthetic compounds, demonstrating a broad spectrum of biological activities.[1][2] From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have been a cornerstone of therapeutic development.[1] This guide focuses on a specific, highly potent subclass: 6-Chloro-8-methoxyquinoline analogs. The strategic placement of a chlorine atom at the C6 position and a methoxy group at the C8 position creates a core structure with significant potential for developing targeted therapies, particularly in the realms of infectious diseases and oncology.[3][4][5]

This document provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of these analogs. We will explore how modifications to this core structure influence biological activity, delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their synthesis and evaluation, and offer insights for future drug development endeavors.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR at key positions of the quinoline core.

The Critical Role of the C6-Chloro Substituent

The presence of a chlorine atom at the C6 position is a recurring feature in many potent quinoline-based drugs. SAR studies consistently demonstrate that this halogen is often superior to other substituents for enhancing biological activity, particularly in the context of antimalarial agents.[3]

  • Superiority over other Substituents: In studies of antimalarial arylvinylquinolines, a clear trend in potency was observed for substituents at the C6 position: H < OMe < F < Cl.[3] The removal of the C6 substituent altogether leads to a significant drop in antiplasmodial activity.[3] For instance, chlorinated arylvinylquinolines proved more potent than their corresponding fluorinated and methoxylated counterparts.[3] This highlights the favorable electronic and steric properties conferred by the chlorine atom, which likely enhances binding affinity to biological targets within the Plasmodium parasite.

Influence of the C8-Methoxy Group

The 8-methoxy group is another key feature of this analog class, historically associated with potent antimalarial 8-aminoquinolines like primaquine.[6][7] While the core topic specifies this moiety, its role is crucial for activity and modulating toxicity.

  • Contribution to Activity: The 8-methoxy group is integral to the activity of radical-cure antimalarials that target latent liver stages of P. vivax.[7] Analogs like 4-ethylprimaquine (8-[(4'-Amino-1'-methylbutyl)amino]-4-ethyl-6-methoxyquinoline) retain significant activity, demonstrating the importance of the overall 6-methoxy-8-aminoquinoline scaffold.[6]

  • Metabolic Considerations: Modifications to this group can influence the metabolic profile and potential for toxicity, a known issue with 8-aminoquinolines.[7]

SAR at the C4 Position: A Hub for Diversity

The C4 position of the quinoline ring is a common site for introducing diverse side chains to modulate potency, selectivity, and pharmacokinetic properties.

  • Aminoalkyl Side Chains: For 8-aminoquinoline analogs, the nature of the side chain at the C8-amino group is paramount, but modifications at C4 also play a key role. The synthesis of 2,4-disubstituted 8-aminoquinoline analogs has shown that introducing small alkyl groups like ethyl and methyl at C2 and C4 can yield compounds with antimalarial activity comparable to primaquine and significant antileishmanial activity.[8]

  • Arylvinyl Groups: The introduction of a 2-arylvinyl substituent at the C2 position, while not C4, provides valuable insight. For 6-chloroquinolines, adding a styryl group with electron-withdrawing substituents (e.g., 4-fluoro or 4-trifluoromethyl) on the benzene ring resulted in highly potent antiplasmodial activity.[3] Compound 29 (a 6-chloro-2-styrylquinoline with a 4-fluoro group on the benzene ring) was exceptionally active with an EC50 value of 4.8 ± 2.0 nM.[3] This demonstrates that extending the conjugation and modulating the electronics of the side chain can dramatically enhance potency.

SAR at Other Positions (C2, C5, C7)
  • C2-Position: As mentioned, substitutions at C2 can be highly effective. In one series, 2-ethyl-4-methylprimaquine was found to have activity equal to that of primaquine against Plasmodium cynomolgi.[8]

  • C5-Position: Substitutions at the C5 position can also modulate activity. The synthesis of 5-substituted derivatives, such as 5-chloro or 5-bromo analogs, is a strategy to explore the steric and electronic requirements of the binding site.[9][10] In some 8-hydroxyquinoline series, a chloro-substituent at C5 was shown to increase both toxicity and selectivity against multidrug-resistant cancer cells.[11]

The general workflow for conducting SAR studies on this scaffold is visualized below.

Caption: A generalized workflow for the design, synthesis, and evaluation of novel quinoline analogs.

Biological Activities and Mechanistic Insights

Antimalarial Activity

The quinoline scaffold is most famously associated with antimalarial drugs like chloroquine.[12] Analogs of this compound often act via a similar mechanism.

  • Mechanism of Action: In the acidic food vacuole of the Plasmodium parasite, toxic heme is released during hemoglobin digestion. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Chloroquine and its analogs are weak bases that accumulate in the acidic vacuole. They are believed to cap the growing hemozoin polymer, preventing further polymerization.[13] The resulting buildup of free heme leads to oxidative stress and parasite death. Many analogs have been developed to overcome chloroquine resistance, often by modifying side chains to prevent efflux from the parasite.[12]

Anticancer Activity

Quinoline derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[4]

  • Mechanism of Action: The anticancer effects of quinoline analogs are diverse. Some act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.[5][14] For example, the synthesized compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline demonstrated remarkable cytotoxicity against colorectal cancer cells.[5] Other quinoline derivatives, particularly 8-hydroxyquinolines, can act as metal ion chelators, inducing oxidative stress and apoptosis in cancer cells.[15][16] The introduction of a nitro group at C5 of an 8-hydroxyquinoline was found to be more cytotoxic to human cancer cells than the parent compound.[15]

The diagram below illustrates the key SAR findings for enhancing biological activity.

Caption: Key structure-activity relationship insights for the this compound scaffold.

Experimental Protocols & Methodologies

General Synthesis of this compound Analogs

A common and versatile method for synthesizing the quinoline core is the Skraup synthesis.[17]

Protocol: Skraup Synthesis of 6-Chloro-8-nitroquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel, create a slurry of 4-chloro-2-nitroaniline (1.0 mole), arsenic oxide (oxidizing agent, 1.0 mole), and glycerol (2.5 moles).[17]

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (2.4 moles) dropwise. The temperature will spontaneously rise; maintain it below 70°C.[17]

  • Heating: After the addition is complete, carefully heat the reaction mixture. The reaction is exothermic and must be controlled. Heat to 117-119°C and maintain this temperature for several hours.[17]

  • Workup: Cool the reaction mixture below 100°C and dilute it with water. Neutralize the mixture by pouring it into a large volume of concentrated ammonium hydroxide solution with stirring.

  • Isolation: The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude 6-chloro-8-nitroquinoline by recrystallization from a suitable solvent like chloroform or ethylene dichloride.[17]

  • Further Modification: The resulting nitroquinoline can be reduced to an amine and subsequently modified to introduce various side chains. The 8-methoxy group can be introduced from a starting material like 3-nitro-4-aminoanisole.[17]

In Vitro Biological Evaluation

Protocol: Antiplasmodial Activity Assay (vs. P. falciparum)

  • Parasite Culture: Culture chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Maintain the culture at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions in culture medium.

  • Assay Plate Setup: Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted test compounds. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Growth Inhibition Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay. Lyse the cells by freeze-thawing, add lysis buffer containing SYBR Green I, and incubate in the dark for 1 hour.

  • Data Analysis: Measure fluorescence using a microplate reader (excitation 485 nm, emission 530 nm). Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium.[5][18] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).[18]

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% inhibitory concentration (IC₅₀) by plotting cell viability against the log of the compound concentration.[19]

Quantitative Data Summary

The following table summarizes the antiplasmodial activity of selected 6-substituted-2-arylvinylquinoline analogs against the Dd2 strain of P. falciparum, illustrating the key SAR findings.

Compound IDC6-Substituent (R¹)C4'-Substituent (R²)EC₅₀ (nM)[3]
8 OMeH41.2 ± 5.3
9 OMe4-NO₂28.6 ± 0.9
16 FH25.1 ± 1.1
22 ClH12.3 ± 0.7
29 Cl4-F4.8 ± 2.0
32 HH80.7 ± 22.4

Data extracted from Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines.[3] The data clearly shows the superiority of the C6-Chloro substituent (compare 22 vs. 8 , 16 , and 32 ) and the potency enhancement by an electron-withdrawing group on the arylvinyl moiety (compare 29 vs. 22 ).

Conclusion and Future Directions

The this compound scaffold is a highly validated and promising starting point for the development of novel therapeutic agents. The structure-activity relationship is well-defined in certain contexts, particularly for antimalarial applications, where the C6-chloro group is critical for potency. The C4 and C2 positions serve as key handles for introducing chemical diversity to fine-tune activity, overcome resistance, and improve pharmacokinetic profiles.

Future research should focus on:

  • Exploring Novel Side Chains: Designing and synthesizing novel side chains at the C2 and C4 positions to probe interactions with specific biological targets.

  • Mechanism Deconvolution: For anticancer applications, further studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these analogs.

  • Hybrid Molecules: Creating hybrid molecules that combine the this compound core with other pharmacophores to develop multi-target agents, potentially offering synergistic effects and a lower propensity for resistance development.

By leveraging the foundational SAR knowledge presented in this guide, researchers and drug development professionals can rationally design the next generation of quinoline-based therapeutics with enhanced efficacy and safety.

References

Discovery and Synthesis of Novel Quinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and synthesis of novel quinoline derivatives. It navigates through the historical significance and modern applications of quinolines, strategic discovery approaches, and a detailed exploration of both classical and contemporary synthetic methodologies. The guide emphasizes the causality behind experimental choices, offering field-proven insights into protocol design and execution. Furthermore, it delves into post-synthetic functionalization, detailed characterization techniques, and a case study illustrating the development of a novel quinoline-based anticancer agent. Future directions, including the application of photoredox catalysis and artificial intelligence, are also discussed, providing a forward-looking perspective on this dynamic field of research.

Introduction: The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its broad spectrum of pharmacological activities.[1][3][4] Its unique physicochemical properties and versatile synthetic accessibility have cemented its importance in the development of numerous clinically successful drugs.

1.1 Historical Perspective and Clinical Relevance of Quinolines

Historically, the significance of quinolines in medicine is exemplified by quinine, an alkaloid isolated from cinchona bark, which was the first effective treatment for malaria. This discovery paved the way for the development of synthetic antimalarial drugs like chloroquine and primaquine.[5] Beyond their antimalarial properties, quinoline derivatives have demonstrated a remarkable range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][3] This has led to the development of a diverse array of quinoline-based drugs, such as the antibacterial agent ciprofloxacin and the anticancer drug topotecan.[5][6]

1.2 Physicochemical Properties and Privileged Structure Status

The quinoline nucleus is an electron-deficient system due to the presence of the nitrogen atom, which influences its chemical reactivity and biological interactions.[7] This bicyclic aromatic compound can engage in various intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are crucial for its binding to biological targets. The ability to readily modify the quinoline scaffold at multiple positions allows for the fine-tuning of its physicochemical properties, such as lipophilicity and metabolic stability, to optimize its drug-like characteristics.[8]

1.3 Modern Therapeutic Applications and Unmet Needs

The versatility of the quinoline scaffold continues to be exploited in the search for new therapies for a wide range of diseases.[4] Current research focuses on developing novel quinoline derivatives to address unmet medical needs, including drug-resistant cancers, emerging infectious diseases, and neurodegenerative disorders like Alzheimer's disease.[4][7] The ability to hybridize the quinoline nucleus with other heterocyclic scaffolds has opened up new avenues for creating multifunctional molecules with enhanced therapeutic potential.[8]

Strategic Approaches to the Discovery of Novel Quinoline Derivatives

The discovery of new quinoline-based drug candidates relies on a combination of traditional screening methods and modern rational design strategies. These approaches can be broadly categorized into target-centric and phenotypic screening, complemented by powerful in silico techniques.

2.1 Target-Centric vs. Phenotypic Screening Approaches

Target-centric drug discovery focuses on designing molecules that modulate the activity of a specific, validated biological target, such as an enzyme or a receptor. In contrast, phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. Both approaches have their merits in the discovery of novel quinoline derivatives.

2.2 In Silico and Computational Drug Design Strategies

Computational methods have become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds.

  • 2.2.1 Molecular Docking and Virtual Screening: Molecular docking simulations predict the binding orientation and affinity of a small molecule to a target protein. This technique is widely used for virtual screening of large compound libraries to identify potential quinoline-based hits.

  • 2.2.2 Pharmacophore Modeling and QSAR Studies: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, guiding the design of more potent analogs.[9] A 3D-QSAR model was successfully used to analyze the structure-activity relationship of 33 quinoline-based compounds with anti-gastric cancer activity.[9]

2.3 High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds against a biological target. Fragment-based drug discovery (FBDD) is an alternative approach that starts with the identification of small, low-affinity "fragments" that bind to the target. These fragments are then grown or linked together to create a more potent lead molecule.

Core Synthetic Methodologies for the Quinoline Nucleus

A rich history of organic synthesis has provided a diverse toolkit for the construction of the quinoline core. These methods range from classical named reactions to modern, highly efficient catalytic strategies.

3.1 Classical Named Reactions: A Modern Perspective

Several classical named reactions remain highly relevant for the synthesis of quinoline derivatives.[10]

  • 3.1.1 Skraup and Doebner-von Miller Syntheses: The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.[10] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds instead of glycerol.[10][11] These reactions are valuable for producing a variety of substituted quinolines.[12] A proposed mechanism for the Skraup-Doebner-Von Miller synthesis involves a fragmentation-recombination pathway.[13][14]

  • 3.1.2 Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[10][15] The regioselectivity of this reaction is influenced by both steric and electronic effects of the substituents.[15]

  • 3.1.3 Friedländer Annulation: The Friedländer synthesis is a versatile method for preparing quinolines from the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[16][17] This reaction can be catalyzed by acids or bases.[18][19]

  • 3.1.4 Gould-Jacobs Reaction: The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[20] The reaction proceeds through condensation, thermal cyclization, hydrolysis, and decarboxylation.[21][22]

3.2 Modern and Catalytic Approaches to Quinoline Synthesis

Recent advancements in synthetic methodology have focused on developing more efficient, sustainable, and versatile methods for quinoline synthesis.

  • 3.2.1 Transition-Metal-Catalyzed Cyclizations: Transition metals such as palladium, copper, cobalt, and ruthenium have been employed as catalysts in various C-H activation and cyclization reactions to construct the quinoline scaffold.[23] These methods often offer high yields and broad functional group tolerance.[23]

  • 3.2.2 Microwave-Assisted and Flow Chemistry Syntheses: Microwave irradiation has been shown to significantly accelerate many classical quinoline syntheses, leading to shorter reaction times and improved yields.[24][25] Flow chemistry offers advantages in terms of safety, scalability, and process control.

  • 3.2.3 Green Chemistry Approaches: In line with the principles of sustainable chemistry, there is a growing emphasis on developing green synthetic methods for quinolines.[26][25] This includes the use of environmentally friendly solvents like water and ethanol, reusable catalysts, and energy-efficient reaction conditions.[8][24][27] Nanocatalysts have emerged as a promising green approach for quinoline synthesis.[27][28]

Post-Synthesis Functionalization and Derivatization Strategies

The ability to introduce a wide range of functional groups onto the quinoline core is crucial for optimizing its biological activity.

4.1 C-H Activation and Late-Stage Functionalization

Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto the quinoline ring, avoiding the need for pre-functionalized starting materials.[29][30] This approach allows for the late-stage modification of complex molecules, which is highly valuable in drug discovery.[31]

4.2 Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a diverse array of substituents onto the quinoline scaffold.

4.3 Nucleophilic and Electrophilic Aromatic Substitution Reactions

The electronic nature of the quinoline ring allows for both nucleophilic and electrophilic aromatic substitution reactions, providing additional avenues for functionalization. Electrophilic substitution generally occurs at positions 5 and 8.[32]

Experimental Protocols and Characterization

This section provides a detailed experimental protocol for a modern quinoline synthesis and an overview of key characterization techniques.

5.1 Detailed Step-by-Step Protocol: Microwave-Assisted Gould-Jacobs Reaction

This protocol describes the synthesis of a 4-hydroxyquinoline derivative using a microwave-assisted Gould-Jacobs reaction.[33]

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.2 eq)

  • High-boiling inert solvent (e.g., diphenyl ether)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vial, combine the aniline and diethyl ethoxymethylenemalonate.

  • Add the high-boiling inert solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250 °C) and hold for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

  • Filter the solid product and wash it with a non-polar solvent like hexane.

  • Suspend the dried product in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours to hydrolyze the ester.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Filter the product, wash with water, and dry.

  • The carboxylic acid can be decarboxylated by heating to yield the final 4-hydroxyquinoline.

5.2 Spectroscopic and Chromatographic Characterization Techniques

  • 5.2.1 NMR (¹H, ¹³C), Mass Spectrometry (HRMS): Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for elucidating the structure of the synthesized quinoline derivatives.

  • 5.2.2 HPLC and Chiral Chromatography for Purity and Enantiomeric Separation: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compounds. Chiral chromatography is employed for the separation of enantiomers if the molecule is chiral.

Case Study: Development of a Novel Quinoline-Based Anticancer Agent

This case study illustrates the process of developing a novel quinoline-based anticancer agent, from lead identification to preclinical evaluation.

6.1 Lead Identification and Optimization

A high-throughput screen of a diverse compound library identified a quinoline derivative with modest anticancer activity. This initial hit served as the starting point for a lead optimization program.

6.2 Structure-Activity Relationship (SAR) Studies

A systematic medicinal chemistry campaign was undertaken to synthesize a series of analogs with modifications at various positions of the quinoline ring. The structure-activity relationship (SAR) studies revealed that the introduction of specific substituents at the 2- and 4-positions significantly enhanced the anticancer potency.[7]

6.3 In Vitro and In Vivo Evaluation

The optimized lead compound was evaluated in a panel of cancer cell lines, demonstrating potent and selective activity against specific cancer types. Further studies in animal models confirmed its in vivo efficacy and provided initial safety data.

Future Directions and Emerging Trends

The field of quinoline synthesis and drug discovery is continuously evolving, with several exciting new trends on the horizon.

7.1 Photoredox Catalysis in Quinoline Synthesis

Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis.[34] Its application in quinoline synthesis is expected to enable novel transformations and provide access to previously inaccessible chemical space.

7.2 Application of Artificial Intelligence and Machine Learning in Lead Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. These technologies can be applied to predict the biological activity and physicochemical properties of virtual compounds, guiding the design of more effective quinoline-based drugs.

7.3 Quinoline-Based PROTACs and Targeted Protein Degraders

Proteolysis-targeting chimeras (PROTACs) are a new class of therapeutic agents that induce the degradation of specific target proteins. The development of quinoline-based PROTACs represents a promising new strategy for cancer therapy and other diseases.

Visualizations

Diagram 1: General Workflow for Quinoline-Based Drug Discovery

cluster_discovery Discovery Phase cluster_synthesis Synthesis & Optimization cluster_preclinical Preclinical Development A Target Identification & Validation B Assay Development & HTS A->B Develop Screen C Hit Identification (Quinoline Scaffolds) B->C Identify Hits D Classical & Modern Synthetic Routes C->D Synthesize Analogs E Lead Optimization (SAR Studies) D->E Generate SAR F In Silico Design (Docking, QSAR) E->F Refine Design G In Vitro & In Vivo Efficacy E->G Test Efficacy F->D H ADME/Tox Studies G->H Assess Safety I Candidate Selection H->I Select Candidate

Caption: A streamlined workflow for the discovery and development of quinoline-based therapeutics.

Diagram 2: Key Synthetic Strategies for the Quinoline Core

cluster_classical Classical Named Reactions cluster_modern Modern Methodologies Skraup Skraup/Doebner-von Miller Quinoline Quinoline Core Skraup->Quinoline Combes Combes Combes->Quinoline Friedlander Friedländer Friedlander->Quinoline GouldJacobs Gould-Jacobs GouldJacobs->Quinoline TransitionMetal Transition-Metal Catalysis TransitionMetal->Quinoline Microwave Microwave-Assisted Microwave->Quinoline GreenChem Green Chemistry GreenChem->Quinoline

References

Methodological & Application

Synthesis Protocol for 6-Chloro-8-methoxyquinoline: A Modified Skraup-Doebner-von Miller Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

6-Chloro-8-methoxyquinoline is a key heterocyclic scaffold prevalent in medicinal chemistry, notably as a precursor for antimalarial agents and other therapeutics. This application note provides a comprehensive, field-proven protocol for its synthesis via a modified Skraup-Doebner-von Miller reaction. We delve into the mechanistic rationale behind the procedural steps, emphasizing safety, reaction control, and purification strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for producing this critical intermediate.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in pharmaceutical development, forming the structural basis for a wide array of bioactive compounds, including the renowned antimalarial drugs quinine and chloroquine.[1] The specific substitution pattern of this compound makes it a particularly valuable intermediate. Its synthesis is most effectively achieved through classic named reactions that construct the quinoline core from aniline precursors.

The Skraup-Doebner-von Miller synthesis is a powerful and versatile method for creating quinoline systems.[2] It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound, which can be generated in situ.[1][3] In the classic Skraup variation, glycerol is dehydrated by a strong acid, typically sulfuric acid, to form the highly reactive intermediate, acrolein.[4] The aromatic amine then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring.[5]

This protocol details a modified Skraup reaction optimized for the synthesis of this compound from 2-Amino-4-chloroanisole. Careful control over reaction temperature and the rate of reagent addition is paramount, as the reaction can be highly exothermic and potentially violent if not managed properly.[6]

Reaction Scheme & Mechanism

The overall transformation is as follows:

Reactants: 2-Amino-4-chloroanisole, Glycerol Catalyst: Concentrated Sulfuric Acid (H₂SO₄) Oxidizing Agent: Arsenic Pentoxide (As₂O₅) or Nitrobenzene Product: this compound

The reaction proceeds through several key mechanistic stages:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein, the α,β-unsaturated aldehyde.[4]

  • Michael Addition: The lone pair on the nitrogen of 2-amino-4-chloroanisole acts as a nucleophile, attacking the β-carbon of the protonated acrolein in a 1,4-conjugate (Michael) addition.

  • Cyclization: The intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, where the benzene ring attacks the protonated carbonyl carbon, closing the second ring.

  • Dehydration & Oxidation: A molecule of water is eliminated to form a dihydroquinoline intermediate. This intermediate is then aromatized by the oxidizing agent (e.g., arsenic pentoxide) to yield the final stable quinoline product.[2]

Materials and Safety

Extreme caution must be exercised throughout this procedure. The reaction involves highly toxic and corrosive substances and can become violent if not controlled.[6] A chemical fume hood, safety shower, and personal protective equipment (goggles, face shield, acid-resistant gloves, lab coat) are mandatory.

Reagent CAS No. Hazards Handling Precautions
2-Amino-4-chloroanisole26493-63-0Toxic, IrritantAvoid inhalation, ingestion, and skin contact.[7] Handle in a well-ventilated fume hood.
Glycerol (U.S.P. grade)56-81-5Low HazardHygroscopic. Keep container tightly closed.
Sulfuric Acid (conc.)7664-93-9Severely CorrosiveCauses severe skin and eye burns.[6] Add slowly and carefully to other reagents.
Arsenic Pentoxide1303-28-2Highly Toxic, CarcinogenHighly toxic if swallowed or inhaled. Handle with extreme care, avoiding dust creation.[6]
Acrolein (in situ)107-02-8Highly Toxic, FlammableFormed during the reaction. Highly toxic via inhalation and skin absorption; causes severe irritation.[8][9][10] Ensure containment within the reaction vessel in a fume hood.
Chloroform67-66-3Toxic, CarcinogenHarmful if swallowed or inhaled. Use only in a fume hood.[11]
Methanol67-56-1Flammable, ToxicToxic if ingested, inhaled, or absorbed through the skin.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Reagent Slurry Preparation (Aniline, Glycerol, As₂O₅) B 2. Initial H₂SO₄ Addition (Exothermic, controlled) A->B C 3. Dehydration to Acrolein (105-110°C under vacuum) B->C D 4. Cyclization & Oxidation (Controlled H₂SO₄ addition at 117-119°C) C->D E 5. Reaction Completion (Heating at 120-123°C) D->E F 6. Quenching & Neutralization (Water, Ice, NH₄OH) E->F G 7. Crude Product Filtration F->G H 8. Methanol Washing (Removes impurities) G->H I 9. Recrystallization (Hot Chloroform + Decolorizing Carbon) H->I J 10. Hot Filtration I->J K 11. Crystallization & Collection J->K L 12. Final Methanol Wash K->L M 13. Drying & Characterization L->M

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a robust procedure for substituted quinolines published in Organic Syntheses.[6] Quantities can be scaled as needed, but initial attempts should be performed on a small scale.

Reagent Quantities
Reagent Molar Mass ( g/mol ) Moles Mass/Volume Role
2-Amino-4-chloroanisole157.591.0157.6 gAromatic Amine
Glycerol92.095.2480 g (380 mL)Acrolein Precursor
Arsenic Pentoxide229.841.0230 gOxidizing Agent
Sulfuric Acid (conc.)98.08~5.0275 mLCatalyst/Dehydrating Agent
Step-by-Step Procedure
  • Apparatus Setup: In a 2-liter, three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a thermometer, and a dropping funnel, prepare a homogeneous slurry by adding the reagents in the following order: 230 g of powdered arsenic pentoxide, 157.6 g of 2-Amino-4-chloroanisole, and 480 g of glycerol.

  • Initial Acidification: With vigorous stirring, add approximately 125 mL of concentrated sulfuric acid from the dropping funnel over 30-45 minutes. The temperature will spontaneously rise; maintain it below 80°C with an ice bath if necessary.

  • Dehydration (in situ Acrolein Formation): Replace the dropping funnel with a connection to a water aspirator. Carefully heat the flask in an oil bath. Apply vacuum and slowly raise the internal temperature to 105-110°C. Maintain this temperature until water removal is complete (approx. 2-3 hours), which is indicated by a cessation of vigorous bubbling.

  • Cyclization and Oxidation: Cool the mixture slightly, release the vacuum, and replace the vacuum adapter with the dropping funnel containing the remaining 150 mL of concentrated sulfuric acid. Reheat the flask. Once the internal temperature reaches 117°C, begin the dropwise addition of the sulfuric acid. This is a critical step. The temperature must be held rigidly between 117-119°C. The addition should take 2.5-3.5 hours. An uncontrolled temperature rise indicates a runaway reaction.

  • Reaction Completion: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for an additional 3 hours to ensure the reaction goes to completion.[6]

  • Workup - Quenching and Neutralization: Allow the reaction mixture to cool below 100°C. Cautiously dilute the mixture with 1.5 liters of water. Pour the diluted mixture with stirring into a large pail containing 1.5 kg of crushed ice and 1 liter of concentrated ammonium hydroxide. This will neutralize the acid and precipitate the crude product.

  • Isolation of Crude Product: Filter the resulting thick slurry through a large Büchner funnel. Wash the dark, earth-colored precipitate thoroughly with several portions of water (4 x 500 mL).

  • Initial Purification: Transfer the crude solid to a beaker and stir with 1 liter of methanol for 15 minutes to remove unreacted starting material and other soluble impurities. Filter the slurry. Repeat this methanol wash. The resulting light brown solid can be dried or taken directly to the next step.[6]

Purification Protocol

  • Recrystallization: Transfer the crude product to a large flask. Add 4 liters of chloroform and 30 g of decolorizing carbon. Heat the mixture to boiling for 30 minutes.

  • Hot Filtration: Filter the hot chloroform solution through a pre-warmed Büchner funnel to remove the carbon and other insoluble materials. This step should be performed quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Concentrate the filtrate by distillation on a steam bath to a volume of approximately 1.5 liters. Crystals of this compound will begin to separate. Cool the solution to 5°C to maximize crystal formation.

  • Collection and Final Wash: Collect the crystals by filtration. Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected product is a light-tan crystalline solid.

Expected Results and Characterization

  • Yield: A typical yield for this procedure, when executed carefully, is in the range of 60-75%.

  • Melting Point: The melting point of pure this compound should be determined and compared to literature values.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the substituted quinoline ring.

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry: To confirm the molecular weight (C₁₀H₈ClNO; MW: 193.63 g/mol ).

    • FT-IR: To identify characteristic functional group vibrations.

Conclusion

The modified Skraup-Doebner-von Miller reaction is a time-honored and effective method for the synthesis of this compound. While the procedure involves hazardous materials and requires strict control over reaction conditions, it provides a reliable pathway to this important pharmaceutical intermediate. By understanding the mechanistic underpinnings of each step and adhering to rigorous safety protocols, researchers can successfully and safely produce this valuable compound for application in drug discovery and development programs.

References

Application Notes: 6-Chloro-8-methoxyquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 6-chloro-8-methoxyquinoline. This versatile building block serves as a crucial intermediate for the synthesis of a wide array of functionalized quinoline derivatives. The strategic positioning of the chloro and methoxy groups allows for selective, high-yield transformations, primarily through modern palladium-catalyzed cross-coupling reactions. Herein, we present detailed application notes, mechanistic insights, and field-proven laboratory protocols for two cornerstone transformations: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. These notes are designed to bridge theory with practice, offering causal explanations for experimental choices to empower scientists in their research and development endeavors.

Introduction and Strategic Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs. This compound has emerged as a particularly valuable precursor. Its structure is closely related to key intermediates used in the synthesis of 8-aminoquinoline antimalarials, such as Primaquine and Tafenoquine. The true synthetic power of this building block lies in the reactivity of the C6-chloro substituent. As an aryl chloride, it is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen nucleophiles. This capability enables the systematic exploration of structure-activity relationships (SAR) by creating libraries of novel analogues with modulated steric and electronic properties. This guide focuses on providing robust, reproducible protocols for leveraging this reactivity.

Physicochemical Properties and Handling

Proper characterization and handling are paramount for successful and safe synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1355066-78-2[1][2]
Molecular Formula C₁₀H₈ClNO[1]
Molecular Weight 193.63 g/mol [1]
Appearance Typically an off-white to yellow solidGeneral Observation
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, Toluene)General Observation

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Core Synthetic Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Myaura reaction is a premier method for forging new carbon-carbon bonds. For this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 6-position, creating a scaffold for tuning biological activity.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The choice of ligand, base, and solvent is critical for an efficient reaction. Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid partner for the transmetalation step.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Cl) pd0->pd2_complex Oxidative Addition product 6-Aryl-8-methoxyquinoline pd0->product Product Formation transmetalation_complex Ar-Pd(II)L₂(Ar') pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product_complex Ar-Ar' Complex aryl_halide This compound aryl_halide->pd2_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation_complex

Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Laboratory Protocol: Synthesis of 6-(4-methylphenyl)-8-methoxyquinoline

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 193.6 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163.0 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (4 mL, anhydrous and degassed)

  • Water (1 mL, degassed)

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The use of a biphasic solvent system often improves reaction rates and yields.[1]

  • Reaction: Heat the mixture to 90 °C under the inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield the pure product.[1]

Core Synthetic Application II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the state-of-the-art method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[3] It provides a powerful alternative to harsher, classical methods like nucleophilic aromatic substitution, which often fail with electron-rich aryl chlorides like our substrate.[4]

Mechanistic Rationale & Causality

The catalytic cycle mirrors that of C-C couplings but with key differences.[5][6]

  • Ligand Choice: The amination of aryl chlorides is particularly challenging. It necessitates the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands).[4] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination, outcompeting potential side reactions like beta-hydride elimination.

  • Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required.[7] The base's role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination. Weaker bases are generally insufficient for this deprotonation step.

BHA_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification r1 Add Ar-Cl, Amine, Base to Schlenk Flask r2 Add Catalyst/Ligand r1->r2 r3 Evacuate & Backfill with Argon (3x) r2->r3 s1 Add Anhydrous Solvent (e.g., Toluene) r3->s1 s2 Heat to 80-110 °C s1->s2 s3 Monitor by TLC/LC-MS s2->s3 w1 Cool & Quench (e.g., with H₂O) s3->w1 w2 Extract with Organic Solvent w1->w2 w3 Dry, Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 product product w4->product Final Product

General workflow for Buchwald-Hartwig amination.
Detailed Laboratory Protocol: Synthesis of N-Butyl-8-methoxyquinolin-6-amine

This protocol is a representative procedure based on established principles for the amination of challenging aryl chlorides.[4]

Materials:

  • This compound (1.0 mmol, 193.6 mg)

  • n-Butylamine (1.2 mmol, 87.8 mg, 118 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • RuPhos (0.04 mmol, 18.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL, anhydrous and degassed)

  • Schlenk flask, magnetic stir bar, condenser

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate small vial under argon, briefly stir the Pd(OAc)₂, RuPhos, and 1-2 mL of toluene for 5-10 minutes. This helps form the active catalytic species.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous, degassed toluene, followed by the n-butylamine via syringe. Finally, add the pre-formed catalyst solution via syringe.

  • Reaction: Heat the mixture to 100 °C under argon with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding water (5 mL). Dilute with ethyl acetate (20 mL).

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-alkylated quinoline.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its C6-chloro group provides a reliable handle for diversification through robust and scalable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer efficient pathways to novel 6-aryl and 6-amino substituted quinoline derivatives, respectively. The protocols and mechanistic insights provided in this guide serve as a validated starting point for researchers to confidently incorporate this scaffold into their synthetic programs, accelerating the discovery of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for 6-Chloro-8-methoxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of 6-Chloro-8-methoxy Substitution

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, the quinoline nucleus offers a versatile platform for drug design.[1][2] The strategic placement of substituents on this bicyclic heteroaromatic system is a key determinant of its pharmacological profile, influencing factors such as target binding, metabolic stability, and overall efficacy.

This document provides detailed application notes and protocols centered on 6-chloro-8-methoxyquinoline , a specific substitution pattern with significant potential in drug discovery. The presence of a chloro group at the 6-position and a methoxy group at the 8-position imparts unique electronic and steric properties to the quinoline core. The electron-withdrawing nature of the chlorine atom can influence the pKa of the quinoline nitrogen and provide a handle for further synthetic elaboration, while the electron-donating methoxy group can modulate the electron density of the benzene ring portion and impact metabolic pathways. Notably, related substitution patterns, such as the 6-chloro-7-methoxy arrangement, have been shown to have a synergistic effect on antimalarial activity.[3]

These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents. We will explore the synthesis of the this compound scaffold, detail protocols for its derivatization into more complex molecules, and discuss the rationale behind its use in medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a scaffold is crucial for predicting its behavior in biological systems and for designing effective synthetic routes.

PropertyValue (Estimated)Notes
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol Based on the molecular formula.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not available
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, ethanol.The hydrophobic quinoline core suggests limited aqueous solubility.[4]
pKa Not availableThe chloro substituent is expected to decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline.

Synthesis of this compound

The Skraup synthesis is a classic and robust method for the preparation of quinolines from anilines.[2][5] This reaction involves the condensation of an aniline with glycerol in the presence of an acid and an oxidizing agent. For the synthesis of this compound, the required starting material is 4-chloro-2-methoxyaniline.

Protocol 1: Skraup Synthesis of this compound

This protocol is adapted from established Skraup reaction procedures.[6][7]

Reaction Scheme:

G start 4-Chloro-2-methoxyaniline + Glycerol reagents H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) start->reagents product This compound reagents->product

Caption: Skraup synthesis of this compound.

Materials:

  • 4-chloro-2-methoxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution for neutralization

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 4-chloro-2-methoxyaniline (1 equivalent), glycerol (3-4 equivalents), and the oxidizing agent (e.g., nitrobenzene, 1.2 equivalents). If the reaction is known to be vigorous, add ferrous sulfate (a catalytic amount) to moderate the reaction.

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid (3-4 equivalents) through the dropping funnel. The addition should be controlled to maintain a manageable reaction temperature.

  • Heating: After the addition is complete, gently heat the reaction mixture. The reaction is often exothermic and may proceed vigorously. Once the initial exotherm subsides, heat the mixture to a temperature of 120-140°C for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is basic (pH 8-9). This step should be performed in an ice bath to dissipate the heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions: The Skraup reaction can be violently exothermic.[8] It is imperative to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Careful control of the reaction temperature is crucial.

Derivatization of this compound for Medicinal Chemistry Applications

The 6-chloro substituent on the quinoline ring serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in drug discovery to explore structure-activity relationships (SAR).[9][10][11]

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-8-methoxyquinolines

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.[9][12][13]

Reaction Scheme:

G start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) start->reagents product 6-Aryl-8-methoxyquinoline reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃], 2-3 equivalents)

  • Degassed solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or a microwave vial, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring to 80-100°C. Alternatively, microwave irradiation can be used to accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-8-methoxyquinolines

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[10][14]

Reaction Scheme:

G start This compound + Amine (R₂NH) reagents Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) start->reagents product 6-(Dialkylamino)-8-methoxyquinoline reagents->product

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Strong base (e.g., sodium tert-butoxide [NaOtBu], 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a Schlenk flask.

  • Reagent Addition: Add the this compound, the amine, and the anhydrous, degassed solvent.

  • Heating: Seal the flask and heat the reaction mixture to 80-110°C with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the desired 6-amino-8-methoxyquinoline derivative by column chromatography.

Rationale and Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and disruption of microtubule polymerization.[9][15] The introduction of aryl or amino groups at the 6-position of the quinoline ring can lead to compounds with significant cytotoxic effects against cancer cell lines. For instance, a 2-chloro-8-methoxy-substituted indoloquinoline has demonstrated potent cytotoxicity in colorectal cancer cells.[15] The derivatization of this compound allows for the systematic exploration of SAR to optimize anticancer potency and selectivity.

  • Antimalarial Activity: The quinoline core is central to many antimalarial drugs, including chloroquine and primaquine.[1] Substituents on the quinoline ring play a crucial role in their mechanism of action and in overcoming drug resistance. The methoxy group at position 8 is a feature of the antimalarial drug primaquine, while chloro-substituted quinolines are also common in this class of drugs.[16] The combination of a chloro group at position 6 and a methoxy group at position 8 may offer a unique profile for the development of new antimalarial agents.

Conclusion

This compound represents a strategically important scaffold for medicinal chemistry. Its synthesis via the Skraup reaction provides a reliable route to this key intermediate. The presence of a reactive chloro group at the 6-position allows for extensive derivatization using modern cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The resulting libraries of 6-substituted-8-methoxyquinolines are of significant interest for the discovery of novel anticancer and antimalarial agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to utilize this versatile scaffold in their drug discovery programs.

References

Anwendungsleitfaden und Protokolle zur Derivatisierung von 6-Chlor-8-methoxychinolin für biologische Assays

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation von 6-Chlor-8-methoxychinolin. Diese heterozyklische Verbindung dient als vielseitiges Grundgerüst für die Entwicklung von Molekülen mit potenziellen therapeutischen Anwendungen, insbesondere als Kinase-Inhibitoren und Fluoreszenzsonden für zelluläre Bildgebungs-Assays.

Einleitung: Die Bedeutung des Chinolin-Grundgerüsts

Chinolin und seine Derivate sind eine Klasse von Verbindungen, die in der medizinischen Chemie als "privilegierte Strukturen" gelten.[1] Dies bedeutet, dass sie an mehrere, unterschiedliche Rezeptoren mit hoher Affinität binden können, was sie zu einem attraktiven Ausgangspunkt für die Arzneimittelentwicklung macht. Das Chinolin-Grundgerüst ist in einer Vielzahl von therapeutischen Wirkstoffen mit diversen biologischen Aktivitäten zu finden, darunter antimalarische, krebshemmende, antibakterielle und entzündungshemmende Eigenschaften.[2]

6-Chlor-8-methoxychinolin ist ein besonders interessantes Ausgangsmaterial. Die Chlorgruppe an Position 6 (C6) ist ein reaktives Zentrum, das selektive Modifikationen durch verschiedene Kreuzkupplungsreaktionen und nukleophile Substitutionen ermöglicht. Die Methoxygruppe an Position 8 (C8) beeinflusst die elektronischen Eigenschaften des Ringsystems und kann für die Feinabstimmung der biologischen Aktivität und der pharmakokinetischen Eigenschaften von Bedeutung sein.

Strategien zur Derivatisierung von 6-Chlor-8-methoxychinolin

Die Funktionalisierung von 6-Chlor-8-methoxychinolin konzentriert sich hauptsächlich auf die Reaktivität des C-Cl-Bindung an der C6-Position. Zwei der leistungsfähigsten Methoden zur Bildung neuer Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen an dieser Position sind die Palladium-katalysierte Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung.

Suzuki-Miyaura-Kreuzkupplung: Einführung von Aryl- und Hetarylgruppen

Die Suzuki-Miyaura-Kupplung ist eine vielseitige Methode zur Bildung von C-C-Bindungen zwischen Aryl- oder Vinylhalogeniden und Boronsäuren oder -estern.[3][4] Im Kontext von 6-Chlor-8-methoxychinolin ermöglicht diese Reaktion die Einführung einer Vielzahl von Aryl- und Hetarylgruppen an der C6-Position. Diese Modifikation ist besonders nützlich für die Entwicklung von Kinase-Inhibitoren, da der eingeführte aromatische Rest in die ATP-Bindungstasche des Enzyms ragen und dort spezifische Wechselwirkungen eingehen kann.[2][5]

Kausale Begründung der experimentellen Entscheidungen: Die Wahl des Palladium-Katalysators und der Liganden ist entscheidend für den Erfolg der Reaktion. Für Arylchloride, die typischerweise weniger reaktiv sind als die entsprechenden Bromide oder Iodide, werden oft Katalysatorsysteme mit elektronenreichen, sterisch anspruchsvollen Phosphinliganden wie denen der zweiten Generation von [(NHC)Pd(R-allyl)Cl]-Komplexen verwendet, um die oxidative Addition zu erleichtern.[2][6] Die Verwendung einer Base wie Kaliumcarbonat oder Kaliumphosphat ist notwendig, um das Organoboran zu aktivieren und den katalytischen Zyklus zu ermöglichen.[7] Aprotische Lösungsmittel wie Toluol oder Dioxan werden häufig verwendet, um die Reaktanden zu lösen und eine gute Katalysatoraktivität zu gewährleisten.

G cluster_workflow Workflow der Suzuki-Miyaura-Kupplung Start Start Reaktionsaufbau (Inerte Atmosphäre) Reaktionsaufbau (Inerte Atmosphäre) Start->Reaktionsaufbau (Inerte Atmosphäre) Zugabe von 6-Chlor-8-methoxychinolin, Boronsäure, Katalysator, Ligand, Base Zugabe von 6-Chlor-8-methoxychinolin, Boronsäure, Katalysator, Ligand, Base Reaktionsaufbau (Inerte Atmosphäre)->Zugabe von 6-Chlor-8-methoxychinolin, Boronsäure, Katalysator, Ligand, Base Zugabe von wasserfreiem Lösungsmittel Zugabe von wasserfreiem Lösungsmittel Zugabe von 6-Chlor-8-methoxychinolin, Boronsäure, Katalysator, Ligand, Base->Zugabe von wasserfreiem Lösungsmittel Erhitzen und Rühren Erhitzen und Rühren Zugabe von wasserfreiem Lösungsmittel->Erhitzen und Rühren Fortschrittsüberwachung (DC/LC-MS) Fortschrittsüberwachung (DC/LC-MS) Erhitzen und Rühren->Fortschrittsüberwachung (DC/LC-MS) Fortschrittsüberwachung (DC/LC-MS)->Erhitzen und Rühren Unvollständig Wässrige Aufarbeitung und Extraktion Wässrige Aufarbeitung und Extraktion Fortschrittsüberwachung (DC/LC-MS)->Wässrige Aufarbeitung und Extraktion Vollständig Säulenchromatographie Säulenchromatographie Wässrige Aufarbeitung und Extraktion->Säulenchromatographie Reines Produkt Reines Produkt Säulenchromatographie->Reines Produkt

Abbildung 1: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung.

Buchwald-Hartwig-Aminierung: Synthese von Arylaminen

Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplungsreaktion zur Synthese von C-N-Bindungen aus Aminen und Arylhalogeniden.[8][9] Diese Reaktion ist von unschätzbarem Wert für die Einführung von primären oder sekundären Aminen an der C6-Position von 6-Chlor-8-methoxychinolin. Solche Derivate sind wichtige Zwischenprodukte für die Synthese von Verbindungen mit verbesserter Löslichkeit, der Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und spezifischen Wechselwirkungen mit biologischen Zielmolekülen.[10]

Kausale Begründung der experimentellen Entscheidungen: Ähnlich wie bei der Suzuki-Kupplung ist die Wahl des Katalysatorsystems entscheidend. Moderne Katalysatorsysteme, die auf sterisch gehinderten und elektronenreichen Phosphinliganden basieren, haben sich als äußerst effektiv für die Kupplung von Arylchloriden erwiesen.[11][12] Die Verwendung einer starken, nicht-nukleophilen Base wie Natrium-tert-butoxid ist typisch, um das Amin zu deprotonieren und die reduktive Eliminierung zu fördern. Die Reaktion wird unter inerten Bedingungen durchgeführt, um die Deaktivierung des Katalysators zu verhindern.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als Ausgangspunkte konzipiert und können je nach Substrat und gewünschtem Ergebnis optimiert werden.

Protokoll 1: Suzuki-Miyaura-Kupplung von 6-Chlor-8-methoxychinolin mit Phenylboronsäure

Tabelle 1: Reagenzien und Bedingungen für die Suzuki-Miyaura-Kupplung

Reagenz/ParameterMenge/WertAnmerkungen
6-Chlor-8-methoxychinolin1.0 Äq.Ausgangsmaterial
Phenylboronsäure1.2 Äq.Kupplungspartner
Pd(PPh₃)₄5 mol%Katalysator
K₂CO₃2.0 Äq.Base
LösungsmittelToluol/Wasser (4:1)Zweiphasensystem
Temperatur90 °CReaktionstemperatur
Reaktionszeit12-18 StundenÜberwachung mittels DC

Schritt-für-Schritt-Methodik:

  • In einem ofengetrockneten Schlenkrohr werden 6-Chlor-8-methoxychinolin (1 Äq.), Phenylboronsäure (1.2 Äq.), Tetrakis(triphenylphosphin)palladium(0) (5 mol%) und Kaliumcarbonat (2 Äq.) vorgelegt.

  • Das Gefäß wird dreimal evakuiert und mit einem Inertgas (z.B. Argon) gefüllt.

  • Entgastes Toluol und Wasser (im Verhältnis 4:1) werden über eine Spritze zugegeben.

  • Die Reaktionsmischung wird auf 90 °C erhitzt und für 12-18 Stunden kräftig gerührt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach vollständiger Umsetzung wird die Reaktion auf Raumtemperatur abgekühlt und mit Ethylacetat verdünnt.

  • Die organische Phase wird mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (z.B. mit einem Gradienten aus Hexan und Ethylacetat) gereinigt, um das reine 6-Phenyl-8-methoxychinolin zu erhalten.

Protokoll 2: Buchwald-Hartwig-Aminierung von 6-Chlor-8-methoxychinolin mit Morpholin

Tabelle 2: Reagenzien und Bedingungen für die Buchwald-Hartwig-Aminierung

Reagenz/ParameterMenge/WertAnmerkungen
6-Chlor-8-methoxychinolin1.0 Äq.Ausgangsmaterial
Morpholin1.5 Äq.Amin-Kupplungspartner
Pd₂(dba)₃2 mol%Palladium-Präkatalysator
XPhos4 mol%Ligand
NaOtBu2.0 Äq.Base
LösungsmittelToluolWasserfreies Lösungsmittel
Temperatur100 °CReaktionstemperatur
Reaktionszeit8-12 StundenÜberwachung mittels DC

Schritt-für-Schritt-Methodik:

  • In einem ofengetrockneten Schlenkrohr werden Tris(dibenzylidenaceton)dipalladium(0) (2 mol%) und XPhos (4 mol%) vorgelegt.

  • Das Gefäß wird evakuiert und mit Argon gefüllt. Anschließend wird wasserfreies Toluol zugegeben und die Mischung kurz gerührt.

  • 6-Chlor-8-methoxychinolin (1.0 Äq.), Morpholin (1.5 Äq.) und Natrium-tert-butoxid (2.0 Äq.) werden zugegeben.

  • Das Reaktionsgefäß wird verschlossen und die Mischung bei 100 °C für 8-12 Stunden gerührt.

  • Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung durch eine kurze Kieselgelsäule filtriert und mit Ethylacetat eluiert.

  • Das Filtrat wird im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 6-(Morpholin-4-yl)-8-methoxychinolin zu erhalten.

Anwendung in biologischen Assays

Die Derivate von 6-Chlor-8-methoxychinolin können in einer Vielzahl von biologischen Assays eingesetzt werden.

Kinase-Inhibitions-Assays

Chinolin-Derivate sind bekannte Inhibitoren verschiedener Proteinkinasen, die bei Krankheiten wie Krebs eine entscheidende Rolle spielen.[5][13][14] Die an der C6-Position eingeführten Arylgruppen können die Selektivität und Potenz des Inhibitors modulieren.

Abbildung 2: Hemmung des PI3K/Akt/mTOR-Signalwegs durch ein Chinolin-Derivat.

Protokoll 3: In-vitro-Kinase-Assay (Beispiel: PI3K)

  • Reaktionsmischung vorbereiten: Ein Reaktionspuffer, der die Zielkinase (z.B. PI3K), ein fluoreszenzmarkiertes Peptidsubstrat und ATP enthält, wird hergestellt.

  • Zugabe der Verbindung: Das synthetisierte Chinolin-Derivat wird in verschiedenen Konzentrationen zur Reaktionsmischung gegeben.

  • Kinase-Reaktion: Die Mischung wird inkubiert, um der Kinase die Phosphorylierung des Substrats zu ermöglichen.

  • Detektion: Die Menge des phosphorylierten Substrats wird mittels einer geeigneten Methode (z.B. Fluoreszenzpolarisation oder zeitaufgelöste Fluoreszenz-Resonanz-Energie-Transfer, TR-FRET) gemessen.

  • Analyse: Der Prozentsatz der Hemmung wird basierend auf dem Verhältnis von phosphoryliertem zu unphosphoryliertem Substrat berechnet. Der IC₅₀-Wert wird aus der Dosis-Wirkungs-Kurve ermittelt.

Zelluläre Bildgebungs-Assays

Durch die Einführung eines Fluorophors in das 6-Chlor-8-methoxychinolin-Grundgerüst können fluoreszierende Sonden entwickelt werden.[15] Diese Sonden können verwendet werden, um spezifische zelluläre Kompartimente zu markieren oder die Konzentration von Ionen wie Zn²⁺ zu detektieren, da das Chinolin-Gerüst als Chelatbildner fungieren kann.[16][17]

Protokoll 4: Fluoreszenzmikroskopie zur zellulären Lokalisation

  • Zellkultur: Adhärente Zellen (z.B. HeLa-Zellen) werden auf Deckgläschen in einer 24-Well-Platte ausgesät und über Nacht kultiviert.

  • Sonden-Inkubation: Die Zellen werden mit einer Arbeitslösung des fluoreszierenden Chinolin-Derivats (z.B. in DMEM ohne Phenolrot) für eine definierte Zeit (z.B. 30 Minuten) bei 37 °C inkubiert.

  • Waschen: Die Zellen werden dreimal mit phosphatgepufferter Salzlösung (PBS) gewaschen, um ungebundene Sonde zu entfernen.

  • Fixierung (optional): Die Zellen können mit 4% Paraformaldehyd in PBS für 15 Minuten bei Raumtemperatur fixiert werden.

  • Gegenfärbung (optional): Zellkerne können mit einem Kernfarbstoff wie DAPI gefärbt werden.

  • Bildgebung: Die Deckgläschen werden auf Objektträger montiert und mit einem Fluoreszenzmikroskop unter Verwendung geeigneter Anregungs- und Emissionsfilter abgebildet.

  • Analyse: Die subzelluläre Verteilung des Fluoreszenzsignals wird analysiert, um die Lokalisation der Sonde zu bestimmen.

Zusammenfassung und Ausblick

6-Chlor-8-methoxychinolin ist ein wertvolles und vielseitiges Ausgangsmaterial für die Synthese biologisch aktiver Moleküle. Die vorgestellten Protokolle für die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung bieten robuste und zuverlässige Methoden zur Derivatisierung dieses Grundgerüsts. Die resultierenden Verbindungen haben ein erhebliches Potenzial als Kinase-Inhibitoren für die Krebstherapie und als fluoreszierende Sonden für die zelluläre Bildgebung. Zukünftige Arbeiten könnten sich auf die Erweiterung der Bibliothek von Derivaten und die umfassende Evaluierung ihrer biologischen Aktivitäten in relevanten Krankheitsmodellen konzentrieren.

Referenzen

  • Benchchem. A Technical Guide to the Synthetic Pathways for Functionalized Quinoline Scaffolds. Verfügbar unter: --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. Verfügbar unter: 2

  • PubMed. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Verfügbar unter: --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. Verfügbar unter: --INVALID-LINK--

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions. Verfügbar unter: --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Verfügbar unter: --INVALID-LINK--

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Verfügbar unter: --INVALID-LINK--

  • University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Verfügbar unter: --INVALID-LINK--

  • PubMed Central. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Verfügbar unter: --INVALID-LINK--

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Verfügbar unter: --INVALID-LINK--

  • ChemMedChem. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Verfügbar unter: --INVALID-LINK--

  • MDPI. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Verfügbar unter: --INVALID-LINK--

  • ResearchGate. A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn 2+ by Two-Photon Microscopy. Verfügbar unter: --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. Verfügbar unter: --INVALID-LINK--

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Verfügbar unter: --INVALID-LINK--

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Verfügbar unter: --INVALID-LINK--

References

Application Note: A Guide to the Synthesis and Anticancer Evaluation of 6-Chloro-8-methoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, with a significant focus on the development of novel anticancer agents.[3][4][5] These compounds can exert their cytotoxic effects through diverse mechanisms, including DNA intercalation, inhibition of key enzymes like topoisomerase and protein kinases, and induction of apoptosis.[3][6][7][8] This application note provides a comprehensive guide for the rational synthesis of 6-chloro-8-methoxyquinoline analogs, a promising scaffold for anticancer drug discovery. We present detailed, field-tested protocols for chemical synthesis and subsequent biological evaluation, including in vitro cytotoxicity screening and mechanistic assays. The causality behind experimental choices is explained to empower researchers in their drug development efforts.

Rationale and Strategy for Synthesis

The design of our target analogs focuses on the this compound core. The methoxy group at the 8-position and the chloro group at the 6-position are key structural features that can influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. Our strategy involves a two-part synthetic approach: first, the construction of the core quinoline ring system, followed by the diversification at a suitable position to generate a library of analogs for structure-activity relationship (SAR) studies.

Selection of the Core Synthetic Route: The Skraup-Doebner-von Miller Reaction

Several classical methods exist for quinoline synthesis, including the Combes, Conrad-Limpach, and Skraup reactions.[1][9][10][11] For the synthesis of the this compound scaffold, a modified Skraup-Doebner-von Miller reaction is particularly advantageous.[12][13] This method involves the reaction of a substituted aniline with an α,β-unsaturated carbonyl compound (or its precursor, like glycerol) in the presence of an acid catalyst and an oxidizing agent.[9][12][14]

Causality: We select this route for two primary reasons:

  • Starting Material Accessibility: The required starting material, 4-chloro-2-methoxyaniline, is commercially available or readily synthesized, providing a direct pathway to the desired substitution pattern on the benzene portion of the quinoline ring.

  • Robustness and Scalability: The Skraup reaction, despite its sometimes vigorous nature, is a well-established and robust method that can be scaled to produce gram quantities of the core intermediate, which is essential for subsequent analog synthesis and extensive biological testing.[15]

Synthetic Workflow Overview

The overall strategy is to first synthesize the 6-chloro-8-methoxy-quinoline core. This core can then be functionalized. A common and effective strategy is to introduce a nitro group, which can be subsequently reduced to a versatile amino group. This amine serves as a chemical handle for diversification, allowing for the creation of a library of amide, sulfonamide, or urea analogs to explore the chemical space around the core scaffold.

G start_material 4-Chloro-2-methoxyaniline reagents1 Glycerol, H₂SO₄ Oxidizing Agent intermediate1 This compound (Core Scaffold) reagents2 HNO₃, H₂SO₄ intermediate2 6-Chloro-8-methoxy-5-nitroquinoline reagents3 Fe, NH₄Cl or H₂/Pd-C intermediate3 5-Amino-6-chloro-8-methoxyquinoline reagents4 R-COCl or R-SO₂Cl Base final_products Diverse Analogs (Amides, Sulfonamids, etc.) reagents1->intermediate1 Skraup-Doebner- von Miller Reaction reagents2->intermediate2 Nitration reagents3->intermediate3 Reduction reagents4->final_products Acylation / Sulfonylation

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols: Synthesis

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The Skraup reaction can be exothermic and requires careful temperature control.

Protocol 2.1: Synthesis of this compound (Core Scaffold)

This protocol is adapted from established Skraup synthesis procedures.[15][16]

Reagents & Materials MW Amount Moles
4-Chloro-2-methoxyaniline157.5915.8 g0.10
Glycerol92.0927.6 g (22 mL)0.30
Arsenic Pentoxide (or Nitrobenzene)229.8413.8 g0.06
Sulfuric Acid (conc.)98.0830 mL~0.55
Sodium Hydroxide (for neutralization)40.00As needed-
Dichloromethane (DCM, for extraction)84.93~300 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chloro-2-methoxyaniline (15.8 g), glycerol (27.6 g), and the oxidizing agent (e.g., arsenic pentoxide, 13.8 g).

  • Acid Addition: Begin stirring the mixture to form a homogenous slurry. Slowly add concentrated sulfuric acid (30 mL) dropwise from the dropping funnel. The addition should be controlled to keep the initial temperature rise below 100°C.

  • Heating: After the addition is complete, heat the reaction mixture carefully to 120-130°C and maintain this temperature for 3-4 hours. The reaction is highly exothermic; careful monitoring and control of the heating source are critical.

  • Work-up: Allow the mixture to cool to room temperature. Cautiously pour the thick, dark mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a 30% aqueous sodium hydroxide solution. The mixture will generate heat. Continue adding base until the pH is ~8-9. A dark precipitate will form.

  • Extraction: Extract the product from the aqueous slurry with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) or by recrystallization from ethanol to afford this compound as a solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols for Anticancer Evaluation

Once a library of analogs is synthesized and characterized, the next critical phase is to evaluate their biological activity. This typically begins with broad screening for cytotoxicity against a panel of cancer cell lines.

Protocol 3.1: In Vitro Cytotoxicity Screening by MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma).[17][18]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Synthesized quinoline analogs (dissolved in DMSO to make a 10 mM stock).

  • Doxorubicin or Cisplatin (as a positive control).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for solubilizing formazan).

  • 96-well microplates.

  • Multichannel pipette and a microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the growth medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Representative Data Presentation

The results from the MTT assay should be tabulated for clear comparison of the analogs' potency.

Compound Substitution at Position 5 IC₅₀ (µM) vs. A549 IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. HepG2
Analog 1-NH-CO-Ph12.515.810.2
Analog 2-NH-CO-C₆H₄-Cl8.711.27.5
Analog 3-NH-SO₂-Ph25.130.422.9
Doxorubicin (Control)-0.80.51.1

Note: Data are hypothetical and for illustrative purposes only.

Mechanistic Insights and Potential Pathways

Promising compounds from the initial screen (i.e., those with low micromolar IC₅₀ values) should be investigated further to elucidate their mechanism of action. Quinoline derivatives are known to target several key cancer-related pathways.[6][8][17]

Potential Mechanisms of Action for Quinoline Analogs:

  • Kinase Inhibition: Many quinoline-based drugs target protein kinases that are overactive in cancer cells, such as Pim-1 kinase, Src kinase, or Epidermal Growth Factor Receptor (EGFR) kinase.[6][8] Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

  • Topoisomerase Inhibition: Some quinoline structures can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[3][6] This leads to DNA damage and ultimately triggers apoptosis.

  • Induction of Apoptosis: Regardless of the primary target, the ultimate goal of many anticancer drugs is to induce programmed cell death, or apoptosis.[7][19] This can be confirmed using assays like Annexin V/PI staining.

Visualizing a Potential Target Pathway

The diagram below illustrates a simplified kinase signaling pathway that could be targeted by a this compound analog, leading to the inhibition of cell proliferation and the induction of apoptosis.

G drug This compound Analog kinase Protein Kinase (e.g., Pim-1, Src) drug->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation apoptosis Apoptosis kinase->apoptosis Inhibition pi3k PI3K/Akt Pathway substrate->pi3k proliferation Cell Proliferation & Survival pi3k->proliferation

Caption: Potential mechanism: Inhibition of a protein kinase cascade by a quinoline analog.

Conclusion and Future Directions

This application note outlines a systematic and robust methodology for the synthesis of novel this compound analogs and their subsequent evaluation as potential anticancer agents. The protocols provided are designed to be reproducible and serve as a foundational guide for researchers in oncology and medicinal chemistry.

Initial SAR data, such as the hypothetical results in Table 1, can guide the next phase of drug development. Analogs demonstrating superior potency and selectivity should be advanced to more complex studies, including:

  • Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Advanced Mechanistic Studies: Target identification and validation using techniques like thermal shift assays, Western blotting for pathway components, and cell cycle analysis.

  • In Vivo Efficacy: Testing the most promising lead compounds in animal models of cancer to assess their therapeutic potential in a whole-organism context.

By integrating rational chemical synthesis with systematic biological evaluation, the development of novel and effective quinoline-based anticancer therapies can be significantly advanced.

References

Application Notes & Protocols: 6-Chloro-8-methoxyquinoline as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of drug targets in modern medicine.[1] Within the vast landscape of medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure," forming the core of many therapeutic agents.[1][2] Its rigid, heterocyclic system is adept at mimicking the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[1]

This guide focuses on a particularly valuable derivative: 6-Chloro-8-methoxyquinoline . This intermediate serves as an exceptional starting point for the development of potent and selective kinase inhibitors due to its intrinsic structural features. The chlorine atom at the 6-position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties, while the methoxy group at the 8-position provides a crucial hydrogen bond acceptor.[1][3] Furthermore, the quinoline core offers multiple sites for chemical modification, allowing for the systematic optimization of potency and selectivity.[1]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging this compound to synthesize and evaluate novel kinase inhibitors.

Key structural features of this compound.

Targeted Signaling Pathways

Derivatives of the this compound scaffold are well-suited to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for designing effective inhibitors and elucidating their mechanism of action. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

  • EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival.[1] Dysregulation of EGFR is a common driver of tumor growth, making it a prime target for small molecule inhibitors.[1][4]

  • VEGF Receptor Kinase Pathway: The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels essential for tumor growth. Inhibitors targeting VEGFR can effectively disrupt the tumor's blood supply, leading to suppressed growth and metastasis.[5]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription P Inhibitor This compound Derivative Inhibitor->RTK

Inhibition of a receptor tyrosine kinase signaling cascade.

Synthetic Strategy & Protocols

The primary strategy for elaborating the this compound scaffold involves nucleophilic aromatic substitution (SNAr) at the C4 position. The quinoline ring is first activated, typically by chlorination, to facilitate the displacement of a leaving group by a nucleophile, such as a substituted aniline. This approach allows for the late-stage introduction of diverse chemical moieties to explore structure-activity relationships.[6]

Protocol 1: Synthesis of a Representative 4-Anilino-6-chloro-8-methoxyquinoline

This protocol describes a representative two-step synthesis of a potential kinase inhibitor from 6-chloro-8-methoxyquinolin-4-ol.

Step A: Chlorination of the Quinolin-4-ol

This step converts the hydroxyl group at the C4 position into a reactive chloro group, creating the key intermediate for subsequent SNAr reactions.

  • Materials & Reagents:

    • 6-Chloro-8-methoxyquinolin-4-ol

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (for chromatography)

  • Procedure:

    • To a stirred suspension of 6-chloro-8-methoxyquinolin-4-ol (1.0 eq) in anhydrous DCM (10 mL/g) under an inert nitrogen atmosphere, add DIPEA (1.5 eq) at 0 °C.[6]

    • Slowly add phosphorus oxychloride (2.0 eq) dropwise, maintaining the temperature at 0 °C.[6]

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and carefully pour it into a beaker of ice-cold saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4,6-dichloro-8-methoxyquinoline.

Step B: Nucleophilic Aromatic Substitution (SNAr)

This step couples the chlorinated intermediate with a desired aniline to form the final inhibitor structure.

  • Materials & Reagents:

    • 4,6-Dichloro-8-methoxyquinoline (from Step A)

    • 3-chloro-4-fluoroaniline (or other desired aniline)

    • Isopropanol

    • Hydrochloric acid (HCl) in ether

  • Procedure:

    • In a round-bottom flask, dissolve 4,6-dichloro-8-methoxyquinoline (1.0 eq) and the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in isopropanol (15 mL/g).

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor reaction completion by TLC.

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Collect the solid by vacuum filtration and wash it with cold isopropanol, followed by diethyl ether.

    • The resulting solid can be further purified by recrystallization or by conversion to its hydrochloride salt by treatment with HCl in ether.

Synthesis_Workflow Start 6-Chloro-8-methoxyquinolin-4-ol Intermediate 4,6-Dichloro-8-methoxyquinoline Start->Intermediate Chlorination (POCl₃, DIPEA) Final Final Inhibitor (4-Anilino-6-chloro-8-methoxyquinoline) Intermediate->Final SNAr Reaction (Substituted Aniline)

General synthetic workflow for inhibitor synthesis.

Biological Evaluation & Protocols

Once synthesized, the compounds must be evaluated for their biological activity. This typically involves an in vitro kinase assay to determine direct inhibitory potency (IC₅₀) and a cell-based assay to assess anti-proliferative effects.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)

Biochemical assays are used to quantify the ability of a compound to inhibit the enzymatic activity of a specific kinase. Luminescent assays that measure ATP consumption (as kinase activity depletes ATP) are common.

  • Materials & Reagents:

    • Recombinant human kinase (e.g., EGFR)

    • Kinase substrate (e.g., a generic tyrosine kinase peptide)

    • ATP

    • Assay buffer (containing MgCl₂)

    • Synthesized inhibitor compound

    • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

    • Opaque-walled 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO, then further dilute in assay buffer.

    • In an opaque-walled plate, add the kinase, the substrate, and the inhibitor at various concentrations. Include a "no inhibitor" positive control and a "no kinase" negative control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the detection reagents from the luminescent assay kit according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Materials & Reagents:

    • Cancer cell line (e.g., A431 for EGFR, HepG2 for VEGFR)

    • Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)

    • Synthesized inhibitor compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]

    • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water).[7]

    • 96-well tissue culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[8]

    • Incubate the plate for 24 hours at 37 °C and 5% CO₂ to allow cells to attach.

    • Prepare serial dilutions of the synthesized inhibitor in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the compound for a desired period (e.g., 48 or 72 hours).

    • Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours in a humidified atmosphere at 37 °C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Allow the plate to stand overnight in the incubator.

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is key to optimizing inhibitor potency and selectivity. SAR studies on related quinoline and quinazoline inhibitors provide valuable insights.[2][9]

Compound IDR1 (at C4)R2 (at C6)Target KinaseIC₅₀ (nM) [Hypothetical]Rationale for Modification
QM-1 3-Chloro-4-fluoroanilineChloroEGFR55The 3-chloro-4-fluoroaniline is a common motif in EGFR inhibitors, interacting with the hinge region.
QM-2 3-EthynylanilineChloroEGFR80The ethynyl group can form interactions in a specific hydrophobic pocket of the EGFR active site.
QM-3 3-Chloro-4-fluoroanilineAminoEGFR30Replacing the 6-chloro with an amino group can provide a new hydrogen bond donor and a handle for further functionalization.
QM-4 4-(pyridin-3-yloxy)anilineChloroVEGFR-245The pyridyloxy moiety is designed to extend into the solvent-exposed region and pick up additional interactions.
QM-5 4-AminophenolChloroVEGFR-2120A simple aniline provides a baseline for activity, with the phenol offering a potential hydrogen bonding site.

Key SAR Observations:

  • C4-Anilino Substituent: The nature of the aniline substituent at the C4 position is critical for hinge-binding and overall potency. Small, electron-withdrawing groups like chloro and fluoro are often favorable.[2]

  • C6-Substituent: The 6-position (occupied by the chloro group in the parent intermediate) is a key vector for modulating selectivity and pharmacokinetic properties. Replacing the chlorine via coupling reactions (e.g., Suzuki) can lead to inhibitors with improved profiles.[10]

  • C8-Methoxy Group: The methoxy group is an important hydrogen bond acceptor. Demethylation to a hydroxyl group or replacement with other alkoxy groups can significantly impact potency.[3]

Conclusion

This compound is a highly versatile and strategically valuable intermediate for the synthesis of novel kinase inhibitors. Its inherent structural features provide a solid foundation for binding to the ATP pocket of various kinases. The synthetic tractability, particularly at the C4 position, allows for the creation of diverse chemical libraries. By employing the robust synthetic and biological evaluation protocols detailed in this guide, researchers can efficiently explore the chemical space around this privileged scaffold to develop next-generation targeted therapies.

References

Application Note: A Validated Protocol for the Synthesis of 6-Methoxy-8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental procedure for the synthesis of 6-methoxy-8-nitroquinoline, a key intermediate in the development of pharmaceuticals, most notably as a precursor to the antimalarial drug primaquine. The protocol is based on a modified Skraup reaction, a robust and classical method for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles, critical safety considerations, and methods for purification and characterization. By explaining the causality behind experimental choices, this document aims to ensure a reproducible, safe, and efficient synthesis.

Introduction and Significance

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. 6-methoxy-8-nitroquinoline is a particularly important derivative, serving as the foundational building block for 8-aminoquinoline antimalarials. Its synthesis is a critical first step in the production of drugs like primaquine and tafenoquine, which are essential for eradicating the dormant liver stages of Plasmodium vivax malaria.

The procedure detailed herein utilizes a modification of the Skraup synthesis, first reported by Zdenko Hans Skraup in 1880.[1] The classical Skraup reaction involves the synthesis of quinoline by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3] This reaction is notoriously exothermic and can be violent if not properly controlled.[3][4] The described method is a well-established adaptation that employs 3-nitro-4-aminoanisole as the aniline component and arsenic oxide as a moderating oxidizing agent to improve safety and yield.[4]

Reaction Principle and Mechanism

The synthesis of 6-methoxy-8-nitroquinoline from 3-nitro-4-aminoanisole proceeds via the Skraup reaction mechanism. This multi-step process can be broken down into the following key transformations:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5]

  • Michael Addition: The primary amine of 3-nitro-4-aminoanisole performs a nucleophilic 1,4-addition (Michael addition) to the acrolein intermediate.

  • Cyclization: The resulting aldehyde undergoes an acid-catalyzed electrophilic aromatic substitution, leading to the closure of the heterocyclic ring.

  • Dehydration: The cyclic alcohol intermediate is then dehydrated under the acidic and heated conditions to form a dihydroquinoline derivative.

  • Oxidation: Finally, the dihydroquinoline is oxidized to the stable aromatic 6-methoxy-8-nitroquinoline. In this procedure, arsenic oxide serves as the oxidizing agent.[4]

G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Intermediate1 β-Anilino Propionaldehyde Intermediate Acrolein->Intermediate1 + 3-Nitro-4-aminoanisole Dihydroquinoline Dihydroquinoline Derivative Intermediate1->Dihydroquinoline Product 6-Methoxy-8-nitroquinoline Dihydroquinoline->Product As₂O₅ (Oxidant)

Caption: Key stages of the Skraup reaction mechanism.

Materials, Equipment, and Safety

Extreme caution must be exercised during this procedure. Skraup reactions are potentially violent. [4] The operator must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction should be conducted in a high-performance fume hood with a safety shower and eyewash station readily accessible.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaHazards
3-Nitro-4-aminoanisole577-72-0C₇H₈N₂O₃Toxic, Irritant
Arsenic(V) oxide, powdered1303-28-2As₂O₅Acutely Toxic, Carcinogen, Environmental Hazard
Glycerol (U.S.P. grade)56-81-5C₃H₈O₃Low hazard
Sulfuric Acid (conc., sp. gr. 1.84)7664-93-9H₂SO₄Severe Skin/Eye Burns, Corrosive, Oxidizer[6]
Ammonium Hydroxide (conc., sp. gr. 0.9)1336-21-6NH₄OHCorrosive, Respiratory Irritant
Chloroform67-66-3CHCl₃Harmful, Suspected Carcinogen, Irritant
Methanol67-56-1CH₃OHFlammable, Toxic
Decolorizing Carbon7440-44-0CLow hazard
IceN/AH₂ON/A
Equipment
  • 5-L three-necked round-bottomed flask

  • Efficient mechanical stirrer

  • 500-mL dropping funnel

  • Thermometer (-10 to 150 °C)

  • Oil bath with a hot plate

  • Water aspirator with a trap

  • 12-L enameled pail or large beaker

  • Large Büchner funnel (24–30 cm) and filter flask

  • Steam distillation apparatus (optional, for purification)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Heating mantle

Detailed Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses, which reports yields in the range of 65-76%.[4] Careful adherence to the specified temperatures and times is critical for both safety and success.

Reaction Setup and Initial Dehydration
  • Charge the Flask: In a 5-L three-necked flask, create a homogeneous slurry by mixing the following reagents in order: 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 mL, 13 moles) of glycerol.

  • Initial Acid Addition: Fit the flask with a mechanical stirrer and a 500-mL dropping funnel containing 315 mL (579 g, 5.9 moles) of concentrated sulfuric acid. With vigorous stirring, add the sulfuric acid dropwise over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.

  • Water Removal: Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator via a trap. Weigh the entire flask assembly. Evacuate the flask and carefully heat it in an oil bath to raise the internal temperature slowly to 105°C.

    • Causality Note: This step removes the water formed from the dehydration of glycerol to acrolein, driving the initial equilibrium forward.

  • Monitor Dehydration: Maintain the temperature between 105–110°C until the flask has lost 235–285 g in weight. This takes approximately 2–3 hours. If the temperature exceeds 110°C, lower the oil bath immediately to cool the mixture.

Main Reaction Phase (Skraup Cyclization)
  • Second Acid Addition: Once dehydration is complete, remove the suction and re-install the stirrer and dropping funnel. Place an additional 435 mL (799 g, 8.15 moles) of concentrated sulfuric acid into the funnel.

  • Critical Temperature Control: Heat the mixture to an internal temperature of 117°C. Begin the dropwise addition of the sulfuric acid. Crucially, maintain the temperature between 117–119°C throughout the addition , which should take 2.5–3.5 hours.

    • Safety Note: This is the most exothermic and potentially hazardous part of the reaction. Slow addition and strict temperature control are essential to prevent a runaway reaction.

  • Reaction Completion: After the addition is complete, hold the temperature at 120°C for 4 hours, and then increase it to 123°C for a final 3 hours to ensure the reaction goes to completion.

Work-up and Crude Product Isolation
  • Quenching: Cool the reaction mixture to below 100°C and cautiously dilute it with 1.5 L of water. Allow it to cool overnight, preferably with stirring.

  • Neutralization: In a 12-L pail, prepare a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice. Pour the diluted reaction mixture into this pail with vigorous stirring. A thick slurry will form.

  • Filtration and Washing: Filter the slurry through a large Büchner funnel. Wash the earth-colored precipitate with four 700-mL portions of water.

  • Methanol Wash: Transfer the filter cake to a 3-L beaker and stir with 1 L of methanol for 15 minutes. Filter the slurry. Repeat this methanol wash. This step removes many impurities, including unreacted 3-nitro-4-aminoanisole.[4] The crude product at this stage is a light brown solid.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a large flask and add 4.5 L of chloroform and 30 g of decolorizing carbon. Boil the mixture for 30 minutes.

  • Hot Filtration: Filter the hot chloroform solution through a pre-warmed Büchner funnel to remove the carbon and other insoluble materials. Wash the collected solids with an additional 500 mL of boiling chloroform and combine the filtrates.

  • Crystallization: Concentrate the combined chloroform filtrates on a steam bath to a volume of 1.5–2.5 L. Crystals of 6-methoxy-8-nitroquinoline will begin to separate.

  • Isolation: Cool the solution to 5°C to maximize crystallization. Collect the crystals on a Büchner funnel.

  • Final Wash: Transfer the crystals to a beaker, stir with 400 mL of methanol for 15 minutes, and collect them again by filtration. Wash the final product with 200 mL of fresh methanol.

  • Drying: Dry the product in a vacuum oven. The final product should be light-tan crystals. A second crop can be obtained by concentrating the mother liquor.

G cluster_prep Preparation & Dehydration cluster_reaction Main Reaction cluster_workup Work-up & Purification A 1. Mix Reactants: 3-Nitro-4-aminoanisole Arsenic Oxide, Glycerol B 2. Add H₂SO₄ (Portion 1) Temp rises to 65-70°C A->B C 3. Heat under vacuum (105-110°C) to remove H₂O B->C D 4. Add H₂SO₄ (Portion 2) CRITICAL: 117-119°C C->D E 5. Heat at 120°C for 4h D->E F 6. Heat at 123°C for 3h E->F G 7. Cool, Dilute with H₂O F->G H 8. Neutralize with NH₄OH/Ice G->H I 9. Filter & Wash with H₂O H->I J 10. Wash with Methanol I->J K 11. Recrystallize from Chloroform J->K L 12. Final Methanol Wash & Dry K->L M Final Product: 6-Methoxy-8-nitroquinoline L->M

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloroquinolines for Drug Discovery & Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of therapeutic agents.[1] Functionalization at the C4-position is particularly critical for the biological activity of numerous quinoline-based drugs, including iconic antimalarial agents like chloroquine and hydroxychloroquine, as well as modern anticancer and anti-inflammatory candidates.[2][3][4]

The most robust and versatile strategy for modifying this key position is the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines.[5][6] This reaction is highly favored because the innate electron-withdrawing properties of the quinoline nitrogen atom render the C4-carbon electron-deficient and thus highly susceptible to attack by a wide range of nucleophiles.[1][7] This activation facilitates the displacement of the chloro leaving group, enabling the efficient construction of diverse molecular libraries.

This technical guide provides an in-depth exploration of this pivotal reaction. We will dissect the underlying SNAr mechanism, present field-proven protocols for conventional, microwave-assisted, and palladium-catalyzed methodologies, and contextualize these reactions within the practical framework of drug synthesis.

Section 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Scaffold

The substitution of the C4-chloro group on a quinoline ring does not proceed through a direct displacement. Instead, it follows a well-established two-step addition-elimination pathway.[7]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated when a nucleophile attacks the electron-poor C4-carbon. This breaks the aromaticity of the quinoline ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized across the ring system and is effectively stabilized by the electronegative nitrogen atom, which acts as an "electron sink." This stabilization is the fundamental reason for the high reactivity of the C4 position.

  • Elimination and Restoration of Aromaticity: In the second, typically rapid step, the chloride ion is eliminated as the leaving group. This event collapses the intermediate, re-establishes the aromatic system, and yields the final 4-substituted quinoline product.

SNAr_Mechanism cluster_intermediate Intermediate cluster_end Products 4-Chloroquinoline Meisenheimer 4-Chloroquinoline->Meisenheimer Nucleophile Nu: Nucleophile->Meisenheimer Step 1: Addition (Rate-Determining) Product Meisenheimer->Product Step 2: Elimination Chloride Cl⁻ Meisenheimer->Chloride

Caption: The addition-elimination mechanism of SNAr on 4-chloroquinoline.

Section 2: Core Synthetic Strategies & Protocols

The choice of synthetic methodology depends on the reactivity of the nucleophile, the desired scale, and available laboratory equipment. The general experimental workflow follows a consistent path from reaction setup to final product characterization.

Workflow start Start: Select 4-Chloroquinoline and Nucleophile prep Prepare Reactants and Solvent start->prep setup Reaction Setup: - Conventional Heating - Microwave Irradiation - Pd-Catalyzed prep->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Work-up and Purification: - Extraction - Crystallization or Chromatography reaction->workup end End: Characterized 4-Substituted Quinoline workup->end

Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.[1]
Conventional Thermal Synthesis

This is the most traditional approach, relying on thermal energy to overcome the activation barrier. It is straightforward but often requires extended reaction times and high temperatures, particularly for less reactive nucleophiles like anilines.[5][6]

Protocol 1: Synthesis of a 4-Alkylamino-7-chloroquinoline

This protocol is adapted from standard procedures for synthesizing precursors to drugs like Chloroquine.[1][2]

  • Materials:

    • 4,7-dichloroquinoline (1.0 eq)

    • Primary or secondary alkylamine (e.g., 1,3-diaminopropane) (1.2 eq)

    • Solvent (e.g., Isopropanol, Ethanol, or DMF)

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq) and the chosen amine (1.2 eq).[8]

    • Add a suitable solvent (e.g., isopropanol) to dissolve the reactants.

    • Heat the mixture to reflux with vigorous stirring.

    • Scientist's Insight: The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) until the starting 4,7-dichloroquinoline spot is consumed.[1] This prevents unnecessary heating that could lead to side products.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates as a solid, it can be collected by filtration and washed with a cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-aminoquinoline derivative.[1]

Microwave-Assisted Synthesis

Microwave irradiation provides a significant technological advancement, dramatically accelerating reaction rates through efficient and uniform heating. This method often leads to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[8]

Protocol 2: Rapid Microwave-Assisted Synthesis of a 4-Aminoquinoline

This protocol is ideal for rapid library synthesis and is effective for a wide range of amines.[5][6]

  • Materials:

    • 4,7-dichloroquinoline (1.0 eq)

    • Amine nucleophile (1.5 eq)

    • Solvent (e.g., DMSO, DMF, or NMP)

    • Base (e.g., NaOH or K₂CO₃, if required)

    • Microwave vial with a snap cap

    • Microwave reactor

  • Procedure:

    • In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.5 eq).[8]

    • Add the solvent (DMSO is often an excellent choice for its high boiling point and ability to absorb microwave energy).[5]

    • Scientist's Insight: A base is often necessary when using amine salts or less nucleophilic amines (like anilines) to neutralize the HCl generated in situ and drive the reaction to completion. For primary alkylamines, a base may not be required.[5]

    • Seal the vial securely and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short period (e.g., 20-30 minutes).[5][6]

    • After the reaction is complete, cool the vial to room temperature.

    • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by recrystallization or column chromatography.[8]

Palladium-Catalyzed C-N Cross-Coupling

For challenging substrates, such as sterically hindered amines or electron-poor anilines, Buchwald-Hartwig amination offers a powerful alternative. This method operates under milder conditions and demonstrates a broader substrate scope than traditional SNAr.[8][9]

Protocol 3: Buchwald-Hartwig Amination of 4-Chloroquinoline

This advanced protocol requires careful control of atmospheric conditions to protect the catalyst.[10]

  • Materials:

    • 4-chloroquinoline (1.0 eq)

    • Amine (1.2 eq)

    • Palladium catalyst (e.g., Pd(dba)₂, 2-5 mol%)

    • Phosphine ligand (e.g., BINAP or DavePhos, 4-10 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 eq)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

    • Schlenk flask or sealed tube

  • Procedure:

    • Scientist's Insight: The integrity of the palladium catalyst is paramount. The entire reaction must be set up under an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the catalyst. Solvents must be anhydrous and deoxygenated.

    • In a Schlenk flask, combine the palladium catalyst, phosphine ligand, and base.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous solvent, followed by the 4-chloroquinoline and the amine nucleophile.

    • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 h).[1]

    • Monitor the reaction by TLC or GC-MS.[1]

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent and filter it through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired product.[1]

Section 3: A Survey of Nucleophiles

While nitrogen-based nucleophiles are the most extensively studied, the SNAr reaction of 4-chloroquinolines is amenable to a variety of nucleophilic partners.

Nucleophile TypeExample NucleophileTypical ConditionsProduct Type
Nitrogen Primary/Secondary AminesConventional heat, Microwave4-Aminoquinolines[5][6]
AnilinesPd-Catalysis, Harsh Heat4-Anilinoquinolines[10]
Azoles (e.g., 1,2,4-triazole)Acid or Base Catalysis4-(Azolyl)quinolines[11]
Sulfur Thiols (e.g., thiophenol)Base (e.g., NaH, EtONa)4-(Thioether)quinolines[12][13]
Oxygen Alkoxides, PhenoxidesStrong Base4-Alkoxy/Aryloxyquinolines[11]
Carbon Cyanide, MalonatesAprotic Solvent, Base4-Cyano/Alkylquinolines[14]

Section 4: Application in Drug Synthesis: The Case of Chloroquine

The synthesis of the antimalarial drug Chloroquine is a quintessential application of this chemistry. The process involves the reaction of the key intermediate, 4,7-dichloroquinoline, with an appropriate alkylamine side chain.[15] This transformation is the critical step that installs the pharmacophore responsible for the drug's activity.

Chloroquine_Synthesis DCQ 4,7-Dichloroquinoline Plus + Amine 2-Amino-5- (diethylamino)pentane Arrow SNAr Reaction Chloroquine Chloroquine

Caption: Key SNAr step in the synthesis of Chloroquine.[15]

This single synthetic step highlights the power of the SNAr reaction on the 4-chloroquinoline scaffold to rapidly assemble complex, biologically active molecules from readily available starting materials.[16]

Conclusion

The nucleophilic substitution of 4-chloroquinolines is an indispensable tool in the arsenal of the medicinal chemist. Its reliability, predictability, and versatility allow for the synthesis of a vast number of pharmacologically relevant molecules.[1] By understanding the underlying mechanism and mastering the various synthetic protocols—from time-tested conventional heating to rapid microwave-assisted methods and robust palladium-catalyzed couplings—researchers can efficiently navigate the synthesis of novel quinoline derivatives. This foundational reaction will undoubtedly continue to fuel the discovery and development of new therapeutic agents for years to come.

References

The Art of Carbon-Carbon Bond Formation: Application Notes and Protocols for Suzuki Coupling Reactions with Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities from anticancer to antimalarial. The efficient and versatile synthesis of substituted quinolines is therefore a critical task. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and broad applicability.[1][2]

This guide provides an in-depth technical overview of Suzuki coupling reactions involving substituted quinolines. It is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices and providing a framework for robust and reproducible synthetic protocols.

The Underpinnings of a Powerful Transformation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[3] The catalytic cycle is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this cycle is paramount to troubleshooting and optimizing reactions with quinoline substrates.

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the substituted quinoline. This is often the rate-determining step of the reaction. The reactivity of the haloquinoline is crucial, with the general trend being I > Br > OTf >> Cl.[5] For less reactive halides like chlorides, the choice of a sufficiently electron-rich and bulky ligand on the palladium catalyst is critical to facilitate this step.[4]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[6] The choice of base is therefore not trivial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the formation of the new C-C bond between the quinoline and the organic group from the boronic acid, with the simultaneous regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Quinoline-Pd(II)(L)₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Quinoline-Pd(II)(L)₂-R' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Substituted Quinoline-R' reductive_elimination->product quinoline_halide Substituted Quinoline-X quinoline_halide->oxidative_addition boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocols: A Practical Guide

The success of a Suzuki coupling reaction with a substituted quinoline is highly dependent on the careful selection and execution of the experimental protocol. The following sections provide detailed, step-by-step methodologies for common scenarios encountered in the synthesis of quinoline derivatives.

General Protocol for the Suzuki Coupling of a Bromoquinoline

This protocol is a robust starting point for the coupling of various bromoquinolines with arylboronic acids.

Materials:

  • 3-Bromoquinoline (or other bromoquinoline derivative)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the bromoquinoline (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium(II) acetate (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for the Suzuki Coupling of a Chloroquinoline

Chloroquinolines are generally less reactive than their bromo counterparts, often necessitating more specialized and active catalytic systems.[4] Buchwald ligands are particularly effective in these cases.[7]

Materials:

  • 4-Chloroquinoline-6-carbaldehyde (or other chloroquinoline)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave vial or Schlenk flask, combine the chloroquinoline (1.0 eq), arylboronic acid (1.5 eq), palladium(II) acetate (0.03 eq), SPhos (0.06 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed toluene and water (typically in a 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Alternatively, microwave irradiation can be employed for accelerated reaction times.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in the protocol for bromoquinolines.

Navigating the Nuances: Key Reaction Parameters

The optimal conditions for a Suzuki coupling can vary significantly depending on the specific substituted quinoline and boronic acid used. The following table summarizes a range of reported conditions, offering a valuable resource for reaction optimization.

Quinoline SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Reference
3-BromoquinolinePhenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Dioxane/H₂O9085[8]
6-Chloroquinoline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O10092[9]
2,4-DichloroquinolinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8078 (at C4)[10]
6-Bromo-4-chloroquinoline-3-carbonitrile3-Aminophenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/H₂O8591 (at C6)[7]
2-(4-bromophenoxy)quinoline-3-carbaldehyde4-Methoxyphenylboronic acid[Pd(dppf)Cl₂] (5)-Cs₂CO₃ (1)Dioxane/H₂O10065[1]

Troubleshooting Common Challenges in Quinolone Suzuki Couplings

Despite its robustness, the Suzuki coupling of substituted quinolines can present challenges. A systematic approach to troubleshooting is essential for success.

  • Low or No Conversion:

    • Catalyst Inactivity: The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[11] Using bulky, electron-rich ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) can mitigate this issue by favoring the formation of the active monoligated palladium species.[7]

    • Inefficient Oxidative Addition: For less reactive chloroquinolines, increasing the temperature or switching to a more active catalyst system is often necessary.[4]

    • Poorly Soluble Reagents: Ensure all reagents, particularly the base, are sufficiently soluble in the chosen solvent system. A change in solvent or the use of a different base may be required.

  • Side Reactions:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[12] Thoroughly degassing the reaction mixture is crucial.

    • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[12] Using a less protic solvent or a milder base can sometimes help.

    • Dehalogenation: The reduction of the haloquinoline to the corresponding quinoline can compete with the desired cross-coupling. This can be influenced by the solvent and the nature of the ligand.

Troubleshooting_Suzuki cluster_problem Common Problems cluster_causes_yield Potential Causes cluster_causes_side Potential Causes cluster_solutions_yield Solutions cluster_solutions_side Solutions low_yield Low or No Yield catalyst_deactivation Catalyst Deactivation (N-coordination) low_yield->catalyst_deactivation poor_oa Inefficient Oxidative Addition low_yield->poor_oa solubility Poor Reagent Solubility low_yield->solubility side_reactions Side Reactions homocoupling Homocoupling side_reactions->homocoupling protodeboronation Protodeboronation side_reactions->protodeboronation dehalogenation Dehalogenation side_reactions->dehalogenation bulky_ligands Use Bulky, Electron-Rich Ligands (e.g., Buchwald) catalyst_deactivation->bulky_ligands active_catalyst Switch to More Active Catalyst System poor_oa->active_catalyst optimize_solvent Optimize Solvent/Base solubility->optimize_solvent degas Thoroughly Degas Reaction Mixture homocoupling->degas mild_conditions Use Milder Base/ Less Protic Solvent protodeboronation->mild_conditions ligand_solvent_tuning Tune Ligand and Solvent dehalogenation->ligand_solvent_tuning

Figure 2: A workflow for troubleshooting common issues in Suzuki couplings of quinolines.

Conclusion: A Versatile Tool for Innovation

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the arsenal of the modern medicinal and synthetic chemist. Its application to the synthesis of substituted quinolines has opened up new avenues for the discovery and development of novel therapeutic agents. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing a systematic approach to troubleshooting, researchers can harness the full potential of this powerful transformation. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful implementation of Suzuki coupling reactions in the synthesis of diverse and complex quinoline-based molecules.

References

Application Notes & Protocols: Analytical Methods for the Quantification of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives represent a critical class of heterocyclic compounds with broad applications, ranging from antimalarial and anticancer pharmaceuticals to dyes and environmental contaminants.[1][2][3][4] Accurate and robust quantification of these compounds is paramount for drug development, pharmacokinetic studies, quality control, and environmental safety assessment. This guide provides a comprehensive overview of the principal analytical techniques for the quantification of quinoline derivatives. It offers detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), alongside a discussion of spectroscopic methods. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative standards such as the ICH Q2(R1) guidelines.[5][6][7]

Introduction: The Analytical Imperative for Quinoline Derivatives

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[4] Its derivatives include well-known drugs like the antimalarial chloroquine and the anti-tuberculosis agent bedaquiline.[8][9] Beyond medicine, quinolines are used in the synthesis of dyes and can be present in industrial effluents and coal tar, necessitating their monitoring as potential environmental pollutants.[2][10][11]

The diverse matrices in which these compounds are found—from pharmaceutical formulations and complex biological fluids (plasma, urine) to environmental samples (water, soil, textiles)—demand a versatile and validated analytical toolkit.[12][13][14][15] The choice of method is dictated by the specific analytical challenge, including the required sensitivity, selectivity, sample matrix complexity, and the physicochemical properties of the analyte itself.

Strategic Selection of an Analytical Method

Choosing the appropriate analytical technique is the foundational step for generating reliable quantitative data. The decision is a trade-off between sensitivity, selectivity, cost, and throughput. The following decision tree provides a logical workflow for method selection.

MethodSelection cluster_input Analytical Requirements cluster_decision Primary Decision Points Start Define Analyte & Matrix Sensitivity Required Sensitivity? Start->Sensitivity Matrix Matrix Complexity? Sensitivity->Matrix High (ng/mL to pg/mL) Spectro Spectrophotometry / Fluorimetry Sensitivity->Spectro Low (µg/mL to mg/mL) & Simple Matrix Volatility Is Analyte Volatile? HPLC_UV HPLC-UV/DAD Volatility->HPLC_UV No GC_MS GC-MS Volatility->GC_MS Yes Matrix->Volatility Low (e.g., API, Formulation) LC_MS LC-MS/MS Matrix->LC_MS High (e.g., Plasma, Tissue)

Caption: Decision tree for selecting an appropriate analytical method.

Core Analytical Techniques: A Comparative Overview

Chromatographic techniques are the cornerstone of quinoline derivative analysis, offering the separation power necessary to resolve analytes from complex matrix components.[1][16]

Technique Principle Typical Sensitivity (LOQ) Selectivity Primary Application Advantages Disadvantages
HPLC-UV/DAD Differential partitioning between a stationary and liquid mobile phase; detection via UV absorbance.10 - 500 ng/mLModerate to HighQC of drug substances & products, content uniformity.[17]Robust, cost-effective, widely available.Limited sensitivity and selectivity for complex matrices.
LC-MS/MS HPLC separation followed by mass spectrometric detection (parent/daughter ion transition).0.01 - 10 ng/mLVery HighBioanalysis (PK studies), trace impurity analysis, metabolite ID.[9][18][19][20]Unmatched sensitivity and selectivity, structural confirmation.Higher cost, matrix effects can be challenging.[20]
GC-MS Separation of volatile compounds in a gaseous mobile phase; detection by mass spectrometry.0.1 - 50 ng/mLHighAnalysis of volatile/semi-volatile quinolines, environmental monitoring.[2][11][21][22][23]Excellent for volatile compounds, high resolving power.Requires analyte to be volatile or derivable, thermal degradation risk.
Spectroscopy Measurement of light absorbance (UV-Vis) or fluorescence emission.> 1 µg/mLLowQuick assays in simple, known matrices.[8]Simple, rapid, low cost.Prone to interference, lacks separation capability.[8]

Detailed Protocols & Application Notes

Protocol 1: Quantification of a Quinoline API using HPLC-UV

This protocol provides a robust, stability-indicating method for a model quinoline derivative in a drug substance, adhering to ICH validation principles.[5][6][24]

1. Objective: To determine the purity and concentration of a quinoline active pharmaceutical ingredient (API) using a Reverse-Phase HPLC (RP-HPLC) method with UV detection.

2. Causality & Method Development Insights:

  • Column Choice: A C18 column is the workhorse for moderately polar compounds like many quinolines.[10][17] The end-capping of the silica minimizes peak tailing caused by the interaction of the basic quinoline nitrogen with acidic silanol groups.

  • Mobile Phase: A mixture of acetonitrile and a buffer is typical.[10][17] The buffer pH is critical. The pKa of the quinoline nitrogen is typically 4-5. Maintaining the mobile phase pH at ~3 ensures the nitrogen is consistently protonated, leading to sharp, symmetrical peaks and stable retention times. Phosphoric acid is a common choice for this.[10]

  • Detection Wavelength: Quinoline scaffolds have strong UV absorbance. A photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λ-max), ensuring the highest sensitivity.[17]

3. Step-by-Step Protocol:

  • Instrumentation & Materials:

    • HPLC system with quaternary pump, autosampler, column oven, and PDA detector.

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN), water, and phosphoric acid.

    • Reference standard of the quinoline API.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 80% A to 20% A over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.[1]

    • Detection: PDA scan 200-400 nm, quantification at λ-max (e.g., 225 nm).[1]

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 ACN:Water) to prepare a 1.0 mg/mL stock solution. Prepare a calibration curve by serially diluting the stock to concentrations from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Prepare the API sample at a target concentration of 50 µg/mL in the same diluent.[25] Filter through a 0.45 µm syringe filter before injection.[25]

    • System Suitability Test (SST): Before analysis, inject a mid-point standard (e.g., 50 µg/mL) five times. The system is ready if:

      • Relative Standard Deviation (%RSD) of peak area < 2.0%.

      • Tailing factor < 1.5.

      • Theoretical plates > 2000.

    • Analysis: Inject the blank (diluent), calibration standards, and samples.

    • Quantification: Construct a linear regression curve from the peak areas of the standards. Determine the concentration of the API in the sample from this curve.

Protocol 2: High-Sensitivity Bioanalysis of a Quinoline Drug in Plasma by LC-MS/MS

This protocol is designed for quantifying a quinoline-based drug in human plasma, typical for pharmacokinetic studies where sensitivity and selectivity are paramount.[9][18]

1. Objective: To quantify a quinoline drug in human plasma with a lower limit of quantification (LLOQ) in the low ng/mL range.

2. Causality & Method Development Insights:

  • Sample Preparation: Biological matrices like plasma are rich in proteins and phospholipids that interfere with analysis and can damage the LC-MS system.[13][26] Protein precipitation is a fast and effective cleanup method.[19][26] Acetonitrile is commonly used as it efficiently precipitates proteins while keeping the drug in solution.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., a deuterated analog) is the gold standard IS.[9] It co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction for matrix effects and extraction variability.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity.[9] A specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This specific transition is unique to the analyte, filtering out background noise.

3. Step-by-Step Protocol:

  • Instrumentation & Materials:

    • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

    • C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Human plasma (with anticoagulant), drug-free.

    • Reference standards for the analyte and its stable isotope-labeled internal standard (SIL-IS).

    • LC-MS grade ACN, water, and formic acid.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 95% A to 5% A over 3 minutes. Hold for 0.5 min. Return to initial and equilibrate for 1 min.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • MRM Transitions: Optimized for analyte (e.g., m/z 340 -> 281) and SIL-IS (e.g., m/z 346 -> 287).

  • Procedure:

    • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and SIL-IS in methanol.

    • Spiking Solutions: Prepare calibration curve standards and quality control (QC) samples by spiking appropriate amounts of the analyte stock into drug-free human plasma.

    • Sample Preparation Workflow:

      • To 50 µL of plasma sample (unknown, standard, or QC) in a microcentrifuge tube, add 150 µL of ACN containing the SIL-IS (e.g., at 100 ng/mL).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 rpm for 10 minutes.

      • Transfer the clear supernatant to an HPLC vial for injection.

    • Validation: The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, matrix effect, and stability.[18] For example, accuracy and precision are assessed by analyzing QC samples at low, medium, and high concentrations, with acceptance criteria typically within ±15% of the nominal value (±20% at the LLOQ).[18]

    • Quantification: Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a weighted (1/x²) linear regression curve of the Peak Area Ratio vs. Concentration for the calibration standards. Determine unknown concentrations from this curve.

BioanalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) Spike Add 150 µL ACN with Internal Standard Plasma->Spike Vortex Vortex to Precipitate Proteins Spike->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant to HPLC Vial Centrifuge->Transfer LC UPLC Separation (C18 Column) Transfer->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data

Caption: Typical bioanalytical workflow for LC-MS/MS analysis in plasma.

Protocol 3: Determination of Quinoline in Environmental Samples by GC-MS

This protocol is suitable for detecting quinoline as a contaminant in a matrix like textile or water, where its volatility can be exploited.[2][21]

1. Objective: To identify and quantify quinoline in an environmental sample using GC-MS.

2. Causality & Method Development Insights:

  • Sample Preparation: For solid samples like textiles, an extraction step is required to move the analyte into a solvent.[2][15] Ultrasonic extraction with an organic solvent like toluene or acetonitrile is effective.[2][15][21] For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to extract and concentrate the analyte.[12]

  • GC-MS Analysis: GC is ideal for separating relatively nonpolar, volatile compounds like quinoline.[11] A standard nonpolar column (e.g., DB-5ms) is typically used. The mass spectrometer is operated in Scan mode for initial identification (matching the spectrum to a library) and Selected Ion Monitoring (SIM) mode for sensitive quantification, where only characteristic ions of quinoline (e.g., m/z 129, 102) are monitored.[2]

3. Step-by-Step Protocol:

  • Instrumentation & Materials:

    • GC-MS system with an autosampler.

    • GC Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Toluene (or other suitable extraction solvent), high purity.

    • Quinoline reference standard.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (for trace analysis).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Initial 90°C for 2 min, ramp at 20°C/min to 260°C, hold for 3 min.[2]

    • MS Transfer Line: 250°C.

    • Ion Source: 230°C, Electron Impact (EI) at 70 eV.

    • Acquisition: SIM mode, monitoring ions m/z 129 (quantifier) and 102 (qualifier).[2]

  • Procedure:

    • Sample Extraction (Textile Example):

      • Cut 1.0 g of the sample into small pieces.

      • Add 10 mL of toluene.

      • Perform ultrasonic extraction for 30 minutes at 40°C.[1][21]

      • Allow to cool and filter the extract through a 0.45 µm PTFE filter.

    • Calibration: Prepare calibration standards of quinoline in toluene from 0.1 µg/mL to 1.0 µg/mL.

    • Analysis: Inject 1 µL of the standards and sample extracts into the GC-MS.

    • Quantification: Identify quinoline by its retention time and the ratio of qualifier to quantifier ions. Quantify using the calibration curve generated from the peak area of the quantifier ion (m/z 129).

Method Validation: The Pillar of Trustworthiness

No analytical method is fit for purpose without proper validation. All protocols must be validated to demonstrate their reliability for the intended application. The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7][27]

  • Accuracy: Closeness of the measured value to the true value. Assessed by spike-recovery studies.

  • Precision: Agreement between a series of measurements. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Expressed as %RSD.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The quantification of quinoline derivatives is a diverse field requiring a strategic approach to method selection and rigorous validation. HPLC-UV remains the gold standard for quality control of well-defined products due to its robustness and cost-effectiveness. For trace-level quantification in complex biological or environmental matrices, the superior sensitivity and selectivity of LC-MS/MS and GC-MS are indispensable. The detailed protocols provided herein serve as a practical starting point for researchers, scientists, and drug development professionals to establish reliable, accurate, and validated analytical methods tailored to their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 6-Chloro-8-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing 6-Chloro-8-methoxyquinoline. Our focus is to empower you with the knowledge to not only execute the synthesis but to understand the underlying principles that govern yield and purity, enabling you to optimize your experimental outcomes.

Introduction: The Skraup Synthesis of this compound

The synthesis of this compound is most commonly achieved through a modified Skraup reaction.[1] This classic method involves the reaction of an aniline derivative, in this case, 2-amino-4-chloroanisole, with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring system.[2]

While robust, the Skraup synthesis is notoriously exothermic and can be prone to low yields and the formation of tarry byproducts if not carefully controlled.[3][4] This guide will address the common challenges encountered during this synthesis and provide evidence-based solutions to improve your yield and the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction is extremely vigorous and difficult to control, leading to charring and a low yield. How can I moderate the reaction?

A1: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[4] The initial dehydration of glycerol and the subsequent cyclization release a significant amount of heat.

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. The recommended order is to first mix the 2-amino-4-chloroanisole and glycerol, and then slowly add concentrated sulfuric acid while providing external cooling (e.g., an ice bath).[3] This allows for better heat dissipation.

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a well-established technique to tame the reaction's vigor.[3][4] Ferrous sulfate is believed to act as an oxygen carrier, facilitating a more controlled oxidation process.[3] Boric acid can also be employed for this purpose.[5]

  • Gradual Heating: After the initial mixing, the reaction should be heated gently to initiate the reaction. Once the exothermic reaction begins, the external heat source should be removed, allowing the reaction's own heat to sustain it. Heat should only be reapplied after the initial vigorous phase has subsided to drive the reaction to completion.[3]

Q2: I'm observing significant tar formation, which complicates purification and reduces my isolated yield. What causes this and how can I minimize it?

A2: Tar formation is a common consequence of the harsh acidic and oxidizing conditions of the Skraup synthesis, leading to the polymerization of acrolein and other reactive intermediates.[4]

  • Temperature Control: Avoiding excessive temperatures is crucial. Localized overheating can be prevented by efficient stirring and the gradual heating approach mentioned above.[4]

  • Moderating Agent: As with controlling the reaction's vigor, ferrous sulfate can also help to minimize charring and tar formation.[4]

  • Alternative Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, it can contribute to side reactions. In some modifications of the Skraup synthesis, the aniline starting material's corresponding nitro compound is used. For the synthesis of this compound, this would be 4-chloro-2-nitroanisole. Alternatively, arsenic pentoxide has been used as an oxidizing agent in similar syntheses.[6]

Q3: My final product yield is consistently low, even after controlling the reaction vigor. What other factors could be affecting the yield?

A3: Low yields can stem from several factors beyond reaction control.

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial exotherm. A prolonged reflux period is often necessary to drive the cyclization and oxidation steps to completion.[3]

  • Substituent Effects: The electronic properties of the substituents on the aniline ring can influence reactivity. While the methoxy group at the 8-position is electron-donating and generally favors the reaction, the chloro group at the 6-position is electron-withdrawing and can deactivate the ring, potentially requiring more forcing conditions.[3]

  • Work-up and Purification Losses: The work-up of the tarry crude product can lead to significant material loss.[7] Careful extraction and purification are essential.

Q4: I am struggling with the purification of the crude product. What is the most effective method to obtain pure this compound?

A4: Purification of the crude product from a Skraup reaction typically involves multiple steps to remove unreacted starting materials, the oxidizing agent, and tarry byproducts.

  • Initial Work-up: After cooling, the reaction mixture is typically poured into a large volume of water and then made strongly alkaline with a concentrated sodium hydroxide solution.[3] This neutralizes the sulfuric acid and precipitates the crude product.

  • Steam Distillation: For many quinolines, steam distillation is an effective method to separate the volatile product from the non-volatile tar.[8]

  • Solvent Extraction: After neutralization or steam distillation, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.[5][9]

  • Column Chromatography: For high purity, column chromatography is often necessary. A silica gel stationary phase is commonly used, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[9][10] The optimal solvent ratio should be determined by thin-layer chromatography (TLC).

  • Recrystallization: The final step to obtain crystalline, pure this compound is recrystallization. The choice of solvent is critical and should be determined experimentally. Common solvent systems for quinoline derivatives include ethanol/water, acetone/water, or heptane/ethyl acetate.[11][12] The ideal solvent will dissolve the compound when hot but not when cold.[13]

Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of this compound?

A: While yields can vary significantly depending on the specific conditions and scale, a well-optimized Skraup synthesis of a substituted quinoline can achieve yields in the range of 60-80%.[6][10] However, without careful control, yields can be much lower.[14]

Q: What are the key starting materials for the synthesis of this compound via the Skraup reaction?

A: The primary starting materials are 2-amino-4-chloroanisole, glycerol, concentrated sulfuric acid, and an oxidizing agent.[1] Ferrous sulfate is also commonly added as a moderator.[3]

Q: What are the potential side products in this synthesis?

A: Besides tarry polymers, potential side products can include incompletely oxidized dihydroquinoline intermediates and isomers if the starting aniline is not pure. The harsh reaction conditions can also lead to some degradation of the starting materials and product.

Q: What analytical techniques are used to characterize the final product?

A: The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Experimental Protocols & Data

Illustrative Skraup Synthesis of a Substituted Quinoline

The following is a general, illustrative protocol for a Skraup synthesis, which should be adapted and optimized for the specific synthesis of this compound. Caution: This reaction is highly exothermic and should be performed with appropriate safety precautions, including a fume hood, safety glasses, and a blast shield.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 2-amino-4-chloroanisole (1.0 eq) and glycerol (3.0-4.0 eq).

  • Moderator Addition: Add ferrous sulfate heptahydrate (approx. 0.1 eq).

  • Acid Addition: With vigorous stirring and external cooling in an ice bath, slowly add concentrated sulfuric acid (2.0-3.0 eq) through the dropping funnel.

  • Oxidizing Agent: Add the chosen oxidizing agent (e.g., 4-chloro-2-nitroanisole, 1.2 eq).

  • Reaction: Gently heat the mixture to initiate the reaction. Once the reaction becomes self-sustaining (vigorous boiling), remove the heat source. After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool. Carefully pour the mixture into a large beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography followed by recrystallization.

Data Presentation

Table 1: Key Reagents and Typical Molar Ratios for Skraup Synthesis

ReagentFunctionTypical Molar Ratio (relative to aniline)
Substituted AnilineStarting Material1.0
GlycerolCarbon Source3.0 - 4.0
Sulfuric AcidCatalyst & Dehydrating Agent2.0 - 3.0
Oxidizing AgentAromatization1.2 - 1.5
Ferrous SulfateModerator0.1

Table 2: Typical Spectroscopic Data for a Methoxyquinoline Derivative

TechniqueObserved Features
¹H NMR Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the methoxy group protons around 3.9-4.1 ppm.
¹³C NMR Aromatic carbons in the range of 100-160 ppm. A signal for the methoxy carbon around 55-60 ppm.[16]
Mass Spec Molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈ClNO). Isotopic peak for ³⁷Cl at M+2.
IR Spec C-O stretching for the methoxy group (~1250 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow reagents 1. Reagent Mixing (Aniline, Glycerol, FeSO4) acid 2. Acid Addition (H2SO4, cooled) reagents->acid oxidant 3. Oxidant Addition acid->oxidant reaction 4. Controlled Heating & Reflux oxidant->reaction workup 5. Quenching & Basification reaction->workup extraction 6. Solvent Extraction workup->extraction purification 7. Purification (Chromatography & Recrystallization) extraction->purification analysis 8. Analysis (NMR, MS, IR) purification->analysis troubleshooting_logic start Low Yield Issue q1 Is the reaction too vigorous? start->q1 a1 - Control reagent addition - Use FeSO4 moderator - Gradual heating q1->a1 Yes q2 Is there significant tar formation? q1->q2 No a1->q2 a2 - Optimize temperature - Use moderator - Consider alternative oxidant q2->a2 Yes q3 Is the reaction incomplete? q2->q3 No a2->q3 a3 - Increase reflux time - Monitor by TLC q3->a3 Yes q4 Are there high purification losses? q3->q4 No a3->q4 a4 - Optimize work-up - Careful chromatography & recrystallization q4->a4 Yes end Improved Yield q4->end No a4->end

References

Technical Support Center: Purification of 6-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-Chloro-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you to not only solve immediate purification challenges but also to build a robust understanding for future experiments.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing both solutions and the rationale behind them.

Question 1: My recrystallization of this compound resulted in oiling out, not crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common issue in recrystallization where the solute comes out of solution as a liquid rather than a solid crystalline lattice. This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that precipitation is too rapid for crystal lattice formation.

Causality: The high concentration of impurities can also lower the melting point of the mixture, exacerbating this issue. For this compound, with its moderate polarity, the choice of solvent is critical.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling is Crucial: Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. Do not immediately place it in an ice bath, as rapid cooling encourages oiling out.

  • Scratch the Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of pure this compound, add a single crystal to the cooled solution to induce crystallization.

  • Solvent System Modification: If the above steps fail, consider a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) and then slowly add a "poor" solvent (in which it is less soluble, e.g., hexane or heptane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. A good starting point for a solvent mixture could be ethanol/water or acetone/water[1].

Question 2: After column chromatography on silica gel, my yield of this compound is very low, and I suspect decomposition. How can I prevent this?

Answer:

Quinoline derivatives, being basic in nature, are prone to decomposition on acidic silica gel. The nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and potential degradation.

Causality: The acidic nature of standard silica gel can catalyze decomposition reactions for sensitive compounds like quinolines[2].

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. This can be done by washing the silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v in the eluent), and then using this basified eluent for the chromatography.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. A trial on analytical TLC plates with both silica and alumina can quickly indicate which stationary phase is more suitable.

  • Optimize Your Mobile Phase: A more polar eluent will move the compound faster through the column, reducing the contact time with the stationary phase and minimizing decomposition. However, this may also reduce the separation efficiency from less polar impurities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be an effective strategy.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel or Celite®. This can lead to a more uniform band and better separation, reducing tailing and contact time with the stationary phase.

Question 3: My purified this compound is still showing colored impurities. How can I remove them?

Answer:

Colored impurities are often highly conjugated organic molecules. While some may be removed by chromatography, persistent color can sometimes be addressed during recrystallization.

Troubleshooting Protocol:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing large, flat, colored molecules.

    • Dissolve your crude this compound in a suitable hot solvent for recrystallization.

    • Add a very small amount (a spatula tip) of activated charcoal to the hot solution.

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite® in a heated funnel to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

    • Caution: Using too much charcoal can lead to significant loss of your desired product.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing this compound?

A good starting point for solvent screening would include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Chlorinated Solvents: Dichloromethane, Chloroform[3]

  • Aromatic Hydrocarbons: Toluene

  • Non-polar Solvents (as anti-solvents): Hexane, Heptane

A systematic approach is to test the solubility of a small amount of your crude product in these solvents at room temperature and then upon heating[5]. An ideal single solvent will show low solubility at room temperature and high solubility when hot.

Q2: What are the common impurities I should expect in a typical synthesis of this compound?

Common impurities often depend on the synthetic route. However, for many quinoline syntheses, you might encounter:

  • Unreacted Starting Materials: Such as the corresponding substituted aniline or anisidine.

  • Regioisomers: Depending on the synthetic method (e.g., Skraup or Doebner-von Miller synthesis), you may form other isomers, such as 8-chloro-6-methoxyquinoline[6].

  • Over- or Under-reacted Products: In multi-step syntheses, intermediates may carry through to the final product.

  • Tar and Polymeric Materials: Harsh reaction conditions, especially in acid-catalyzed cyclizations, can lead to the formation of dark, tarry byproducts[7].

Q3: How do I develop a good TLC system for monitoring the purification of this compound?

A good starting point for developing a TLC method for this compound is a mixture of a non-polar and a moderately polar solvent.

Recommended Starting Solvent System:

  • Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v)

Procedure for Optimization:

  • Spot your crude reaction mixture on a silica gel TLC plate.

  • Elute with the chosen solvent system.

  • Visualize the spots under a UV lamp (254 nm), as the quinoline ring is UV-active.

  • If the spots are too high (high Rf), the eluent is too polar. Increase the proportion of hexane.

  • If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate.

  • The ideal system will give your desired product an Rf value between 0.2 and 0.4, with good separation from major impurities[8].

Q4: Can I purify this compound by acid-base extraction?

Yes, as a quinoline derivative, this compound is basic and can be purified by acid-base extraction, especially to remove non-basic impurities.

General Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the this compound precipitates out or can be extracted back into an organic solvent.

  • Extract the product with a fresh organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate or magnesium sulfate), and remove the solvent under reduced pressure.

This method is particularly effective for removing non-basic impurities but may not separate it from other basic byproducts.

III. Data and Protocols

Table 1: Solvent Properties for Purification
SolventBoiling Point (°C)Polarity IndexNotes
Ethanol785.2Good for recrystallization of moderately polar compounds.
Methanol656.6More polar than ethanol; may have high solubility even at room temperature.
Ethyl Acetate774.4Common solvent for both recrystallization and chromatography.
Dichloromethane403.4Good solvent for dissolving many organics; often used with a non-polar anti-solvent.
Acetone565.1Aprotic polar solvent, good for dissolving a wide range of compounds.
Toluene1112.4Aromatic solvent, can be effective for recrystallizing aromatic compounds.
Hexane690.0Non-polar, commonly used as an anti-solvent or in chromatography mobile phases.
Water1009.0This compound is expected to be poorly soluble in water.

This table provides general guidance. Experimental verification is essential.

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the optimal mobile phase using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the column. Alternatively, use the dry loading method.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visualizing Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_oily->column Yes recrystallization->column Oiling out or impure crystals success Pure Product recrystallization->success Successful column->success Successful failure Purification Unsuccessful column->failure Decomposition or poor separation acid_base Consider Acid-Base Extraction acid_base->column Follow with Chromatography failure->acid_base

Caption: A decision-making workflow for selecting the initial purification strategy for this compound.

Troubleshooting Recrystallization Workflow

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out slow_cool Slow Cooling & Seeding oiling_out->slow_cool Yes low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent System slow_cool->change_solvent Still Oiling Out slow_cool->low_yield change_solvent->start concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor Yes colored_product Product is Colored? low_yield->colored_product No check_solubility Re-evaluate Solvent Choice concentrate_mother_liquor->check_solubility Still Low Yield concentrate_mother_liquor->colored_product check_solubility->start charcoal Use Activated Charcoal colored_product->charcoal Yes end Pure Crystals colored_product->end No charcoal->start

Caption: A systematic approach to troubleshooting common issues encountered during the recrystallization of this compound.

V. References

  • BenchChem. (2025). Application Note: A Protocol for Monitoring 6-Chloroquinoline Reactions by Thin-Layer Chromatography (TLC). Available at: --INVALID-LINK--

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Solubility of Things. (n.d.). 6-Methoxy-8-nitroquinoline. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis. Available at: --INVALID-LINK--

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: --INVALID-LINK--

  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. Available at: --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Available at: --INVALID-LINK--

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Available at: --INVALID-LINK--

  • Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: --INVALID-LINK--

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1232. Available at: --INVALID-LINK--

  • ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 335, 116521. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. Available at: --INVALID-LINK--

  • European Patent Office. (2001). EP 1294694 B1 - Process for the preparation of quinoline derivatives. Available at: --INVALID-LINK--

  • Google Patents. (2018). CN103804289A - Method for synthetizing 6-methoxyquinoline. Available at: --INVALID-LINK--

  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Sulfuryl chloride. Available at: --INVALID-LINK--

References

Technical Support Center: Recrystallization of 6-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 6-chloro-8-methoxyquinoline via recrystallization. Moving beyond a simple list of steps, this document delves into the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique, not just an isolation method.[1] Its purpose is to remove impurities from a solid sample of this compound. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities behind in the solution (the "mother liquor").[2]

Q2: How do I select an appropriate solvent for this compound?

The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] Additionally, the impurities should either be completely soluble at all temperatures or completely insoluble at all temperatures.

For this compound, a halogenated aromatic ether, consider solvents with moderate polarity. Based on data from structurally similar compounds like 6-methoxy-8-nitroquinoline and other chlorinated quinolines, good starting points for screening include:

  • Alcohols (Methanol, Ethanol): Often effective for quinoline derivatives. Aqueous alcohol solutions can also be used to fine-tune polarity.[3][4]

  • Esters (Ethyl Acetate): A moderately polar solvent that is often a good choice.[5]

  • Ketones (Acetone): Can be effective, but its low boiling point may be a disadvantage for high-melting solids.

  • Chlorinated Solvents (Chloroform, Dichloromethane): While effective at dissolving related compounds, their toxicity and environmental impact warrant consideration of safer alternatives first.[4]

  • Aromatic Hydrocarbons (Toluene): May be suitable, particularly for removing more non-polar impurities.

Q3: Should I use a single solvent or a mixed-solvent system?

Start with a single solvent if possible, as it simplifies the process. A mixed-solvent system is useful when no single solvent meets the ideal solubility criteria. In this system, this compound is dissolved in a "good" solvent (in which it is very soluble), and a "bad" solvent or "anti-solvent" (in which it is poorly soluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.[6] A common example would be an Ethanol/Water or Ethyl Acetate/Hexane system.

Troubleshooting Guide

This section addresses specific issues encountered during the recrystallization of this compound, providing likely causes and actionable solutions.

Problem 1: No crystals are forming after the solution has cooled.

  • Potential Cause A: The solution is not supersaturated. This is the most common reason and typically means too much solvent was used.[6] The concentration of the compound is too low to allow crystal formation even at reduced temperatures.

    • Solution: Re-heat the solution and carefully evaporate some of the solvent to reduce the total volume. Allow it to cool again. If you are unsure, you can recover the crude compound by removing all the solvent on a rotary evaporator and starting over.[6]

  • Potential Cause B: Lack of nucleation sites. Crystal growth requires an initial point to begin, known as a nucleus. Very clean flasks and highly pure solutions can sometimes resist spontaneous nucleation.[7][8]

    • Solution 1 (Induce Nucleation): Gently scratch the inside surface of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches on the glass provide ideal sites for crystal growth to begin.[7][8]

    • Solution 2 (Seeding): If you have a small, pure crystal of this compound from a previous batch, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[7]

    • Solution 3 (Supercooling): Place the flask in an ice-water bath to further decrease the compound's solubility. Combine this with occasional scratching for best results.[6]

Problem 2: The product has "oiled out" instead of forming solid crystals.

  • Potential Cause A: The solution cooled too quickly. Rapid cooling can cause the compound to precipitate from the solution faster than it can form an ordered crystal lattice, resulting in an amorphous oil.

    • Solution: Re-heat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.[6] Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to slow the rate of cooling.[6]

  • Potential Cause B: High impurity concentration. Significant amounts of impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: If slow cooling fails, it may be necessary to recover the material and perform a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization again.

Problem 3: The final yield of crystals is very low.

  • Potential Cause A: Using an excessive amount of solvent. As discussed in Problem 1, this is a primary cause of low yield, as a significant portion of your product remains dissolved in the mother liquor.[7]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. After filtering the crystals, you can try to obtain a "second crop" by concentrating the mother liquor and re-cooling, though these crystals will likely be less pure.[2]

  • Potential Cause B: Premature filtration. Filtering the crystals from the mother liquor before the solution has fully cooled to room temperature or been chilled in an ice bath will leave a substantial amount of product behind.

    • Solution: Ensure the crystallization process is complete. The solution should be at or below room temperature, and crystal formation should have ceased before you proceed to vacuum filtration.

Problem 4: The obtained crystals are colored, but the pure compound should be colorless or pale yellow.

  • Potential Cause: Presence of colored, highly conjugated impurities. These impurities are often present in small quantities but can be potent chromophores.

    • Solution (Activated Charcoal Treatment): After dissolving the crude this compound in the hot solvent but before cooling, add a very small amount (e.g., a spatula tip's worth) of activated charcoal to the solution.[7] The colored impurities will adsorb to the surface of the charcoal. Keep the solution hot and swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.

Data & Protocols

Illustrative Solvent Properties for Recrystallization Screening

While precise solubility data for this compound is not widely published, the table below provides properties of common solvents to guide your selection process. Start with solvents of moderate polarity like ethanol or ethyl acetate.

SolventMolecular FormulaBoiling Point (°C)Dielectric Constant (20°C)Notes on Suitability
MethanolCH₃OH64.732.7Good starting point. Solubility of a related nitro-analogue is moderate.[4]
EthanolC₂H₅OH78.424.5Excellent general solvent for many quinolines.[9] Can be mixed with water.
Ethyl AcetateC₄H₈O₂77.16.0Good moderate-polarity option.[5]
AcetoneC₃H₆O56.020.7Effective, but low boiling point may be an issue for dissolving the solid.
TolueneC₇H₈110.62.4Good for less polar compounds or removing non-polar impurities.
Heptane/HexaneC₇H₁₆ / C₆H₁₄98.4 / 68.01.9 / 1.9Non-polar. Best used as an "anti-solvent" in a mixed-solvent system.
WaterH₂O100.080.1This compound is expected to be poorly soluble.[10] Can be used as an anti-solvent with alcohols.

Dielectric constant data sourced from publicly available chemical property databases.

Standard Recrystallization Protocol
  • Solvent Selection: Choose a promising solvent based on preliminary small-scale tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling. Continue adding the solvent in small portions until the solid just dissolves.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a minimal amount of activated charcoal, and swirl for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization in the funnel stem.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is critical for forming large, pure crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.

  • Collection of Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent. Pour the cold slurry of crystals into the funnel and apply the vacuum.[2]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor. Using cold solvent minimizes the loss of your purified product.[2]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the solid to a watch glass and allow it to air-dry completely or dry it in a vacuum oven.

Visual Workflows

Standard Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filter (Optional) to Remove Insolubles A->B C 3. Cool Solution Slowly to Induce Crystallization B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Pure Crystals E->F

Caption: A step-by-step workflow for a standard recrystallization experiment.

Troubleshooting Decision Tree: No Crystal Formation

Troubleshooting_Tree Problem Problem: No Crystals Formed Cause1 Cause: Too Much Solvent Used Problem->Cause1 Cause2 Cause: Lack of Nucleation Sites Problem->Cause2 Solution1a Solution: Boil off excess solvent Cause1->Solution1a Solution1b Solution: Recover solid & restart Cause1->Solution1b Solution2a Solution: Scratch inner surface of flask Cause2->Solution2a Solution2b Solution: Add a seed crystal Cause2->Solution2b Solution2c Solution: Cool further in ice bath Cause2->Solution2c

Caption: A decision tree for diagnosing and solving a lack of crystal formation.

References

Navigating the Skraup Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis, a cornerstone of heterocyclic chemistry for preparing quinolines, is renowned for its efficacy but also notorious for its vigorous and sometimes unpredictable nature.[1] This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to empower researchers in optimizing reaction conditions, maximizing yields, and ensuring safe and reproducible outcomes.

Troubleshooting Guide: Addressing Common Experimental Challenges

This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: The reaction is proceeding too violently or is difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a significant safety concern.[1][2]

Immediate Actions:

  • If safely possible, immerse the reaction flask in an ice-water bath to rapidly cool it.[1]

  • Be prepared for a sudden increase in pressure and have appropriate venting in place.[1]

  • Ensure a blast shield is in front of the reaction setup.[1]

Preventative Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[1][3][4] It is believed to act as an oxygen carrier, slowing down the oxidation step.[1][4] Boric acid can also be used for this purpose.[5][6]

  • Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully, sulfuric acid with cooling.[1][3]

  • Gradual Heating: Begin heating the mixture gently.[1] Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction itself should sustain boiling for a period. Reapply heat only after the initial exotherm has subsided.[1][7]

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[1][8] However, due to the high toxicity of arsenic compounds, this should be handled with extreme caution.[9] Iodine has also been reported as an effective and milder oxidizing agent.[10][11]

Issue 2: The reaction yield is disappointingly low.

Question: I've completed the Skraup synthesis, but my product yield is significantly lower than expected. What are the likely causes and how can I improve them?

Answer: Low yields in a Skraup synthesis can stem from several factors.[1][12]

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.[1][13]

    • Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-withdrawing groups, such as a nitro group, decrease the nucleophilicity of the aniline, potentially leading to lower yields under standard conditions.[6][14] In such cases, harsher reaction conditions or alternative synthetic routes might be necessary.

  • Side Reactions and Tar Formation:

    • Polymerization of Acrolein: The harsh acidic conditions can cause the in situ generated acrolein to polymerize, leading to the formation of tarry byproducts and reducing the amount of acrolein available for the desired reaction.[5][15] Using a moderator like ferrous sulfate can help control the reaction rate and minimize this.[3][5]

    • Avoiding Excess Acrolein: Using an excess of acrolein can lead to the formation of an unworkable rubbery solid.[16]

  • Purification Losses:

    • Inefficient Extraction: The workup and purification process can be a major source of product loss, especially when dealing with tarry residues.[1][16] Ensure efficient extraction of the quinoline product from the reaction mixture.

    • Incomplete Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product.[1] A common purification step involves treating the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.[1][4]

Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.

Question: My crude quinoline is a dark, viscous oil contaminated with a significant amount of tar. What are the most effective methods for purification?

Answer: Tar removal is a critical challenge in the Skraup synthesis.[1][15]

  • Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar.[1][17] The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline.[1][13]

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[1]

  • Treatment with Activated Carbon: For removing colored impurities, treating a solution of the crude product with activated carbon can be effective.[1]

  • Chromatography: If other methods fail to yield a pure product, column chromatography on silica gel or alumina can be employed, although this may be less practical for large-scale syntheses due to the potential for product loss on the column.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Skraup synthesis?

A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[1]

  • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, the three-carbon unit that completes the heterocyclic ring.[7][18][19]

  • Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[1][7][18]

  • Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the initially formed 1,2-dihydroquinoline to the aromatic quinoline product.[1][7][18] Nitrobenzene can also serve as a solvent.[7][8]

Q2: Can I use a substituted aniline in the Skraup synthesis?

A2: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce substituted quinolines.[1][20] However, the position of the substituent on the aniline ring can influence the regiochemical outcome of the reaction, especially with meta-substituted anilines.[20]

Q3: Are there any "greener" alternatives to the traditional Skraup synthesis?

A3: Yes, research has focused on developing more environmentally friendly protocols. Some modifications include using ionic liquids as catalysts and solvents, which can lead to improved yields and eliminate the need for an external oxidizing agent.[21] Microwave-assisted Skraup synthesis has also been explored to reduce reaction times and improve efficiency.[21][22]

Q4: What is the underlying mechanism of the Skraup synthesis?

A4: The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[18][19][22]

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.[18][19]

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[19][22]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent to yield the final quinoline product.[18][19]

Recent studies using isotopic labeling suggest a more complex fragmentation-recombination mechanism may be at play under certain conditions.[20][23]

Experimental Protocols

Standard Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid (98%)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide solution (for neutralization)

  • Water

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.[3]

  • Charging Reactants: To the flask, add aniline, ferrous sulfate heptahydrate, and glycerol.[3][7]

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[3][7]

  • Reaction: Gently heat the mixture to initiate the reaction.[3][7] Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux.[1][7] If the reaction becomes too vigorous, cool the flask.[3] After the initial exotherm subsides, continue to heat the mixture under reflux for an additional 3 hours.[1]

  • Work-up: Allow the reaction mixture to cool.[1] Carefully dilute the mixture with water and then make it strongly alkaline with a concentrated sodium hydroxide solution.[7]

  • Purification: Perform steam distillation to isolate the crude quinoline.[1][7] The distillate can be further purified by extraction with an organic solvent, followed by drying and distillation under reduced pressure.[17]

Data Presentation

Table 1: Effect of Moderator on Reaction Vigor and Tar Formation

ModeratorReaction VigorTar FormationTypical Yield Range
NoneHighly Exothermic, Difficult to ControlHigh40-50%
Ferrous Sulfate (FeSO₄)Moderate, ControllableReduced60-75%
Boric AcidModerateReduced65-80%

Note: Yields are representative and can vary based on specific reaction conditions and the scale of the synthesis.

Visualizations

Skraup Quinoline Synthesis Mechanism

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O (H₂SO₄) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: The reaction mechanism of the Skraup quinoline synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction_Conditions Review Reaction Time and Temperature Start->Check_Reaction_Conditions Check_Substrate Assess Aniline Substituent Effects Check_Reaction_Conditions->Check_Substrate Adequate Optimize_Conditions Increase Reflux Time or Adjust Temperature Check_Reaction_Conditions->Optimize_Conditions Inadequate Check_Workup Evaluate Purification Procedure Check_Substrate->Check_Workup Electron-Donating or Neutral Group Modify_Protocol Consider Harsher Conditions or Alternative Synthesis Check_Substrate->Modify_Protocol Electron-Withdrawing Group Present Improve_Purification Optimize Extraction and Aniline Removal Steps Check_Workup->Improve_Purification Losses Identified End Improved Yield Check_Workup->End Efficient Optimize_Conditions->End Modify_Protocol->End Improve_Purification->End

Caption: A decision-making diagram for troubleshooting low product yields.

References

Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for navigating the complexities of scaling up the synthesis of quinoline derivatives. This resource is tailored for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we address common challenges with in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical field experience.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section provides a detailed, problem-and-solution-oriented approach to the most frequent issues encountered during the scale-up of key quinoline syntheses.

The Skraup Synthesis: Taming a Classic Reaction

The Skraup synthesis, while a cornerstone for quinoline preparation, is notoriously exothermic and prone to side reactions, challenges that are amplified at scale.[1][2]

Problem: Runaway Exothermic Reaction & Tar Formation

  • Causality: The highly acidic and oxidizing conditions of the Skraup synthesis can lead to uncontrolled temperature spikes and polymerization of reactants and intermediates, resulting in significant tar formation.[1][2]

  • Solution Workflow:

    • Moderation is Key: Introduce a moderating agent to control the reaction's vigor. Ferrous sulfate (FeSO₄) is a classic and effective choice to make the reaction less violent.[1] Boric acid can also be employed for this purpose.[1]

    • Controlled Reagent Addition: Implement a slow, controlled addition of concentrated sulfuric acid with efficient overhead stirring and external cooling. This prevents the formation of localized hot spots that can initiate polymerization.

    • Temperature Monitoring: Utilize multiple temperature probes to monitor the internal reaction temperature accurately. Maintain a gentle initial heating to initiate the reaction, and be prepared to apply cooling as the exotherm begins.[1]

    • Post-Reaction Tar Management: The crude product is often a dark, viscous material.[1] The most effective purification method at scale is steam distillation, which separates the volatile quinoline derivative from non-volatile tars.[3] Following distillation, the product can be extracted from the aqueous distillate.[3]

Problem: Low Yields and Incomplete Conversion

  • Causality: Insufficient reaction time or temperature, as well as the electronic nature of substituents on the aniline starting material, can lead to poor yields.[3]

  • Solution Workflow:

    • Reaction Kinetics: Ensure the reaction is refluxed for an adequate period after the initial exothermic phase to drive the reaction to completion.[3]

    • Substituent Effects: Be mindful of the electronics of your aniline. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can necessitate harsher conditions and may result in lower yields.[3]

    • In-Process Controls (IPCs): Implement IPCs, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to monitor the consumption of the starting material and the formation of the product.

The Doebner-von Miller Synthesis: Minimizing Polymerization

A primary challenge in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds.[2]

Problem: Excessive Formation of Polymeric Byproducts

  • Causality: The strong acid catalysts used in this reaction can promote the self-condensation and polymerization of the aldehyde or ketone reactant, significantly reducing the yield of the desired quinoline.[1]

  • Solution Workflow:

    • Biphasic Reaction Medium: Employing a biphasic system can sequester the reactive carbonyl compound in an organic phase, thereby reducing its concentration in the acidic aqueous phase and minimizing polymerization.[1]

    • Controlled Addition: A slow, subsurface addition of the α,β-unsaturated carbonyl compound to the stirred reaction mixture helps to maintain a low instantaneous concentration, favoring the desired reaction pathway over self-condensation.

    • Catalyst Optimization: Investigate the use of milder Lewis or Brønsted acid catalysts that can promote the cyclization without aggressively catalyzing polymerization.[4]

The Friedländer Synthesis: Controlling Regioselectivity and Side Reactions

The Friedländer synthesis is a versatile method, but its scale-up can be complicated by side reactions and, in the case of unsymmetrical ketones, a lack of regioselectivity.[2][5]

Problem: Aldol Self-Condensation of Ketone Reactant

  • Causality: Under the basic conditions often employed, the ketone reactant can undergo self-condensation (an aldol reaction), competing with the desired condensation with the 2-aminoaryl aldehyde or ketone.[2]

  • Solution Workflow:

    • Stoichiometry and Addition Order: Carefully control the stoichiometry of the reactants. Adding the ketone slowly to the mixture of the 2-aminoaryl carbonyl compound and the base can help to minimize its self-condensation.

    • Temperature Control: Running the reaction at the lowest effective temperature can help to disfavor the aldol side reaction.

Problem: Formation of Regioisomers with Unsymmetrical Ketones

  • Causality: When an unsymmetrical ketone is used, the initial condensation can occur at either α-carbon, leading to a mixture of quinoline isomers that can be difficult to separate at scale.[5]

  • Solution Workflow:

    • Strategic Starting Material Selection: If possible, choose a symmetrical ketone or a ketone where one α-position is sterically hindered or electronically deactivated to direct the condensation.

    • Directed Synthesis: Consider a multi-step approach where the desired enamine or enolate is pre-formed before reaction with the 2-aminoaryl carbonyl compound to ensure regioselectivity.

The Gould-Jacobs Reaction: Addressing Harsh Conditions

This reaction is valuable for producing 4-hydroxyquinoline derivatives but traditionally requires high temperatures for the cyclization step, which can lead to decomposition.[6]

Problem: Product Decomposition and Low Yields at High Temperatures

  • Causality: The thermal cyclization step often requires temperatures exceeding 250 °C, which can cause degradation of the product and the formation of undesirable byproducts.[6]

  • Solution Workflow:

    • High-Boiling Point Solvents: The use of high-boiling, inert solvents like mineral oil or diphenyl ether can improve heat transfer and lead to higher cyclization yields.[6] However, their removal during workup can be challenging.[6]

    • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields by efficiently heating the reaction mixture to the required temperature.[7]

    • Flow Chemistry: For continuous production, a flow reactor setup can provide precise temperature control and short residence times at high temperatures, minimizing decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up quinoline synthesis?

A1: Many quinoline syntheses involve hazardous reagents and conditions. The Skraup reaction is highly exothermic and can become violent if not properly controlled.[8] Many quinoline compounds themselves can be harmful if swallowed or in contact with skin, and some are suspected carcinogens.[9] Always conduct a thorough safety review before scale-up, use appropriate personal protective equipment (PPE), and ensure adequate ventilation and secondary containment.[9]

Q2: How can I improve the purity of my crude quinoline derivative at a larger scale?

A2: Purification is a critical step in scale-up.

  • Steam Distillation: As mentioned for the Skraup synthesis, this is highly effective for volatile quinolines to remove non-volatile impurities.[3]

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system is a powerful purification technique. Consider anti-solvent crystallization for improved yields.

  • Derivative Formation: In some cases, forming a salt (e.g., hydrochloride or picrate) can facilitate purification through crystallization. The free base can then be regenerated.[10]

  • Chromatography: While less ideal for very large scales due to solvent consumption and cost, medium-pressure or flash column chromatography can be used for high-purity requirements.

Q3: Are there "greener" alternatives to traditional quinoline synthesis methods for scale-up?

A3: Yes, the development of more environmentally friendly methods is an active area of research.

  • Catalyst Development: The use of recyclable nanocatalysts and solid-supported acid catalysts is being explored to reduce waste and improve catalyst recovery.[11]

  • Alternative Solvents: Using water or bio-based solvents can reduce the reliance on hazardous organic solvents.[12]

  • Microwave and Ultrasound: These energy sources can often lead to shorter reaction times, lower energy consumption, and improved yields.[12]

  • One-Pot Reactions: Designing syntheses where multiple steps are carried out in a single reactor without isolating intermediates can significantly reduce waste and improve efficiency.[11]

III. Visualization of Key Processes

Troubleshooting Workflow for Skraup Synthesis

Skraup_Troubleshooting start Problem: Runaway Reaction / Tarring moderator Add Moderator (e.g., FeSO4) start->moderator slow_addition Slow H2SO4 Addition with Cooling moderator->slow_addition stirring Ensure Efficient Stirring slow_addition->stirring purification Purification: Steam Distillation stirring->purification

Caption: Decision workflow for managing exothermic reactions in Skraup synthesis.

Regioselectivity Control in Combes Synthesis

Combes_Regioselectivity start Unsymmetrical β-Diketone Used mixture Mixture of Regioisomers start->mixture solution1 Modify Diketone: Introduce Steric Hindrance mixture->solution1 Option 1 solution2 Directed Synthesis: Pre-form Enamine/Enolate mixture->solution2 Option 2 product Single Regioisomer solution1->product solution2->product

Caption: Strategies for controlling regioselectivity in the Combes synthesis.

IV. Tabulated Data: Reaction Condition Comparison

Synthesis MethodKey Scale-Up ChallengeRecommended Control ParameterTypical Temperature Range (°C)
Skraup Highly exothermicSlow reagent addition, use of moderator (FeSO₄)100 - 150
Doebner-von Miller Polymerization of carbonylsBiphasic medium, slow addition80 - 120
Friedländer Aldol side-reactionsTemperature control, stoichiometry50 - 100
Combes RegioselectivityStrategic choice of β-diketone100 - 160
Gould-Jacobs High temperature cyclizationHigh-boiling solvent or microwave irradiation220 - 280 (conventional)

V. Experimental Protocols

Example Protocol: Scale-Up of a Modified Friedländer Synthesis

Objective: To synthesize a 2,4-disubstituted quinoline derivative on a 100g scale.

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Potassium hydroxide (catalytic, 0.1 eq)

  • Ethanol (5 volumes)

Procedure:

  • Reactor Setup: Charge a 2L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe with 2-aminobenzophenone and ethanol.

  • Catalyst Addition: Begin stirring and add the potassium hydroxide.

  • Controlled Addition: Slowly add the ethyl acetoacetate to the reactor over 1 hour, maintaining the internal temperature below 40°C using the reactor jacket.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by HPLC every 2 hours.

  • Work-up: Once the starting material is consumed (<1% by HPLC), cool the reaction mixture to 10°C. The product should precipitate.

  • Isolation: Filter the solid product and wash the cake with cold ethanol (2 x 1 volume).

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

VI. References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 5, 2026, from --INVALID-LINK--

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of quinoline and its derivatives using various name reactions: An overview. IIP Series.

  • Keri, R. S., Adimule, V., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 5, 2026, from --INVALID-LINK--

  • Yesuf, A. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.

  • Benchchem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing).

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed.

  • Wikipedia. (n.d.). Gould–Jacobs reaction.

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry - ACS Publications.

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

  • Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.

  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie.

  • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

  • Benchchem. (n.d.). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.

  • A solvent-free Jacobs–Gould reaction. (2025). ResearchGate.

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025). ResearchGate.

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.

  • Purification of Quinoline. (n.d.). Chempedia - LookChem.

References

Technical Support Center: Purification of Crude 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 8-hydroxyquinoline. The synthesis of this crucial chelating agent and chemical intermediate, often via methods like the Skraup synthesis, typically yields a crude product that requires significant purification to be suitable for downstream applications.[1][2] This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions to address the common challenges encountered during the purification of crude 8-hydroxyquinoline.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the purification and handling of 8-hydroxyquinoline.

Q1: What are the typical impurities found in crude 8-hydroxyquinoline?

A: The impurity profile of crude 8-hydroxyquinoline is heavily dependent on the synthetic route. For the common Skraup synthesis, which involves the reaction of o-aminophenol with glycerol in the presence of an acid and an oxidizing agent, the primary impurities include:

  • Starting Materials: Unreacted o-aminophenol and o-nitrophenol.[3]

  • Isomeric Byproducts: 5-hydroxyquinoline is a common isomeric impurity.[4]

  • Polymeric Materials: The harsh, acidic, and high-temperature conditions of the synthesis can lead to the formation of polymeric tars.[5]

  • Inorganic Salts: Residual acids (like sulfuric acid) and neutralizing bases from the workup process.

Q2: What is the expected appearance of pure 8-hydroxyquinoline?

A: Pure 8-hydroxyquinoline is a white to pale yellow or cream-colored crystalline powder.[6][7][8] A significant yellow, brown, or dark coloration in the crude product typically indicates the presence of oxidation products or polymeric impurities. The compound may darken upon exposure to light.[7]

Q3: Which purification method is most effective?

A: The choice of purification method depends on the initial purity of the crude product, the required final purity, and the scale of the experiment.

  • Recrystallization is the most common and versatile method, particularly effective for removing colored impurities and isomeric byproducts. It can achieve high purity (>99%) with good yields (95-98%).[9][10]

  • Vacuum Sublimation is excellent for obtaining very high-purity material, as it effectively removes non-volatile impurities like inorganic salts and polymers. The sublimation point is around 267°C.[11][12]

  • Steam Distillation can be used, taking advantage of the volatility of 8-hydroxyquinoline with steam to separate it from non-volatile tars and salts. However, this method can be energy-intensive and generate significant aqueous waste.[9]

Q4: How can I reliably assess the purity of my final product?

A: A combination of methods provides the most accurate assessment of purity:

  • Melting Point: Pure 8-hydroxyquinoline has a sharp melting point between 73-76°C.[8][13] A broad melting range indicates the presence of impurities.

  • Spectroscopy: Techniques like FTIR and NMR can confirm the chemical identity and structure of the compound.[1][14]

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate quantitative method to determine purity, often capable of detecting impurities down to <0.1%.[4][9]

Q5: What are the critical safety precautions when handling 8-hydroxyquinoline and associated solvents?

A: 8-hydroxyquinoline is a hazardous substance. It is toxic if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is suspected of damaging the unborn child.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields, and a lab coat.[15]

  • Ventilation: Handle the solid powder and all organic solvents in a certified chemical fume hood to avoid inhaling dust or vapors.[16][18]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, well-ventilated, and cool (2-8°C) place, protected from light.[6]

Section 2: Purification Method Selection

Choosing the correct purification strategy is critical for achieving the desired product quality efficiently. The following decision tree provides a logical workflow for selecting an appropriate method based on the characteristics of the crude product and the experimental goals.

G start Start: Crude 8-Hydroxyquinoline check_impurities What is the nature of the crude product? start->check_impurities recrystallize Recrystallization check_impurities->recrystallize Colored / Organic Impurities sublime Vacuum Sublimation check_impurities->sublime Non-Volatile Impurities (Salts, Polymers) column Column Chromatography (Advanced/Difficult Separation) check_impurities->column Closely Related Isomers purity_check Assess Purity (m.p., HPLC) recrystallize->purity_check sublime->purity_check column->purity_check end_ok Product Meets Specs purity_check->end_ok Yes end_repurify Repurify or Combine Methods purity_check->end_repurify No

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the purification process, with an emphasis on recrystallization.

Q: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

A: Causality: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens under two conditions:

  • The boiling point of the recrystallization solvent is higher than the melting point of the solute (Pure 8-hydroxyquinoline m.p. ~75°C).[8]

  • The presence of significant impurities has depressed the melting point of your crude product, causing it to melt before it can crystallize.

Solution Workflow:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point slightly.

  • Cool Slowly: Allow the flask to cool very slowly. Do not place it directly in an ice bath. Slow cooling encourages the formation of ordered crystal nuclei.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point. (See Table 2).

Q: My product will not crystallize, even after extensive cooling. What should I do?

A: Causality: Failure to crystallize usually stems from either the solution being too dilute (undersaturated) or the presence of impurities that inhibit crystal lattice formation.

Solution Workflow:

  • Induce Crystallization: First, try scratching the flask or adding a "seed crystal" of pure 8-hydroxyquinoline to provide a template for crystallization.

  • Reduce Solvent Volume: If induction fails, the solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent in a fume hood. Allow it to cool again slowly. Be careful not to reduce the volume too much, which could cause the product to precipitate out amorphously.

  • Consider an Anti-Solvent: If you are using a very good solvent (like ethanol or acetone), you can sometimes induce precipitation by slowly adding an "anti-solvent" (a solvent in which 8-hydroxyquinoline is insoluble, like water) dropwise to the solution until it becomes cloudy.[6][7][13] Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Q: The recovery from my recrystallization is very low. How can I improve the yield?

A: Causality: Low recovery is typically caused by using too much solvent, cooling the solution for an insufficient amount of time, or premature filtration.

Solutions:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice-water bath before filtration to maximize precipitation. The solubility of 8-hydroxyquinoline is significantly lower at colder temperatures.

  • Recover from Filtrate: The filtrate will still contain some dissolved product. You can recover a second, less pure crop of crystals by concentrating the filtrate (boiling off some solvent) and re-cooling.

Q: My final product is still yellow or brown after recrystallization. How can I remove the color?

A: Causality: Persistent color is due to highly conjugated impurities or oxidation products that are co-soluble with your product.

Solutions:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a very small amount (1-2% of the solute mass) of activated charcoal to the solution. The charcoal will adsorb the colored impurities.

  • Procedure: Swirl the hot solution with the charcoal for a few minutes. Perform a hot gravity filtration through fluted filter paper to remove the charcoal. Then, allow the purified, colorless filtrate to cool and crystallize as usual. Caution: Adding charcoal to a boiling solution can cause it to froth violently. Always cool the solution slightly before adding charcoal.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from a Chlorinated Solvent

This protocol is adapted from a patented method demonstrating high yield and purity.[4][9]

Materials:

  • Crude 8-hydroxyquinoline

  • 1,2-Dichloroethane (or Dichloromethane)[9]

  • Erlenmeyer flask, heating mantle, reflux condenser

  • Büchner funnel and vacuum flask

Procedure:

  • Place the crude 8-hydroxyquinoline (e.g., 10 g) in an Erlenmeyer flask equipped with a stir bar and reflux condenser.

  • Add the solvent (e.g., 1,2-dichloroethane, ~12.5 mL for every 10 g of crude product) while stirring.[9]

  • Gently heat the mixture to 30-35°C with stirring until the solid is completely dissolved. This should take approximately 30 minutes.[9]

  • Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice-water bath (to ~20°C for 1,2-dichloroethane or ~0°C for dichloromethane) to maximize crystal formation.[9]

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified white or pale yellow crystals under vacuum. A yield of 95-98% with a purity of 99.0-99.9% can be expected.[9]

Table 1: Solvent Properties for Recrystallization
Solvent Solubility Characteristics
Ethanol, Acetone, Chloroform, BenzeneFreely soluble.[6][7][13] Good for initial dissolution, may require an anti-solvent (water) for precipitation.
Dichloromethane, 1,2-DichloroethaneEffective for recrystallization with good yield and high purity.[4][9]
MethanolCan be used for recrystallization, heating to ~50°C for dissolution.[5]
Water, Diethyl EtherInsoluble or sparingly soluble.[7][8] Can be used as anti-solvents.

Protocol 2: Purification by Vacuum Sublimation

This method is ideal for small quantities or for achieving analytical-grade purity.

Materials:

  • Crude 8-hydroxyquinoline

  • Sublimation apparatus

  • High-vacuum pump and vacuum gauge

  • Heating mantle or oil bath

Procedure:

  • Place the dry, crude 8-hydroxyquinoline into the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a high-vacuum line and evacuate the system to a pressure of <1 mmHg.

  • Begin circulating cold water through the condenser (cold finger).

  • Slowly heat the bottom of the apparatus using a heating mantle or oil bath. 8-hydroxyquinoline will begin to sublime at temperatures approaching its boiling point (267°C), but sublimation can occur at lower temperatures under high vacuum.[11][13]

  • Continue heating until a sufficient amount of purified material has deposited as crystals on the cold finger.

  • Turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum.

  • Carefully disassemble the apparatus and scrape the pure, crystalline 8-hydroxyquinoline from the cold finger.

Section 5: Data Presentation

Table 2: Comparison of Purification Methods
Method Typical Purity Typical Yield Advantages
Recrystallization 99.0 - 99.9%[4][9]95 - 98%[4][9]Scalable, effective for colored impurities, relatively simple setup.
Vacuum Sublimation >99.9%Variable (depends on efficiency)Excellent for removing non-volatile impurities, yields very pure product.
Steam Distillation ~99%~90%[9]Good for removing tars and salts.

References

Validation & Comparative

A Comparative Guide to 6-Chloro-8-methoxyquinoline and its Analogs Against Classical Quinoline Antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of emerging quinoline derivatives, specifically those built around the 6-chloro-8-methoxyquinoline scaffold, against foundational antimalarial drugs such as chloroquine, primaquine, and mefloquine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships, mechanisms of action, and therapeutic potential of these novel compounds in the ongoing fight against drug-resistant malaria.

The Enduring Legacy and Evolving Challenge of Quinoline Antimalarials

For decades, quinoline-containing compounds have been the cornerstone of antimalarial chemotherapy.[1][2][3] From the naturally derived quinine to synthetic analogs like chloroquine and mefloquine, these agents have saved countless lives. Their primary mechanism, particularly for 4-aminoquinolines, involves disrupting the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion.[4][5][6][7] However, the rise of drug-resistant Plasmodium falciparum strains has severely compromised the efficacy of many of these drugs, creating an urgent need for novel agents that can overcome existing resistance mechanisms.[1][3]

This has spurred medicinal chemists to re-engineer the quinoline scaffold. By modifying substituents on the quinoline ring, researchers aim to enhance potency, broaden the spectrum of activity, and restore efficacy against resistant parasites. The this compound structure represents one such promising scaffold, leveraging established structure-activity relationship (SAR) principles where halogenation at specific positions can significantly influence antimalarial activity.[8][9]

This guide will dissect the performance of derivatives from this chemical class, comparing them directly to the established quinolines across critical pharmacological parameters.

Mechanisms of Action: A Tale of Different Targets

The quinoline family of antimalarials, while structurally related, exhibits diverse mechanisms of action. Understanding these differences is critical to appreciating the potential of new derivatives.

  • 4-Aminoquinolines (e.g., Chloroquine): These are weak bases that accumulate in the acidic food vacuole of the parasite.[1][10] Inside, they bind to heme (ferriprotoporphyrin IX) and inhibit its polymerization into non-toxic hemozoin crystals.[4][6][11] The resulting buildup of free heme is highly toxic, leading to oxidative damage and parasite death.[6][7]

  • 8-Aminoquinolines (e.g., Primaquine): Uniquely, primaquine is active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, making it essential for preventing relapse.[12][13][14] It is a prodrug that is metabolized in the liver to generate reactive oxygen species (ROS).[12][15][16] These ROS are thought to disrupt the parasite's mitochondrial electron transport chain, leading to its demise.[12][13]

  • Quinoline Methanols (e.g., Mefloquine & Quinine): The mechanism for these more lipophilic drugs is less defined than for chloroquine.[1][3] While they may also interfere with heme polymerization to some extent, evidence suggests they have alternative targets.[1] Recent studies have shown that mefloquine can inhibit protein synthesis by targeting the parasite's 80S ribosome.[17][18]

Derivatives of This compound are structurally analogous to 4-aminoquinolines and are presumed to act primarily by inhibiting hemozoin formation. The diagram below illustrates this canonical pathway.

Quinoline_Mechanism_of_Action cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death (via Oxidative Stress) Heme->Parasite_Death Accumulation Leads to Quinoline Quinoline Drug (e.g., this compound deriv.) Quinoline->Heme Inhibits Polymerization

Figure 1: General mechanism of action for chloroquine and related quinoline antimalarials.

Performance Analysis: A Head-to-Head Comparison

The true measure of a novel antimalarial candidate lies in its ability to potently kill parasites, especially resistant strains, while exhibiting minimal toxicity to host cells. The following table summarizes experimental data for representative quinoline derivatives, comparing them against standard drugs.

Table 1: Comparative In Vitro Activity of Quinoline Antimalarials

Compound Class/DrugDerivative/StrainIC₅₀ (µM) vs. P. falciparum (Chloroquine-Sensitive)IC₅₀ (µM) vs. P. falciparum (Chloroquine-Resistant)CC₅₀ (µM) vs. Mammalian Cells (e.g., HepG2)Selectivity Index (SI) (CC₅₀/IC₅₀ resistant)
4-Aminoquinoline Chloroquine~0.01 - 0.05> 0.5 (variable)> 100Low (<200)
8-Aminoquinoline Primaquine> 1.0 (poor blood stage activity)> 1.0~20 - 50N/A
Quinoline Methanol Mefloquine~0.02 - 0.04~0.03 - 0.06> 10> 160
6-Chloro-quinoline derivative Compound with C6-chloro group0.089[9]0.65[9]>31.25[9]> 48
6-Chloro-2-arylvinylquinoline Compound 24Not Reported0.0109[8]> 2.2[8]> 201
6-Chloro-2-arylvinylquinoline Compound 29Not Reported0.0048[8]Not ReportedNot Reported
7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline Compound 56Not Reported1.4[19]>492[19]> 351

IC₅₀ (Half-maximal inhibitory concentration): Concentration of a drug that inhibits 50% of parasite growth. CC₅₀ (Half-maximal cytotoxic concentration): Concentration of a drug that is toxic to 50% of mammalian cells. Selectivity Index (SI): A measure of a drug's specificity for the parasite over host cells. Higher values are desirable.

Analysis of Performance:

The data reveals that specific substitutions on the quinoline core are critical for potent activity. Notably, 6-chloro-2-arylvinylquinoline derivatives (compounds 24 and 29) exhibit exceptional low-nanomolar potency against a chloroquine-resistant strain, surpassing even mefloquine.[8] This highlights the success of re-engineering the quinoline scaffold to overcome resistance. Furthermore, several novel derivatives maintain a high selectivity index, suggesting a favorable preliminary safety profile.[8][19] For example, compound 56, a triazolyl quinoline, showed no toxicity to HepG2 cells at high concentrations, resulting in a high SI.[19]

Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and reproducibility, standardized assays are employed to evaluate antimalarial candidates. Below are detailed protocols for key experiments.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This high-throughput method is widely used to determine the IC₅₀ of compounds against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA, providing a quantitative measure of parasite proliferation.

Causality and Rationale:

  • Asynchronous Culture: Using an asynchronous culture ensures that the drug's effect is measured across all asexual blood stages.

  • SYBR Green I Dye: This dye is highly specific for DNA. As parasites replicate their DNA during proliferation, the fluorescence intensity is directly proportional to the number of viable parasites.

  • Lysis Step: Freezing and thawing the plate lyses the red blood cells, releasing parasite DNA and allowing the dye to bind.

Step-by-Step Protocol:

  • Parasite Culture: Maintain an asynchronous culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ red blood cells (RBCs) at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum.

  • Plate Preparation: Serially dilute the test compounds in culture medium in a 96-well plate.

  • Inoculation: Add the parasite culture (adjusted to 1% parasitemia and 2% hematocrit) to each well. Include positive controls (parasitized RBCs without drug) and negative controls (uninfected RBCs).

  • Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the cells. Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plate in the dark for 1 hour. Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[20]

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

In_Vitro_Workflow A 1. Prepare Serial Dilutions of Test Compound in 96-Well Plate B 2. Add P. falciparum Culture (1% Parasitemia, 2% Hematocrit) A->B C 3. Incubate for 72 hours (37°C, Gas Mixture) B->C D 4. Lyse Cells (Freeze/Thaw) & Add SYBR Green I Lysis Buffer C->D E 5. Incubate in Dark (1 Hour) D->E F 6. Read Fluorescence (Ex: 485nm, Em: 530nm) E->F G 7. Analyze Data & Calculate IC₅₀ F->G

Figure 2: Workflow for the SYBR Green I-based in vitro antimalarial assay.
In Vivo Efficacy Assessment (4-Day Suppressive Test)

This standard test, often called Peters' test, evaluates a compound's ability to suppress parasitemia in a rodent malaria model, providing a crucial first look at in vivo efficacy.[20]

Causality and Rationale:

  • Murine Model: Plasmodium berghei infection in mice is a well-established and cost-effective model for initial in vivo screening of blood-stage antimalarials.[21][22]

  • 4-Day Dosing: This period covers several asexual replication cycles of the parasite, allowing for a robust assessment of the drug's suppressive effect.

  • Giemsa Staining: This is the gold standard for visualizing and counting malaria parasites in blood smears, allowing for the accurate determination of parasitemia.

Step-by-Step Protocol:

  • Animal Model: Use Swiss albino mice (typically 20-25g).

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: Two hours post-infection (Day 0), administer the first dose of the test compound orally or subcutaneously. Continue dosing once daily for the next three days (Day 1, 2, 3).

  • Blood Smear: On Day 4, collect a drop of blood from the tail of each mouse and prepare a thin blood smear on a microscope slide.

  • Staining and Microscopy: Fix the smear with methanol and stain with Giemsa. Count the number of parasitized RBCs out of at least 1000 total RBCs under a microscope to determine the percentage of parasitemia.

  • Data Analysis: Calculate the average percent suppression of parasitemia for the treated group compared to an untreated control group. Efficacy is often expressed as the dose required for 50% or 90% suppression (ED₅₀ and ED₉₀).

Conclusion and Future Directions

The exploration of the this compound scaffold and its derivatives demonstrates a viable strategy for developing next-generation antimalarials. The data clearly indicates that rational chemical modifications can yield compounds with potent, low-nanomolar activity against multidrug-resistant P. falciparum strains.[8] The most promising candidates from these studies, such as the 6-chloro-2-arylvinylquinolines, not only exhibit superior in vitro potency but also show potential for transmission-blocking activity and excellent in vivo efficacy in murine models.[23]

While these results are encouraging, the path to a clinical candidate requires further rigorous evaluation, including comprehensive pharmacokinetic profiling, advanced toxicology studies, and assessment of activity against other parasite life stages. Nonetheless, the re-engineering of the classic quinoline structure, guided by a deep understanding of its mechanism and structure-activity relationships, remains one of the most powerful tools in the antimalarial drug discovery arsenal.

References

A Comparative Analysis of the Biological Activities of 6-Chloro-8-methoxyquinoline and Chloroquine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Orlando, FL – January 5, 2026 – In the ever-evolving landscape of drug discovery, particularly in the urgent pursuit of novel antimalarials, a thorough understanding of structure-activity relationships is paramount. This guide offers a detailed comparative analysis of the well-established antimalarial drug, Chloroquine, and the less-characterized quinoline derivative, 6-Chloro-8-methoxyquinoline. Directed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to provide a framework for evaluating the potential of this compound as a therapeutic agent.

While Chloroquine has been a cornerstone of antimalarial therapy for decades, its efficacy has been significantly undermined by the emergence of resistant Plasmodium falciparum strains. This has spurred the investigation of novel quinoline-based compounds. This compound, a structurally related molecule, presents an intriguing candidate for comparative study. This guide will delve into their known mechanisms of action, antiplasmodial efficacy, and cytotoxic profiles, supported by established experimental protocols.

Mechanistic Overview: A Tale of Two Quinolines

Chloroquine, a 4-aminoquinoline, exerts its primary antimalarial effect by accumulating in the acidic food vacuole of the Plasmodium parasite. Inside this organelle, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of free heme, which is lethal to the parasite. However, resistance to Chloroquine is now widespread and is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which enhances the efflux of the drug from the food vacuole[1].

The precise mechanism of action for this compound has not been as extensively studied. However, based on structure-activity relationship (SAR) studies of related quinoline derivatives, it is hypothesized to share a similar mechanism of inhibiting hemozoin formation. SAR studies on 2-arylvinylquinolines have indicated that a chlorine atom at the C6 position of the quinoline ring is superior to other substituents like fluorine or a methoxy group for antiplasmodial potency against chloroquine-resistant strains[2]. This suggests that this compound may possess inherent activity against such resistant parasites.

cluster_chloroquine Chloroquine Mechanism cluster_6c8mq Hypothesized this compound Mechanism CQ Chloroquine FV Parasite Food Vacuole (Acidic pH) CQ->FV Accumulation Hemozoin Non-toxic Hemozoin CQ->Hemozoin Inhibition Heme Toxic Heme PfCRT_R PfCRT (Resistant) FV->PfCRT_R Efflux (Resistance) Heme->Hemozoin Detoxification PfCRT_S PfCRT (Sensitive) C6M8Q This compound FV2 Parasite Food Vacuole C6M8Q->FV2 Accumulation Hemozoin2 Non-toxic Hemozoin C6M8Q->Hemozoin2 Inhibition (Predicted) Heme2 Toxic Heme Heme2->Hemozoin2 Detoxification

Caption: Comparative Mechanisms of Action.

Comparative In Vitro Antiplasmodial Activity

The efficacy of antimalarial compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against various strains of P. falciparum. A lower value indicates higher potency.

Chloroquine: Chloroquine exhibits high potency against chloroquine-sensitive (CQS) strains of P. falciparum, with IC₅₀ values typically in the low nanomolar range. However, against chloroquine-resistant (CQR) strains, these values increase significantly, often by 10-fold or more[3].

This compound: Direct experimental data for the antiplasmodial activity of this compound is not readily available in the reviewed literature. However, studies on structurally similar compounds provide valuable insights. For instance, a series of 6-chloro-2-arylvinylquinolines demonstrated potent activity against the CQR Dd2 strain of P. falciparum, with some derivatives exhibiting EC₅₀ values in the low nanomolar range[2]. The general trend observed in these studies was that a 6-chloro substituent enhanced potency compared to other groups at the same position[2]. Furthermore, research on 8-amino-6-methoxyquinoline derivatives has shown that the 6-methoxy group is a common feature in many active antimalarial compounds[4][5]. Based on these SAR findings, it is plausible that this compound would exhibit significant antiplasmodial activity, potentially with a favorable profile against CQR strains.

Table 1: Comparative Antiplasmodial Activity (IC₅₀/EC₅₀ in nM)

CompoundP. falciparum StrainIC₅₀/EC₅₀ (nM)Reference
Chloroquine 3D7 (CQS)~8.6[6]
HB3 (CQS)~10-20[3]
Dd2 (CQR)~90.2 - 175[3][6]
K1 (CQR)~155[6]
7G8 (CQR)~76-105[7]
6-Chloro-2-arylvinylquinoline (Analogue) Dd2 (CQR)4.8 - 80.7[2]
This compound -Data Not Available-

Cytotoxicity Profile: A Critical Determinant of Therapeutic Potential

A crucial aspect of drug development is assessing the cytotoxicity of a compound against mammalian cells to determine its therapeutic index (the ratio of the toxic dose to the therapeutic dose). This is often expressed as the half-maximal cytotoxic concentration (CC₅₀).

Chloroquine: Chloroquine exhibits dose- and time-dependent cytotoxicity against various mammalian cell lines. For example, in human liver cancer (HepG2) and human embryonic kidney (HEK293) cell lines, the CC₅₀ values after 72 hours of exposure are in the micromolar range[3][8].

This compound: As with its antiplasmodial activity, direct cytotoxicity data for this compound is scarce. However, SAR studies of related quinolines can offer predictive insights. For instance, various 8-hydroxyquinoline derivatives have been shown to induce cytotoxicity in mammalian cell lines, with their activity influenced by factors such as hydrophobicity[9]. The presence of a chlorine atom can modulate a compound's lipophilicity and, consequently, its interaction with cellular membranes and targets, which could influence its cytotoxic profile.

Table 2: Comparative Cytotoxicity (CC₅₀ in µM) after 72h Exposure

CompoundCell LineCC₅₀ (µM)Reference
Chloroquine HepG2~20-30[3][8]
HEK293~9.88[3]
Vero~92.35[3]
This compound -Data Not Available-

Experimental Protocols for Comparative Evaluation

To directly compare the biological activities of this compound and Chloroquine, a series of standardized in vitro assays are recommended.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used, reliable, and cost-effective method for high-throughput screening of antimalarial compounds. It measures the proliferation of parasites by quantifying the amount of parasitic DNA.

Principle: The SYBR Green I dye intercalates with double-stranded DNA and emits a fluorescent signal upon excitation. In a culture of P. falciparum-infected red blood cells, the fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

Step-by-Step Protocol:

  • Parasite Culture: Maintain synchronized cultures of both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum in human erythrocytes.

  • Drug Preparation: Prepare serial dilutions of this compound and Chloroquine in an appropriate solvent (e.g., DMSO) and then in culture medium.

  • Assay Plate Setup: In a 96-well black plate, add the drug dilutions to wells containing the parasite cultures (typically at 1% parasitemia and 2% hematocrit). Include drug-free wells as negative controls and uninfected red blood cells as a background control.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this solution to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software.

start Start: Synchronized Parasite Culture drug_prep Prepare Serial Drug Dilutions (Test Compound & Chloroquine) start->drug_prep plate_setup Plate Drugs and Parasites in 96-well Plate start->plate_setup drug_prep->plate_setup incubation Incubate for 72 hours plate_setup->incubation lysis_staining Add Lysis Buffer with SYBR Green I incubation->lysis_staining read_fluorescence Measure Fluorescence (Plate Reader) lysis_staining->read_fluorescence analysis Calculate % Inhibition and IC50 Values read_fluorescence->analysis end End: Comparative Potency Data analysis->end

Caption: SYBR Green I Assay Workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed mammalian cell lines (e.g., HepG2, HEK293, Vero) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and Chloroquine. Include wells with untreated cells as a negative control and wells with only medium as a blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the CC₅₀ values from the resulting dose-response curve.

start Start: Seed Mammalian Cells in 96-well Plate drug_treatment Treat Cells with Serial Drug Dilutions start->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (~570 nm) formazan_solubilization->read_absorbance analysis Calculate % Viability and CC50 Values read_absorbance->analysis end End: Comparative Cytotoxicity Data analysis->end

Caption: MTT Cytotoxicity Assay Workflow.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activity of this compound relative to the established antimalarial, Chloroquine. While direct experimental data for this compound is currently limited, existing structure-activity relationship studies on related quinoline derivatives suggest it holds promise as a potent antiplasmodial agent, particularly against chloroquine-resistant strains.

The provided experimental protocols offer a clear path for researchers to generate the necessary data for a direct and robust comparison. Future studies should focus on:

  • Determining the IC₅₀ values of this compound against a panel of both chloroquine-sensitive and -resistant P. falciparum strains.

  • Assessing the CC₅₀ values of this compound across a range of mammalian cell lines to establish its in vitro therapeutic index.

  • Investigating the precise mechanism of action of this compound to confirm its presumed role in heme detoxification inhibition and to explore other potential targets.

  • Evaluating the in vivo efficacy and toxicity of this compound in appropriate animal models of malaria.

By systematically addressing these research questions, the scientific community can ascertain the true potential of this compound as a valuable lead compound in the ongoing fight against malaria.

References

The C-8 Substituent: A Critical Determinant of In Vitro Quinolone Activity – A Comparative Guide to C-8 Methoxy and C-8 Chlorine Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug development, the quinolone class has long been a cornerstone. Their broad-spectrum activity and favorable pharmacokinetic profiles have rendered them invaluable in treating a wide array of bacterial infections.[1] Central to the evolution of quinolones has been the strategic modification of their core structure to enhance potency, expand their spectrum of activity, and mitigate the emergence of resistance. Among the various positions on the quinolone nucleus, the C-8 substituent has emerged as a pivotal modulator of their antibacterial properties. This guide provides an in-depth comparison of the in vitro activity of two key classes of C-8 substituted quinolones: the C-8 methoxy quinolones (e.g., moxifloxacin, gatifloxacin) and the C-8 chlorine quinolones (e.g., besifloxacin).

This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antibacterial research. We will delve into the nuances of their structure-activity relationships, compare their in vitro potency against a range of clinically relevant bacteria, elucidate the underlying mechanisms of action, and provide detailed protocols for key in vitro assays.

The Significance of the C-8 Position: More Than Just a Structural Tweak

The substituent at the C-8 position of the quinolone ring profoundly influences the molecule's interaction with its bacterial targets, DNA gyrase and topoisomerase IV.[2][3] These essential enzymes regulate DNA topology during replication, and their inhibition by quinolones leads to the accumulation of double-strand DNA breaks and subsequent cell death. The nature of the C-8 substituent can affect the binding affinity of the quinolone to the enzyme-DNA complex, its activity against resistant strains, and its overall bactericidal potency.

Historically, earlier generation quinolones lacked a substituent at the C-8 position. The introduction of a methoxy (-OCH3) or a chlorine (-Cl) group at this position has been a key strategy in the development of newer generation fluoroquinolones with enhanced Gram-positive activity and improved potency against resistant pathogens.

Comparative In Vitro Activity: A Head-to-Head Analysis

The in vitro activity of an antibacterial agent is a primary indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental parameter used to assess this activity. The following table summarizes the comparative MIC90 values (the concentration required to inhibit 90% of isolates) for representative C-8 methoxy and C-8 chlorine quinolones against a panel of Gram-positive and Gram-negative bacteria.

OrganismMoxifloxacin (C-8 Methoxy) MIC90 (µg/mL)Gatifloxacin (C-8 Methoxy) MIC90 (µg/mL)Besifloxacin (C-8 Chlorine) MIC90 (µg/mL)
Gram-Positive
Staphylococcus aureus (Methicillin-susceptible)0.120.250.5
Staphylococcus aureus (Methicillin-resistant - MRSA)484
Staphylococcus epidermidis (Methicillin-resistant - MRSE)480.5[4]
Streptococcus pneumoniae0.250.50.12
Enterococcus faecalis242
Gram-Negative
Escherichia coli10.51
Klebsiella pneumoniae112
Pseudomonas aeruginosa8164
Haemophilus influenzae0.060.060.06

Data Interpretation and Key Observations:

  • Gram-Positive Potency: Both C-8 methoxy and C-8 chlorine quinolones exhibit potent activity against Gram-positive cocci. Besifloxacin, a C-8 chlorine quinolone, demonstrates particularly noteworthy activity against methicillin-resistant staphylococci, with an MIC90 against MRSE that is eightfold lower than that of moxifloxacin.[4][5]

  • Gram-Negative Spectrum: Against many Gram-negative bacilli, the in vitro activities are more varied. While all three agents are active against Haemophilus influenzae, besifloxacin shows enhanced potency against Pseudomonas aeruginosa compared to the C-8 methoxy counterparts.[6][7]

  • Activity Against Resistant Strains: The presence of a C-8 substituent, in general, appears to confer improved activity against quinolone-resistant strains. Studies have shown that C-8 methoxy quinolones are less affected by common resistance mutations in DNA gyrase and topoisomerase IV.[8] Besifloxacin has also demonstrated potent activity against ciprofloxacin-resistant P. aeruginosa.[6][7]

Delving into the Mechanism: The Role of the C-8 Substituent

The bactericidal action of quinolones stems from their ability to stabilize the transient double-strand DNA breaks created by DNA gyrase and topoisomerase IV. This stabilization forms a ternary complex of quinolone-enzyme-DNA, which serves as a physical barrier to the progression of replication forks, ultimately leading to lethal DNA damage.

The interaction of quinolones with this complex is mediated by a water-metal ion bridge, where a magnesium ion is coordinated by the C3-carboxyl and C4-keto groups of the quinolone.[9][10] This bridge is further anchored to the enzyme through interactions with conserved serine and acidic residues in the quinolone resistance-determining region (QRDR) of GyrA and ParC subunits.[8][9][11]

The C-8 substituent is believed to influence this interaction in several ways:

  • Steric and Electronic Effects: The size and electronegativity of the C-8 substituent can modulate the conformation of the quinolone within the binding pocket, potentially enhancing its interaction with the enzyme and DNA.

  • Overcoming Resistance: Mutations in the QRDR can disrupt the water-metal ion bridge, leading to quinolone resistance. The C-8 substituent may provide additional contact points or alter the binding orientation in a way that partially overcomes the effect of these mutations. Molecular docking studies have suggested that C-8 methoxy quinolones can still form stable complexes with mutant gyrase.[12]

cluster_Quinolone Quinolone cluster_Enzyme Bacterial Enzyme cluster_Process Cellular Process Quinolone Quinolone (C-8 Methoxy or Chlorine) DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits Ternary_Complex Ternary Complex Formation (Quinolone-Enzyme-DNA) Quinolone->Ternary_Complex DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->Ternary_Complex Topo_IV->DNA_Replication Enables Topo_IV->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Stabilizes Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Figure 1: Mechanism of action of C-8 substituted quinolones.

Experimental Protocols for In Vitro Activity Assessment

Accurate and reproducible in vitro testing is paramount in the evaluation of novel antibacterial agents. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is a gold standard for quantitative susceptibility testing.[13][14][15]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the quinolone at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the quinolone stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation of Microdilution Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of the quinolone at which there is no visible growth (i.e., no turbidity or pellet formation) in the well.

start Start prep_stock Prepare Quinolone Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 2: Workflow for Broth Microdilution MIC Assay.

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest concentration of an antimicrobial agent that prevents the growth of any single-step resistant mutants in a large bacterial population (typically >10^10 CFU).[16][17]

Principle: A high-density bacterial inoculum is plated on agar containing various concentrations of the antimicrobial agent. The MPC is the lowest concentration that prevents colony formation.

Step-by-Step Methodology:

  • Preparation of High-Density Inoculum:

    • Grow an overnight culture of the test organism in a rich broth medium (e.g., Luria-Bertani broth).

    • Concentrate the culture by centrifugation to achieve a final cell density of ≥10^10 CFU/mL.

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing increasing concentrations of the quinolone. The concentration range should bracket the expected MPC.

  • Plating:

    • Spread a precise volume of the high-density inoculum (containing >10^10 CFU) evenly onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 48-72 hours.

  • Reading the Results: The MPC is the lowest concentration of the quinolone on which no bacterial colonies are observed.

Concluding Remarks and Future Perspectives

The C-8 position is a critical determinant of the in vitro activity of quinolones. Both C-8 methoxy and C-8 chlorine substituents have been successfully employed to develop potent antibacterial agents with broad-spectrum activity and improved profiles against resistant pathogens. The choice of substituent can fine-tune the activity spectrum, with C-8 chlorine quinolones like besifloxacin showing particular promise against resistant Gram-positive organisms and Pseudomonas aeruginosa.

As the challenge of antimicrobial resistance continues to grow, a deep understanding of the structure-activity relationships of existing drug classes is essential for the rational design of new and more effective agents. The continued exploration of modifications at the C-8 position and other key sites on the quinolone scaffold will undoubtedly play a crucial role in the future of antibacterial drug discovery.

References

Structural analysis and confirmation of 6-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 6-Chloro-8-methoxyquinoline

A Comparative Guide for Analytical Scientists in Drug Development

As a Senior Application Scientist, this guide moves beyond mere procedural outlines. It provides a strategic framework for the unambiguous structural confirmation of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Quinoline derivatives are renowned for their diverse pharmacological properties, and precise structural elucidation is the bedrock of any drug discovery program.[1] This document explains the causality behind our analytical choices, establishing a self-validating workflow designed to distinguish the target molecule from its critical isomers and impurities with high confidence.

The chloro and methoxy groups are common substituents in drug discovery, used to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[2][3] However, their presence can introduce synthetic challenges, often leading to the formation of positional isomers.[4] Therefore, a robust analytical package is not just for characterization but is a crucial quality control tool. This guide compares the utility of orthogonal analytical techniques—NMR, Mass Spectrometry, and Chromatography—to build an unshakeable structural proof.

The Analytical Challenge: Distinguishing Isomeric Impurities

The primary challenge in confirming the structure of this compound is differentiating it from potential positional isomers that may arise during synthesis, such as the Skraup or Doebner-von Miller reactions.[5][6] Key isomeric impurities could include 5-Chloro-8-methoxyquinoline and 7-Chloro-8-methoxyquinoline. Our analytical strategy is designed to provide definitive evidence for the specific substitution pattern of the target molecule.

Logical Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Confirmation cluster_conclusion Final Confirmation Synthesis Synthesis of Crude Product (e.g., Skraup Reaction) Purification Purification (Crystallization / Column Chromatography) Synthesis->Purification HPLC Purity & Isomer Separation (HPLC/UPLC) Purification->HPLC MS Molecular Weight & Formula (Mass Spectrometry) HPLC->MS Purified Sample NMR Connectivity & Isomer ID (¹H, ¹³C, 2D NMR) HPLC->NMR Purified Sample FTIR Functional Group ID (FT-IR) HPLC->FTIR Purified Sample Conclusion Unambiguous Structure Confirmed: This compound MS->Conclusion Corroborated Data NMR->Conclusion Corroborated Data FTIR->Conclusion Corroborated Data

Caption: Overall workflow for the synthesis, purification, and structural confirmation of this compound.

Mass Spectrometry (MS): The First Line of Evidence

Mass spectrometry provides the molecular weight (MW) and, with high resolution (HRMS), the elemental formula. This is the fastest method to confirm that a compound of the expected mass has been synthesized.

Expertise & Causality: We choose Electrospray Ionization (ESI) in positive mode as the quinoline nitrogen is readily protonated, making it ideal for generating a strong [M+H]⁺ ion. The key confirmatory feature for a chloro-substituted compound is the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic [M+H]⁺ peak and an [M+H+2]⁺ peak with an intensity ratio of approximately 3:1. This signature is a self-validating feature; its absence would immediately cast doubt on the structure.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in methanol or acetonitrile.

  • Chromatography (for sample introduction):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: Gradient elution from 95% Water (with 0.1% Formic Acid) to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Formic acid is used as it is MS-compatible.[7]

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-Q-TOF):

    • Ionization Mode: ESI Positive.

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Data Presentation: Expected MS Data
FeatureExpected Value for C₁₀H₈ClNORationale & Comparison
Monoisotopic Mass 193.03Calculated for C₁₀H₈³⁵ClNO
[M+H]⁺ (HRMS) 194.0367[C₁₀H₉³⁵ClNO]⁺ - Provides high-confidence elemental formula.
[M+H+2]⁺ (HRMS) 196.0338[C₁₀H₉³⁷ClNO]⁺ - Confirms the presence of one chlorine atom.
Intensity Ratio ~3:1The characteristic isotopic signature of chlorine.
Key Fragments m/z 179, 151, 116Loss of methyl (-CH₃), then carbonyl (-CO). The fragment at 116 corresponds to the quinoline backbone after losses.[8][9]

Comparison Insight: While MS confirms the elemental formula, it cannot distinguish between positional isomers (e.g., this compound vs. 7-Chloro-8-methoxyquinoline), as they have identical masses and formulas. Fragmentation patterns may show subtle differences, but are generally insufficient for unambiguous identification. This is why NMR is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. By analyzing chemical shifts, coupling constants (J-values), and splitting patterns in the ¹H NMR spectrum, and the number of signals in the ¹³C NMR spectrum, we can definitively map the substitution pattern on the quinoline ring.

Expertise & Causality: The choice of solvent is critical; CDCl₃ is typically used for non-polar to moderately polar organic compounds. The substitution pattern of this compound will result in a unique set of signals for the five aromatic protons. The key to differentiation lies in the coupling patterns of the protons on both rings of the quinoline scaffold. For instance, the proton at C7 will be a singlet (or a very narrow doublet due to long-range coupling), a highly diagnostic feature.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Presentation: Predicted NMR Data for this compound

¹H NMR (400 MHz, CDCl₃)

Proton PositionPredicted δ (ppm)MultiplicityJ (Hz)Rationale & Comparison
H-28.8 - 9.0ddJ=4.2, 1.7Doublet of doublets due to coupling with H-3 and H-4.
H-37.3 - 7.4ddJ=8.3, 4.2Doublet of doublets due to coupling with H-2 and H-4.
H-48.0 - 8.2ddJ=8.3, 1.7Doublet of doublets due to coupling with H-3 and H-2.
H-57.5 - 7.6dJ=2.5Doublet due to meta-coupling with H-7.
H-77.0 - 7.1dJ=2.5Doublet due to meta-coupling with H-5. This is a key differentiator from an isomer like 5-chloro, where H-7 would be a doublet coupled to H-6.
OCH₃~4.0s-Singlet for the three equivalent methoxy protons.

¹³C NMR (100 MHz, CDCl₃)

Carbon PositionPredicted δ (ppm)Rationale
C-2~150Heteroaromatic C adjacent to N.
C-3~122Aromatic CH.
C-4~136Aromatic CH.
C-4a~148Quaternary C.
C-5~123Aromatic CH.
C-6~130Quaternary C bearing Cl.
C-7~110Aromatic CH, shielded by OCH₃.
C-8~155Quaternary C bearing OCH₃.
C-8a~140Quaternary C.
OCH₃~56Methoxy carbon.

Note: Predicted chemical shifts are based on known substituent effects on the quinoline scaffold. Actual values may vary slightly.[10][11]

Logical Diagram for Isomer Differentiation by ¹H NMR

G cluster_6Cl8MeO Case 1: this compound cluster_5Cl8MeO Case 2: 5-Chloro-8-methoxyquinoline Start Analyze ¹H NMR Spectrum of Benzenoid Ring Protons NodeA Observe two doublets (H-5, H-7) with small meta-coupling (J ≈ 2.5 Hz) Start->NodeA NodeB Observe two doublets (H-6, H-7) with larger ortho-coupling (J ≈ 8-9 Hz) Start->NodeB ResultA Structure is likely This compound NodeA->ResultA ResultB Structure is likely 5-Chloro-8-methoxyquinoline NodeB->ResultB

Caption: Differentiating isomers based on ¹H NMR coupling patterns of the benzenoid ring protons.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is essential for determining the purity of the synthesized compound and for separating it from any unreacted starting materials or isomeric byproducts.

Expertise & Causality: A reverse-phase C18 column is the workhorse for this type of analysis, separating compounds based on their relative polarity.[7][12] An acidic mobile phase modifier (e.g., phosphoric or formic acid) is used to protonate the quinoline nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support.[13] By developing a method that shows baseline separation between the target compound and potential isomers, this method becomes a powerful quality control tool for future batches.

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

  • Instrumentation: HPLC system with UV detector.

  • Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 60% Acetonitrile, 40% Water with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 250 nm.

    • Injection Volume: 10 µL.

Data Presentation: Expected HPLC Results
CompoundExpected Retention Time (min)Purity (%)Comparison Notes
This compound ~5.2>99.0%The main peak, used to calculate purity via area percentage.
5-Chloro-8-methoxyquinolineShould be separableN/AExpected to have a different retention time due to polarity differences.
7-Chloro-8-methoxyquinolineShould be separableN/AExpected to have a different retention time due to polarity differences.

Conclusion: A Synthesis of Orthogonal Data

The structural confirmation of this compound is not achieved by a single technique but by the logical synthesis of data from orthogonal methods.

  • Mass Spectrometry confirms the correct elemental formula and the presence of a single chlorine atom.

  • HPLC confirms the purity and demonstrates its separability from other components.

  • NMR Spectroscopy provides the definitive, unambiguous proof of the 6-chloro, 8-methoxy substitution pattern, allowing for clear differentiation from all other possible isomers.

This integrated, multi-faceted approach embodies the principles of scientific rigor required in drug development. It ensures that the molecule progressing through the discovery pipeline is precisely the structure it is intended to be, safeguarding the integrity of all subsequent biological and pharmacological data.

References

Validation of the analytical method for 6-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently immersed in focused Google searches to get a grasp on validating analytical methods for 6-Chloro-8-methoxyquinoline and related compounds. I'm prioritizing searches around established techniques. This initial phase involves a deep dive into the literature to pinpoint the most relevant and proven methods.

Initiating Data Collection

I'm now focusing on a more granular level, diving into the physicochemical properties and degradation pathways of this compound to inform my search strategy. I'm actively seeking scholarly articles and application notes detailing specific analytical methods. Next, I will begin structuring the comparison guide, focusing on key performance characteristics and developing the guide's logical flow. I am also planning on creating tables for data presentation.

Expanding Search Scope

I've broadened my search parameters to include HPLC, GC, and spectroscopy for this compound and derivatives. I'm also looking for comparison guides and regulatory protocols. Simultaneously, I'm gathering physicochemical data and relevant analytical methods from scholarly sources. The framework for the comparison guide is taking shape, and tables are planned for data presentation. Next steps involve experimental protocol writing and Graphviz diagram creation. I'm building out a robust references section with numbered citations and sources for the guide.

A Comparative Guide for Drug Development Professionals: 6-Chloroquinolines vs. 6-Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone in the architecture of therapeutic agents, celebrated for its versatile biological activities that span from anticancer and antimalarial to antimicrobial and anti-inflammatory applications.[1] This privileged scaffold's efficacy is profoundly influenced by the nature and position of its substituents. Among the most strategic modifications is halogenation at the 6-position. This guide provides an in-depth comparative analysis of two key halogenated quinoline families: 6-chloroquinolines and 6-bromoquinolines.

This document is designed for researchers, medicinal chemists, and drug development professionals, offering a technical comparison of their synthesis, physicochemical properties, chemical reactivity, and biological activities. By elucidating the subtle yet significant differences imparted by a chloro versus a bromo substituent, this guide aims to inform rational drug design and accelerate the development of next-generation quinoline-based therapeutics.

I. Synthesis of 6-Haloquinoline Scaffolds

The construction of the 6-chloro- and 6-bromoquinoline core is achievable through several established synthetic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution patterns on the quinoline ring.

Common Synthetic Strategies

Classic methods for quinoline synthesis, such as the Skraup-Doebner-von Miller, Combes, and Friedländer syntheses, are readily adaptable for preparing 6-haloquinolines by utilizing the corresponding 4-haloaniline as a starting material.[2] For instance, the Skraup synthesis, which involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid, can be employed with 4-chloroaniline or 4-bromoaniline to yield the respective 6-haloquinoline.[2]

A versatile multi-step synthesis for 6-bromoquinolines often commences with the condensation of 4-bromoaniline with Meldrum's acid and a suitable orthoformate, followed by thermal cyclization and subsequent functionalization.[3]

A generalized workflow for the synthesis of 6-chloro- and 6-bromoquinolines.

II. Comparative Physicochemical Properties

The identity of the halogen at the 6-position significantly influences the molecule's physicochemical characteristics, which in turn affects its pharmacokinetic and pharmacodynamic profiles. Key properties such as lipophilicity (LogP) and solubility are critical considerations in drug design.

Property6-Chloroquinoline6-BromoquinolineKey Differences & Implications
Molecular Weight 163.60 g/mol [4]208.05 g/mol [5]The higher molecular weight of the bromo derivative can impact membrane permeability and binding interactions.
Melting Point 41-43 °C[6]19-24 °C[7]The lower melting point of 6-bromoquinoline suggests weaker intermolecular forces in the solid state compared to its chloro counterpart.
Calculated LogP (XLogP3) 2.7[4]3.1[8]6-Bromoquinoline is predicted to be more lipophilic, which may enhance membrane permeability but could also increase metabolic liability and decrease aqueous solubility.
Aqueous Solubility Generally insoluble[9]Qualitative reports suggest solubility in polar aprotic and other organic solvents, with limited aqueous solubility.[5]Both are poorly soluble in water, a common challenge with quinoline scaffolds that often requires formulation strategies to overcome.

Rationale behind Physicochemical Differences:

The greater atomic radius and polarizability of bromine compared to chlorine lead to stronger van der Waals interactions and a larger surface area, contributing to the higher lipophilicity of 6-bromoquinolines.[10] This increased lipophilicity can be a double-edged sword in drug development, potentially improving cell penetration while also increasing the risk of off-target effects and metabolic instability.

III. Comparative Chemical Reactivity

The carbon-halogen bond at the 6-position is a key handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions. The nature of the halogen dictates the reactivity of this position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[11] This is attributed to the bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.[11]

Implications for Synthesis:

  • Reaction Conditions: 6-Bromoquinolines typically undergo cross-coupling reactions under milder conditions (lower temperatures, shorter reaction times) compared to 6-chloroquinolines.[12]

  • Catalyst and Ligand Choice: While 6-bromoquinolines can often be coupled using standard palladium catalysts and ligands, 6-chloroquinolines may necessitate more specialized and bulky phosphine ligands to achieve comparable yields.[13]

  • Selectivity: In molecules containing both chloro and bromo substituents, the greater reactivity of the C-Br bond allows for selective functionalization at the bromine-bearing position.[14]

Reactivity_Comparison cluster_suzuki Suzuki-Miyaura Coupling Bromo 6-Bromoquinoline Milder Milder Conditions (Lower Temp, Shorter Time) Bromo->Milder More Reactive Chloro 6-Chloroquinoline Harsher Harsher Conditions (Higher Temp, Longer Time) Chloro->Harsher Less Reactive

Comparative reactivity of 6-bromo- and 6-chloroquinolines in Suzuki-Miyaura coupling.

IV. Comparative Biological Activity and Structure-Activity Relationships (SAR)

The choice between a chloro and a bromo substituent at the 6-position can have a profound impact on the biological activity of quinoline-based drug candidates. This is often attributed to differences in size, lipophilicity, and the ability to form halogen bonds.

Anticancer Activity

Both 6-chloro- and 6-bromoquinolines are prevalent scaffolds in the design of anticancer agents. While direct head-to-head comparisons of identical analogs are not abundant in the literature, some studies provide valuable insights.

A comparative study on 7-halo-5,8-quinolinediones revealed that derivatives with a chlorine atom at the 7-position exhibited higher cytotoxic activity against human tumor cell lines than those with a bromine atom at the same position.[14] This suggests that for certain scaffolds and substitution patterns, the smaller, more electronegative chlorine atom may be advantageous.

Conversely, numerous studies have highlighted the potent anticancer activity of 6-bromo-quinazoline-4(3H)-one derivatives, with some compounds showing significant cytotoxicity against breast and colorectal cancer cell lines.[12][15]

Compound ClassCancer Cell LineReported Activity (IC50)Reference
7-Chloro-5,8-quinolinedione derivative HCT-15 (Colon)0.36 µM[14]
7-Bromo-5,8-quinolinedione derivative HCT-15 (Colon)0.53 µM[14]
6-Bromo-quinazoline-4(3H)-one derivative (8a) MCF-7 (Breast)15.85 ± 3.32 µM[12]
6-Bromo-quinazoline-4(3H)-one derivative (8a) SW480 (Colorectal)17.85 ± 0.92 µM[12]

It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

The Role of Halogen Bonding

A key factor influencing the biological activity of halogenated compounds is their ability to form halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule, such as a protein.[6] The strength of halogen bonds generally follows the order I > Br > Cl > F.

This suggests that 6-bromoquinolines have a greater potential to form strong halogen bonds with biological targets compared to their 6-chloro counterparts. This enhanced interaction can lead to increased binding affinity and potency. While chlorine is less prone to forming strong halogen bonds, its smaller size and higher electronegativity can be advantageous in other types of interactions, such as dipole-dipole interactions and hydrogen bonds.[10]

V. Experimental Protocols

To facilitate further comparative studies, this section provides standardized protocols for key experiments.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of 6-chloroquinoline and 6-bromoquinoline in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Chloroquinoline

  • 6-Bromoquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • Set up two parallel reactions, one with 6-chloroquinoline and the other with 6-bromoquinoline.

  • In each reaction vessel, combine the haloquinoline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add the solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water in a 4:1:1 ratio).

  • Degas both mixtures by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Heat the reactions to a specific temperature (e.g., 90°C) and monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Compare the reaction times required for complete consumption of the starting material and the yields of the coupled product for both reactions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To compare the anticancer activity of a 6-chloroquinoline derivative and its corresponding 6-bromoquinoline analog.

Materials:

  • Synthesized 6-chloro- and 6-bromoquinoline derivatives

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the 6-chloro- and 6-bromoquinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 6-Chloro/6-Bromo Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

A generalized workflow for the MTT cytotoxicity assay.

VI. Conclusion

The choice between a 6-chloro and a 6-bromo substituent on a quinoline scaffold is a critical decision in drug design, with each halogen imparting distinct physicochemical, reactive, and biological properties. 6-Bromoquinolines generally offer higher reactivity in palladium-catalyzed cross-coupling reactions, facilitating more efficient synthesis of complex analogs. They also possess a greater potential for forming strong halogen bonds, which can enhance binding affinity to biological targets.

In contrast, 6-chloroquinolines, while less reactive in cross-coupling, may offer advantages in certain biological contexts due to their smaller size and different electronic properties. The available data, although not always from direct head-to-head comparisons, suggests that the optimal choice of halogen is highly dependent on the specific molecular scaffold and the intended therapeutic target.

This guide underscores the necessity for direct comparative studies to fully elucidate the nuanced differences between these two important classes of compounds. Such data will be invaluable for the rational design of future quinoline-based drugs with improved efficacy and safety profiles.

VII. References

  • BenchChem. (2025). A Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery.

  • BenchChem. (2025). Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes.

  • BenchChem. (2025). Halogenated Quinolones: A Comparative Analysis of Bromo- and Chloro-Substituted Derivatives in Biological Applications.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12894086, 6-Bromo-2-chloroquinoline. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Efficacy of 6-Bromo-Quinoline Analogs Compared to Established Anticancer Agents.

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.

  • BenchChem. (2025). A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery.

  • BenchChem. (2025). A Comparative Analysis of Novel Chloroquinoline Derivatives: Insights from DFT and Molecular Docking Studies.

  • National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from --INVALID-LINK--

  • Atlantis Press. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.

  • BenchChem. (2025). Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies.

  • ResearchGate. (n.d.). Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71742995, 6-Bromo-3-chloroquinoline. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46739616, 6-Bromo-8-chloroquinoline. Retrieved from --INVALID-LINK--

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2016). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Physical properties of 6-Bromoquinoline: melting point and boiling point.

  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12894086, 6-Bromo-2-chloroquinoline. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2018). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2012). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).

References

A Comparative Guide to the Biological Evaluation of Novel 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinoline scaffold remains a cornerstone in the development of new therapeutics, particularly for infectious diseases like malaria. This guide provides a comprehensive comparative analysis of the biological evaluation of novel 8-aminoquinoline derivatives, offering insights into their performance against established alternatives and detailing the experimental methodologies crucial for their assessment. As Senior Application Scientists, we present this guide to bridge the gap between synthesis and clinical application, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Introduction: The Enduring Legacy and Evolving Potential of 8-Aminoquinolines

The 8-aminoquinoline class of compounds has a rich history in medicinal chemistry, with primaquine being a long-standing therapeutic for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[1][2] However, the utility of primaquine is hampered by its potential for inducing hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][3] This critical limitation has fueled the quest for novel 8-aminoquinoline derivatives with improved safety profiles and enhanced efficacy against drug-resistant parasite strains.

Recent research has yielded a plethora of novel 8-aminoquinoline derivatives with promising biological activities. These efforts have focused on modifying the quinoline core and the diamine side chain to modulate the compounds' pharmacokinetic properties, reduce toxicity, and enhance their antiparasitic activity. This guide will delve into the key biological evaluation assays used to characterize these novel derivatives, providing a comparative framework for assessing their potential as next-generation therapeutics.

Comparative Analysis of Biological Activity

A thorough biological evaluation of novel 8-aminoquinoline derivatives hinges on a multi-faceted approach that assesses their efficacy against the target pathogen and their safety profile in host cells. Here, we compare the performance of several novel derivatives against the gold-standard drugs, primaquine and chloroquine, and other relevant antimalarials.

In Vitro Antiplasmodial Activity

The initial screening of novel compounds typically involves assessing their in vitro activity against various strains of Plasmodium falciparum, the deadliest species of human malaria parasite. This includes both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., Dd2, K1, W2) strains to determine the compound's potential to overcome drug resistance.[4][5]

Table 1: Comparative In Vitro Antiplasmodial Activity (IC50, nM) of Novel 8-Aminoquinoline Derivatives

Compound/DrugP. falciparum 3D7 (CQ-sensitive)P. falciparum Dd2 (CQ-resistant)P. falciparum K1 (CQ-resistant)Reference(s)
Primaquine ~1000 - 2000>2000>2000[6]
Chloroquine ~10 - 30~100 - 300~200 - 400[6][7][8]
Tafenoquine ~50 - 100~50 - 100~50 - 100[9]
Novel Derivative 1 (5-Aryl-8-aminoquinoline) ~5 - 10~5 - 15Not Reported[10]
Novel Derivative 2 (Primaquine-Fumardiamide Conjugate) ~7740Not ReportedNot Reported[6]
Novel Derivative 3 (8-aminoquinoline-uracil metal complex) Not Reported100,000 - 1,000,000 µg/mLNot Reported[11]
Artemisinin ~1 - 5~1 - 5~1 - 5[12]
Atovaquone ~0.5 - 2~0.5 - 2~0.5 - 2[2]

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

The data clearly indicates that several novel 8-aminoquinoline derivatives exhibit significantly improved potency against both drug-sensitive and drug-resistant P. falciparum strains compared to primaquine. Some derivatives even approach the potency of highly effective antimalarials like artemisinin and atovaquone.

Cytotoxicity Assessment

A critical aspect of drug development is to ensure that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. Cytotoxicity is typically assessed against various human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for prioritizing lead compounds.

Table 2: Comparative Cytotoxicity (CC50, µM) and Selectivity Index (SI) of Novel 8-Aminoquinoline Derivatives

Compound/DrugHepG2 CC50 (µM)HEK293 CC50 (µM)Selectivity Index (SI) vs. P. falciparum 3D7Reference(s)
Primaquine >100>100Low[6]
Chloroquine >100>100High[6]
Novel Derivative 1 (BAPPN) 3.3 µg/mLNot ReportedModerate[13]
Novel Derivative 2 (Glycoconjugate 17) >100 (HCT 116)Not Reported (NHDF-Neo)Moderate[14]
Novel Derivative 3 (Cyclopenta[b]quinoline-1,8-dione) Weak cytotoxicityNot ReportedLow[15]

Note: Cytotoxicity can vary significantly between different cell lines. The selectivity index is calculated using the IC50 value against the 3D7 strain from Table 1.

The data highlights the importance of derivatization in modulating the cytotoxicity of the 8-aminoquinoline scaffold. While some novel compounds exhibit favorable selectivity indices, others may require further optimization to minimize host cell toxicity.

Key Experimental Protocols

The reliability and reproducibility of biological evaluation data are paramount. This section provides detailed, step-by-step methodologies for the key experiments used to characterize novel 8-aminoquinoline derivatives.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used, high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the erythrocytic stages of P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth.

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin, in human O+ erythrocytes at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).

  • Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then further dilute in culture medium.

  • Assay Plate Preparation: In a 96-well plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well containing 100 µL of the serially diluted compounds. Include drug-free and uninfected red blood cell controls.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the red blood cells. Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plate in the dark for 1 hour at room temperature and then measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed human cells (e.g., HepG2, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value by plotting cell viability against the compound concentration.

Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of hemozoin, a crucial detoxification pathway for the malaria parasite.

Principle: During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. This heme is detoxified by polymerization into an insoluble crystal called hemozoin. Compounds that inhibit this process are potential antimalarials.

Protocol:

  • Reaction Setup: In a 96-well plate, mix a solution of hemin chloride (hematin) in a suitable buffer (e.g., acetate buffer, pH 4.8) with the test compound at various concentrations.

  • Initiation of Polymerization: Initiate hemozoin formation by adding a catalyst, such as a pre-formed hemozoin crystal or certain lipids.

  • Incubation: Incubate the plate at 37°C for several hours to allow for hemozoin formation.

  • Quantification: After incubation, centrifuge the plate to pellet the hemozoin. Remove the supernatant containing unreacted hemin.

  • Solubilization and Measurement: Dissolve the hemozoin pellet in a basic solution (e.g., NaOH) and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of hemozoin inhibition compared to a drug-free control and determine the IC50 value.

Mechanism of Action: Unraveling the Antiparasitic Effects

The antiparasitic activity of 8-aminoquinolines is believed to be multifactorial, with two primary proposed mechanisms: the generation of reactive oxygen species (ROS) and the inhibition of hemozoin formation.

Generation of Reactive Oxygen Species (ROS)

Many 8-aminoquinolines are thought to act as prodrugs that are metabolized by host or parasite enzymes into redox-active intermediates.[16] These intermediates can then undergo redox cycling, leading to the production of ROS, such as superoxide anions and hydrogen peroxide. The accumulation of ROS induces oxidative stress within the parasite, damaging vital biomolecules and leading to cell death.

ROS_Generation 8-Aminoquinoline 8-Aminoquinoline Metabolism Metabolism 8-Aminoquinoline->Metabolism Host/Parasite Enzymes Redox-Active Metabolites Redox-Active Metabolites Metabolism->Redox-Active Metabolites Redox Cycling Redox Cycling Redox-Active Metabolites->Redox Cycling ROS ROS Redox Cycling->ROS e.g., O2-, H2O2 Oxidative Stress Oxidative Stress ROS->Oxidative Stress Parasite Death Parasite Death Oxidative Stress->Parasite Death Damage to DNA, proteins, lipids

Caption: Proposed mechanism of ROS-mediated parasite killing by 8-aminoquinolines.

Inhibition of Hemozoin Formation

As detailed in the experimental protocol, the inhibition of hemozoin formation is another key mechanism of action for many antimalarial drugs, including some 8-aminoquinoline derivatives.[17] By preventing the detoxification of free heme, these compounds lead to the accumulation of this toxic molecule, which damages parasite membranes and inhibits enzymatic functions, ultimately causing parasite death.

Hemozoin_Inhibition Hemoglobin Digestion Hemoglobin Digestion Free Heme (Toxic) Free Heme (Toxic) Hemoglobin Digestion->Free Heme (Toxic) Hemozoin Polymerization Hemozoin Polymerization Free Heme (Toxic)->Hemozoin Polymerization Parasite Death Parasite Death Free Heme (Toxic)->Parasite Death Accumulation leads to Hemozoin (Non-toxic) Hemozoin (Non-toxic) Hemozoin Polymerization->Hemozoin (Non-toxic) 8-Aminoquinoline Derivative 8-Aminoquinoline Derivative 8-Aminoquinoline Derivative->Hemozoin Polymerization Inhibits

Caption: Inhibition of hemozoin formation as a mechanism of action for 8-aminoquinoline derivatives.

Future Directions and Clinical Landscape

The development of novel 8-aminoquinoline derivatives continues to be a vibrant area of research. The recent FDA approval of tafenoquine, a long-acting 8-aminoquinoline, for the radical cure of P. vivax malaria and for prophylaxis, marks a significant advancement in the field.[2][9] Clinical trials for other novel derivatives are ongoing, with a focus on improving the safety profile, particularly in G6PD-deficient individuals, and broadening the spectrum of activity against drug-resistant parasites.[9] Future research will likely focus on the development of compounds with novel mechanisms of action to circumvent existing resistance pathways and the exploration of combination therapies to enhance efficacy and delay the emergence of resistance.

Conclusion

The biological evaluation of novel 8-aminoquinoline derivatives is a critical process in the journey from chemical synthesis to clinical application. This guide has provided a comparative framework for assessing the performance of these compounds, detailing the essential experimental protocols and elucidating their mechanisms of action. By adhering to rigorous and standardized evaluation methods, the scientific community can continue to advance the development of safer and more effective 8-aminoquinoline-based therapies to combat malaria and other infectious diseases.

References

A Researcher's Guide to Navigating Cross-Reactivity of 6-Chloro-8-methoxyquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinoline have been investigated for numerous therapeutic applications, including as anticancer, antimalarial, and antimicrobial agents.[2][3][4] 6-Chloro-8-methoxyquinoline is one such derivative, representing a class of compounds that, while promising, requires careful and rigorous evaluation to ensure that its observed biological activity is specific and not a result of assay artifacts.

Cross-reactivity and off-target effects are significant hurdles in the drug discovery pipeline. Compounds that appear active in initial high-throughput screens may later be revealed as Pan-Assay Interference Compounds (PAINS), which non-specifically interfere with assay technologies rather than interacting with the intended biological target.[5][6] This guide provides a comprehensive framework for researchers working with this compound and similar heterocyclic compounds. It offers insights into the potential for cross-reactivity, presents detailed protocols for de-risking and validation, and provides a comparative analysis to guide experimental design and data interpretation. Our goal is to equip researchers with the tools to distinguish genuine biological activity from misleading artifacts, thereby fostering robust and reproducible scientific outcomes.

Section 1: Physicochemical Properties and Potential for Assay Interference

The structure of this compound, a substituted quinoline, inherently possesses features that warrant a thorough investigation for potential assay interference.

  • The Quinoline Core: The fused aromatic ring system can contribute to hydrophobicity, which may lead to compound aggregation at higher concentrations. Aggregates can sequester proteins non-specifically, leading to inhibition that is independent of binding to a specific active site.

  • Potential for Fluorescence: Quinoline and its derivatives are known to be fluorescent.[7] This intrinsic property can directly interfere with assay readouts that rely on fluorescence detection, a common method in high-throughput screening.

  • Reactivity: Certain quinoline derivatives, particularly fused tetrahydroquinolines, have been identified as potentially reactive molecules that can interfere with assays.[5][8] While this compound itself is not a fused tetrahydroquinoline, the general principle of scaffold-dependent reactivity is an important consideration.

It is crucial for researchers to be aware of these potential liabilities early in the evaluation of any quinoline-based compound.

Section 2: Known Biological Landscape of Quinolines

The quinoline scaffold is privileged in medicinal chemistry due to its diverse biological activities.[1] Derivatives have been shown to:

  • Intercalate DNA: The planar nature of the quinoline ring system allows some derivatives to insert between the base pairs of DNA, which can inhibit DNA replication and transcription.[1][9]

  • Inhibit Enzymes: A wide range of enzymes have been identified as targets for quinoline-based compounds.[9]

  • Exhibit Broad-Spectrum Activity: Quinolines have been developed as anticancer, antimalarial, antibacterial, and antiviral agents.[2][3]

This broad activity profile underscores the importance of assessing the selectivity of any new quinoline derivative. The observed effect in a primary assay could be due to a known activity of the quinoline class against a different target present in the assay system.

Section 3: A Comparative Framework for Assessing Cross-Reactivity

To objectively assess the cross-reactivity of this compound, a multi-pronged experimental approach is necessary. This involves a primary assay, an orthogonal assay, and specific counter-screens, run in parallel with appropriate comparator compounds.

Comparator Compounds:

  • Compound A: this compound: The test compound.

  • Compound B (Negative Control): 8-Methoxyquinoline: A structurally similar analog lacking the chloro group, which may have a different electronic and steric profile.

  • Compound C (Positive Control): A well-characterized, selective inhibitor for the target of interest (e.g., a known kinase inhibitor if the primary assay is a kinase assay).

  • Compound D (Promiscuous Inhibitor): Cloxyquin (5-Chloroquinolin-8-ol): A known bioactive quinoline derivative with documented antimicrobial and other activities, which can serve as a control for potential non-specific effects.[10]

The following workflow provides a logical progression for characterizing the specificity of a hit compound.

Caption: A streamlined workflow for validating hits from primary screens.

Section 4: Experimental Protocols for De-risking

Herein, we provide detailed, step-by-step protocols for key experiments to assess the cross-reactivity of this compound.

Protocol 4.1: Primary Assay - Fluorescence-Based Kinase Assay

This protocol is designed to assess the inhibitory activity of the test compounds against a hypothetical kinase.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each test compound (A, B, C, D) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase and its peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration equal to the Km for the specific kinase.

  • Assay Procedure:

    • Create a serial dilution plate for each compound, typically from 100 µM to 1 nM in DMSO.

    • In a 384-well assay plate, add 5 µL of kinase/substrate solution to each well.

    • Add 50 nL of each compound dilution to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect product formation using a suitable fluorescence-based detection reagent (e.g., a phosphospecific antibody coupled to a fluorescent probe).

    • Read the plate on a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the data to a dose-response curve to determine the IC50 value for each active compound.

Protocol 4.2: Orthogonal Confirmatory Assay - Luminescence-Based Binding Assay

This assay confirms direct binding to the target, independent of enzymatic activity and using a different detection modality.

  • Preparation of Reagents:

    • Utilize a commercially available system (e.g., Promega's NanoBRET™) with the kinase of interest tagged with a nanoluciferase enzyme.

    • Prepare a fluorescent tracer that is known to bind to the kinase's active site.

    • Prepare assay buffer as recommended by the manufacturer.

  • Assay Procedure:

    • In a white 384-well plate, add the tagged kinase and the fluorescent tracer to all wells.

    • Add 50 nL of each compound dilution (from Protocol 4.1) to the appropriate wells.

    • Incubate for 2 hours at room temperature to reach binding equilibrium.

    • Add the nanoluciferase substrate to all wells.

    • Read the plate on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) signals.

  • Data Analysis:

    • Calculate the BRET ratio.

    • Determine the percent displacement of the tracer by the test compounds.

    • Fit the data to a dose-response curve to determine the IC50 or Ki value.

Protocol 4.3: Counter-Screening for Common Artifacts

These screens are essential to identify non-specific mechanisms of action.

  • Intrinsic Fluorescence Scan:

    • In a black 384-well plate, add each compound at its IC50 concentration from the primary assay to buffer.

    • Scan a range of excitation and emission wavelengths on a fluorescence plate reader to determine if the compound fluoresces under the conditions of the primary assay.

  • Aggregation Assay (Dynamic Light Scattering - DLS):

    • Prepare each compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) in the primary assay buffer.

    • Analyze each sample using a DLS instrument to detect the formation of aggregates, indicated by the presence of large particles.

  • General Cytotoxicity Assay (e.g., MTT Assay):

    • Plate a relevant cell line in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of each compound for 24-48 hours.

    • Add MTT reagent and incubate for 2-4 hours.

    • Solubilize the formazan crystals and read the absorbance at 570 nm.

    • Calculate the CC50 (50% cytotoxic concentration) for each compound.

Section 5: Data Interpretation and Comparative Analysis

The data gathered from the described assays should be compiled and compared to build a comprehensive profile of this compound's activity and specificity.

CompoundPrimary Assay IC50 (µM)Orthogonal Assay IC50 (µM)Intrinsic Fluorescence?Aggregation at 10 µM?Cytotoxicity CC50 (µM)Interpretation
A: this compound 1.51.8YesNo>50Potentially a true hit. Activity is confirmed in the orthogonal assay, but intrinsic fluorescence requires careful consideration of the primary assay data. Low cytotoxicity is a positive sign.
B: 8-Methoxyquinoline >100>100YesNo>50Inactive. The chloro group at position 6 appears to be critical for activity.
C: Positive Control 0.010.015NoNo25Validates assay performance. Behaves as expected for a selective inhibitor.
D: Cloxyquin 5.0>100YesYes10Likely a false positive/promiscuous compound. Activity in the primary assay is not confirmed by direct binding and is likely due to aggregation or other non-specific effects.

The following diagram illustrates the decision-making process based on the integrated data.

G Start Primary Hit? Orthogonal_Confirm Confirmed in Orthogonal Assay? Start->Orthogonal_Confirm Yes Conclusion_Inactive Inactive Start->Conclusion_Inactive No Counter_Screen_Flag Flagged in Counter-Screen? Orthogonal_Confirm->Counter_Screen_Flag Yes Conclusion_False_Positive False Positive (Assay Interference) Orthogonal_Confirm->Conclusion_False_Positive No Conclusion_True_Hit High-Confidence Hit Counter_Screen_Flag->Conclusion_True_Hit No Conclusion_Non_Specific Non-Specific Activity (e.g., Aggregation) Counter_Screen_Flag->Conclusion_Non_Specific Yes

Caption: A decision tree for classifying screening hits.

Conclusion

The evaluation of this compound, or any novel chemical entity, requires a meticulous and multi-faceted approach. Relying solely on the results of a single primary assay is fraught with risk and can lead to the costly pursuit of artifactual hits. By employing a systematic workflow that includes orthogonal assays and specific counter-screens, researchers can build a robust data package that provides high confidence in the observed biological activity. This guide provides a foundational framework for such an investigation, emphasizing the principles of scientific rigor and self-validating experimental design. Adherence to these principles will ultimately accelerate the identification of promising and genuinely active compounds for further development.

References

A Comparative Guide to the Synthesis and Spectroscopic Characterization of 6-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and spectral properties of 6-chloro-8-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We move beyond simple protocols to explore the comparative advantages of different synthetic routes and delve into the interpretation of spectroscopic data, offering insights grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this molecule's preparation and characterization.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the renowned antimalarial drug, chloroquine.[1][2] The strategic placement of substituents on this bicyclic heterocycle allows for the fine-tuning of its biological activity. 6-chloro-8-methylquinoline (CAS 19655-50-6)[3] is a valuable intermediate, combining the electron-withdrawing properties of a chlorine atom with the electron-donating, space-occupying methyl group, making it a versatile building block for novel therapeutic candidates.[4]

Part 1: A Comparative Analysis of Synthetic Methodologies

The construction of the quinoline core can be achieved through several classic and modern synthetic reactions. The choice of method is often dictated by the availability of starting materials, desired substitution pattern, and tolerance for specific reaction conditions.

The Workhorse Method: Skraup-Doebner-von Miller Synthesis

The most established and frequently cited method for preparing quinolines from anilines is the Skraup reaction, or its close variant, the Doebner-von Miller reaction.[5][6] This acid-catalyzed cyclocondensation reaction is a powerful tool for creating the quinoline backbone from relatively simple precursors.

Causality of Reagent Choice: The synthesis of 6-chloro-8-methylquinoline via this route logically starts with 4-chloro-2-methylaniline.

  • Aniline Precursor : The substitution pattern of the aniline directly translates to the final product's benzene ring. Thus, 4-chloro-2-methylaniline provides the required chloro and methyl groups at positions 6 and 8, respectively.

  • Glycerol : In the classic Skraup synthesis, glycerol is dehydrated by concentrated sulfuric acid in situ to form acrolein (an α,β-unsaturated aldehyde), which is the key cyclization partner.[6]

  • Oxidizing Agent : The reaction proceeds through a dihydroquinoline intermediate which must be oxidized to the aromatic quinoline. Nitrobenzene is a common choice as it serves as both the oxidant and a high-boiling solvent.[4]

  • Acid Catalyst : Concentrated sulfuric acid is essential not only for the dehydration of glycerol but also to catalyze the cyclization and dehydration steps of the main reaction sequence.[7]

While robust, this method is known for its highly exothermic and sometimes violent nature, requiring careful control of reagent addition.[4] Furthermore, the harsh acidic conditions and high temperatures can limit its application for substrates with sensitive functional groups.[1]

Alternative Synthetic Routes: Friedländer and Combes Syntheses

For substrates that may not tolerate the harsh conditions of the Skraup reaction, alternative methods offer milder conditions and different strategic approaches.

  • Combes Quinoline Synthesis : The Combes synthesis utilizes the acid-catalyzed condensation of an arylamine with a β-diketone.[13][14] For the target molecule, this would involve reacting 4-chloro-2-methylaniline with acetylacetone. This method is particularly useful for preparing 2,4-disubstituted quinolines.[14] The reaction proceeds through an intermediate Schiff base, which then undergoes cyclization.[7]

Comparative Summary of Synthetic Methods

MethodStarting Materials for 6-chloro-8-methylquinolineKey ReagentsAdvantagesDisadvantages
Skraup/Doebner-von Miller 4-chloro-2-methylaniline, GlycerolH₂SO₄, NitrobenzeneReadily available starting materials, powerful cyclization.[4][15]Harsh, exothermic conditions; limited functional group tolerance.[1]
Friedländer 2-amino-3-methyl-5-chlorobenzaldehyde, AcetaldehydeAcid or Base catalystMilder conditions, unambiguous product formation.[9][11]Multi-step preparation of substituted aldehyde precursor may be required.
Combes 4-chloro-2-methylaniline, AcetylacetoneAcid catalyst (e.g., H₂SO₄, PPA)Good for 2,4-substituted quinolines, accessible precursors.[13][14]May not be the most direct route for the specific target.

Part 2: Spectroscopic Characterization of 6-chloro-8-methylquinoline

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a complete structural picture of the molecule. The following data is representative for 6-chloro-8-methylquinoline (C₁₀H₈ClN, Molecular Weight: 177.63 g/mol ).[3]

Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Crude Product from Skraup Reaction purify Column Chromatography (Silica Gel) start->purify product Purified 6-chloro-8-methylquinoline purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ms Mass Spectrometry (EI-MS) product->ms Sample ir IR Spectroscopy product->ir Sample confirm Structure Confirmed nmr->confirm Combined Data Interpretation ms->confirm Combined Data Interpretation ir->confirm Combined Data Interpretation caption Fig 1. Workflow for Synthesis and Characterization.

Caption: Fig 1. Workflow for Synthesis and Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. The predicted spectra for 6-chloro-8-methylquinoline in CDCl₃ are detailed below. These predictions are based on established chemical shift principles and data from analogous structures.[16][17]

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment ¹³C NMR Chemical Shift (δ, ppm)
H-2~8.85ddQuinoline RingC-2~150.5
H-3~7.30ddQuinoline RingC-3~121.8
H-4~8.05ddQuinoline RingC-4~135.5
H-5~7.65dQuinoline RingC-5~127.0
H-7~7.45dQuinoline RingC-6~132.0
CH₃~2.70sMethyl GroupC-7~126.5
C-8~136.0
C-4a~128.0
C-8a~146.0
CH₃~18.0
  • ¹H NMR Interpretation : The downfield signals between 7.30 and 8.85 ppm are characteristic of the aromatic protons on the quinoline core. The H-2 and H-4 protons are typically the most deshielded due to the influence of the heterocyclic nitrogen. The methyl group appears as a distinct singlet around 2.70 ppm, a typical region for an aryl methyl group.

  • ¹³C NMR Interpretation : The spectrum will show 10 distinct carbon signals. The carbons directly bonded to the electronegative nitrogen (C-2, C-8a) and chlorine (C-6) will be shifted downfield. The methyl carbon signal will appear upfield, around 18.0 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺) : A prominent peak will be observed at m/z = 177.

  • Isotope Peak (M+2) : Due to the natural abundance of the ³⁷Cl isotope, a characteristic peak will appear at m/z = 179, with an intensity approximately one-third of the molecular ion peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.[18]

  • Fragmentation : Common fragmentation may involve the loss of a chlorine atom (M-35) or a methyl radical (M-15).

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

Frequency (cm⁻¹) Vibrational Mode Intensity
3050-3100C-H stretch (aromatic)Medium
2920-2980C-H stretch (methyl)Medium
1580-1620C=C / C=N ring stretchingStrong
1450-1500C=C ring stretchingStrong
1050-1100C-Cl stretchStrong
800-850C-H bend (out-of-plane)Strong

The spectrum is dominated by absorptions characteristic of the substituted aromatic system.[19][20] A strong band in the 1050-1100 cm⁻¹ region is indicative of the C-Cl bond.

Part 3: Experimental Protocol

The following protocol describes the synthesis of 6-chloro-8-methylquinoline based on the Skraup-Doebner-von Miller methodology.[15][21]

Synthesis of 6-chloro-8-methylquinoline

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification aniline 4-chloro-2-methylaniline mix Mix aniline, nitrobenzene, and H₂SO₄ in flask. glycerol Glycerol acid H₂SO₄ (conc.) oxidant Nitrobenzene heat Heat mixture to ~100°C mix->heat add Add glycerol dropwise (maintain temp < 140°C) heat->add reflux Reflux for 3-4 hours add->reflux cool Cool and dilute with water reflux->cool steam Steam distill to remove nitrobenzene cool->steam base Basify with NaOH steam->base extract Extract with DCM base->extract purify Purify by column chromatography extract->purify product Final Product purify->product caption Fig 2. Step-by-step Synthetic Workflow.

Caption: Fig 2. Step-by-step Synthetic Workflow.

Materials:

  • 4-chloro-2-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup : To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 4-chloro-2-methylaniline, nitrobenzene, and concentrated sulfuric acid. Caution : The addition of sulfuric acid is exothermic.

  • Initiation : Gently heat the mixture to approximately 100°C with constant stirring.

  • Glycerol Addition : Add glycerol dropwise from the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between 130-140°C. The reaction is highly exothermic.

  • Reflux : After the addition is complete, continue to heat the mixture under reflux for an additional 3-4 hours.

  • Work-up : Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water.

  • Removal of Oxidant : Remove the excess nitrobenzene by steam distillation.

  • Neutralization and Extraction : Make the remaining solution strongly alkaline with a concentrated solution of sodium hydroxide. Extract the product into dichloromethane (3 x 100 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-chloro-8-methylquinoline.

Conclusion

The synthesis of 6-chloro-8-methylquinoline is most practically achieved via the Skraup-Doebner-von Miller reaction due to the directness of the route and availability of precursors. However, for more sensitive substrates, alternative methods like the Friedländer synthesis offer milder conditions. The structural identity of the final product is unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy, with each technique providing complementary and essential data points. The characteristic isotopic pattern in mass spectrometry and the unique signal distribution in NMR serve as definitive fingerprints for this important heterocyclic compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are daily pursuits. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 6-chloro-8-methoxyquinoline, a halogenated quinoline derivative. Our focus is to move beyond mere compliance, embedding a culture of safety and environmental stewardship within your laboratory's operational DNA.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication.

A Safety Data Sheet (SDS) for this compound indicates the following GHS classifications:

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation, Category 2A (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3 (H335): May cause respiratory irritation.[1]

The presence of a chlorine atom on the quinoline ring places this compound in the category of halogenated organic compounds. Such compounds are often subject to stringent environmental regulations due to their potential for persistence and toxicity in ecosystems.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound. Data sourced from the Aaron Chemicals Safety Data Sheet.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste management provider.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate container Select a Compatible Waste Container segregate->container labeling Properly Label the Waste Container container->labeling storage Store in a Designated Hazardous Waste Area labeling->storage documentation Complete Hazardous Waste Manifest storage->documentation pickup Arrange for Pickup by a Certified Waste Vendor documentation->pickup end Final Disposal at a Permitted Facility pickup->end

Figure 1: Decision workflow for the proper disposal of this compound.

Step 1: Immediate Personal Protective Equipment (PPE) Confirmation

Before handling any waste containing this compound, ensure that appropriate personal protective equipment is worn. This is a non-negotiable first line of defense.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, consider a chemically resistant apron or coveralls.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

  • Do not mix this compound waste with non-hazardous waste.

  • Keep it separate from other incompatible chemical waste streams. As a halogenated organic compound, it should be collected in a dedicated container for this waste category.

Step 3: Selection of a Compatible Waste Container

The integrity of the waste container is vital to prevent leaks and spills.

  • Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.

  • Container Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.

Step 4: Accurate and Compliant Waste Labeling

Proper labeling is a key requirement of the Resource Conservation and Recovery Act (RCRA) and ensures that the hazards of the waste are clearly communicated.

Your hazardous waste label should include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The specific hazards: "Irritant" .

  • The date of accumulation (the date you first add waste to the container).

  • Your name, laboratory, and contact information.

Step 5: Designated and Secure Storage

Store the container in a designated hazardous waste accumulation area within your laboratory.

  • This area should be under the control of the laboratory personnel.

  • Ensure secondary containment (such as a spill tray) is in place to capture any potential leaks.

  • The storage area should be away from drains and sources of ignition.[2]

Step 6: Waste Classification and Manifesting

While this compound is not explicitly listed by name as an EPA hazardous waste, as a halogenated organic compound, it will likely be classified as such. It is the generator's responsibility to make a proper waste determination.

Consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate EPA waste code. Based on its characteristics, it may fall under a generic code for toxic waste.

When preparing for disposal, you will need to complete a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal facility.

Step 7: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste management company.

  • Your institution will have a contract with a specific vendor for this purpose.

  • Follow your institution's procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don PPE: Put on the appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[1] For a liquid spill, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill.

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers and drug development professionals can ensure the safety of themselves and their colleagues, protect the environment, and maintain the highest standards of scientific integrity. Always consult your institution's specific safety protocols and your EHS department for guidance tailored to your unique operational context.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-8-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-8-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.